1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine
Description
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Properties
IUPAC Name |
1-(3-ethoxypropyl)-3-methylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-3-14-8-4-6-13-7-5-11(12)10(2)9-13/h10-11H,3-9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSJCLFYWQBSTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1CCC(C(C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties & Synthesis Guide: 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine
The following technical guide details the physicochemical profile, synthesis, and applications of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine , a specialized piperidine building block used in medicinal chemistry.
Executive Summary
1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine is a bifunctional heterocyclic intermediate belonging to the 3,4-disubstituted piperidine class. Structurally, it features a piperidine core alkylated at the N1 position with a 3-ethoxypropyl ether chain, a methyl group at the C3 position, and a primary amine at the C4 position.
This molecule is a critical scaffold in drug discovery , serving as a "tunable" analog of the well-known intermediate 1-(3-methoxypropyl)piperidin-4-amine (used in the synthesis of the 5-HT4 agonist Prucalopride ). The introduction of the C3-methyl group introduces chirality and conformational constraints, which can enhance receptor selectivity (particularly for GPCRs and kinases) compared to the non-methylated parent.
Key Classification:
-
Role: Advanced Building Block / Pharmacophore Scaffold.
-
Primary Application: Synthesis of GPCR ligands (5-HT4, Muscarinic) and Janus Kinase (JAK) inhibitors.
-
Chemical Family: Alkoxyalkyl-substituted piperidines.
Chemical Identity & Structural Analysis[1][2]
| Property | Specification |
| Systematic Name | 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine |
| Molecular Formula | C₁₁H₂₄N₂O |
| Molecular Weight | 200.32 g/mol |
| SMILES | CCOCCCN1CCC(C)C(N)C1 (Generic connectivity) |
| Key Isomerism | Contains two chiral centers at C3 and C4. Exists as cis and trans diastereomers (racemic or enantiopure). |
| Related CAS (Ketone Precursor) | 1249336-33-1 (1-(3-ethoxypropyl)-3-methylpiperidin-4-one) |
| Related CAS (Des-methyl Analog) | 179474-79-4 (1-(3-methoxypropyl)piperidin-4-amine) |
Stereochemical Considerations
The presence of substituents at C3 (methyl) and C4 (amine) creates diastereomeric possibilities.
-
Cis-isomer: The methyl and amine groups are on the same side of the ring plane. Often preferred in medicinal chemistry to lock conformations for receptor binding (e.g., mimicking the Tofacitinib core).
-
Trans-isomer: The groups are on opposite sides. Typically the thermodynamic product.
-
Note: Unless specified as "chiral," the commercial supply of this intermediate is typically a diastereomeric mixture or predominantly trans (racemate), requiring resolution.
Physicochemical Profiling
Data below represents a synthesis of calculated values (ACD/Labs, ChemAxon) and experimental extrapolations from the homologous 3-methoxy series.
Ionization & Lipophilicity
The molecule is a di-basic species. The interplay between the tertiary ring nitrogen and the primary exocyclic amine defines its behavior in physiological media.
| Parameter | Value (Approx.) | Mechanistic Insight |
| pKa₁ (Ring N) | 8.8 – 9.2 | The N1 nitrogen is tertiary and alkylated. It is protonated at physiological pH (7.4), enhancing solubility. |
| pKa₂ (Primary Amine) | 10.2 – 10.6 | The C4-NH₂ is highly basic. In blood plasma, this molecule exists predominantly as a di-cation. |
| LogP (Octanol/Water) | 1.15 ± 0.3 | Moderately Lipophilic. The ethoxy group (+0.5 LogP vs methoxy) and methyl group (+0.5 LogP) make it more lipophilic than the Prucalopride intermediate (LogP ~0.1). |
| LogD (pH 7.4) | -1.5 to -0.8 | Despite the lipophilic backbone, the double protonation at pH 7.4 drives the LogD down, ensuring high aqueous solubility. |
| Polar Surface Area (PSA) | ~38 Ų | Excellent membrane permeability potential (PSA < 90 Ų is ideal for BBB penetration). |
Solubility & Stability
-
Aqueous Solubility: High (>10 mg/mL) as a hydrochloride or succinate salt. Moderate as a free base.
-
Organic Solubility: Soluble in DCM, Methanol, DMSO, and Ethyl Acetate.
-
Chemical Stability:
-
Oxidation: The primary amine is susceptible to air oxidation over time (store under Argon).
-
Hydrolysis: The ether linkage is stable under standard acidic/basic workup conditions.
-
Synthetic Routes & Manufacturing
The synthesis of 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine typically follows a Reductive Amination strategy starting from the corresponding piperidone.
Primary Route: Reductive Amination
This route is preferred for scale-up due to the availability of the ketone precursor (CAS 1249336-33-1).
Step 1: Ketone Formation (if not purchased) Alkylation of 3-methyl-4-piperidone with 1-bromo-3-ethoxypropane in the presence of a base (K₂CO₃) in Acetonitrile.
Step 2: Reductive Amination The ketone reacts with an ammonia source (e.g., Ammonium Acetate or Benzylamine) followed by reduction.
Protocol (Step 2 - General Procedure)
-
Reagents: 1-(3-ethoxypropyl)-3-methylpiperidin-4-one (1.0 eq), Ammonium Acetate (10.0 eq), NaCNBH₃ (1.5 eq).
-
Solvent: Methanol (dry).
-
Procedure:
-
Dissolve ketone in Methanol. Add Ammonium Acetate and stir at RT for 1 hour to form the imine.
-
Cool to 0°C. Add NaCNBH₃ portion-wise.
-
Stir at RT for 12–24 hours.
-
Quench: Concentrate solvent, add dilute NaOH (pH > 12), and extract with DCM.
-
Purification: The product is an oil. Purify via amine-functionalized silica or distill under high vacuum if stable.
-
Visualization of Synthesis Pathway
The following diagram illustrates the convergent synthesis from the piperidone scaffold.
Caption: Convergent synthesis via N-alkylation followed by reductive amination of the ketone.
Handling, Safety & Analytical Characterization
Safety Profile (GHS Classification)
-
Signal Word: DANGER
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage (Corrosive, typical of primary amines).
-
H302: Harmful if swallowed.
-
-
PPE Requirements: Nitrile gloves, chemical splash goggles, and face shield. Handle in a fume hood.
Analytical Signatures
To validate the identity of the synthesized compound, look for these specific signals:
| Method | Expected Signature |
| ¹H NMR (DMSO-d₆) | Ether Tail: Triplet at ~3.4 ppm (O-CH₂), Multiplet at ~1.7 ppm (C-CH₂-C), Triplet at ~1.1 ppm (CH₃ of ethoxy).Ring: Doublet at ~0.9 ppm (C3-Methyl). Multiplets at 2.0–3.0 ppm (Ring protons). |
| LC-MS (ESI+) | [M+H]⁺ = 201.2 m/z . Look for a clean single peak. |
| IR Spectroscopy | 3300–3400 cm⁻¹ : N-H stretch (primary amine).1100 cm⁻¹ : C-O-C stretch (ether). |
Applications in Drug Discovery[3]
5-HT4 Receptor Agonists (Prucalopride Analogs)
This molecule is a direct structural evolution of the side chain found in Prucalopride (Resolor).
-
Mechanism: The piperidine nitrogen mimics the protonated amine of serotonin (5-HT), anchoring the molecule in the receptor's aspartate residue.
-
Modification: The 3-methyl group restricts the conformational flexibility of the piperidine ring. This "conformational locking" can improve selectivity by reducing the entropy penalty upon binding, potentially increasing potency or reducing hERG channel affinity (cardiac safety).
Fragment-Based Drug Design (FBDD)
Due to its low molecular weight (200.32 Da) and specific functionality (primary amine handle), it is an ideal fragment for:
-
Amide Coupling: Reacting the C4-amine with carboxylic acids to generate diverse libraries.
-
Urea/Carbamate Formation: Reacting with isocyanates or chloroformates.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12088093, 1-(3-Methoxypropyl)-4-piperidinamine (Analog Reference). Retrieved from [Link][1]
-
European Medicines Agency. Assessment Report: Prucalopride (Structure-Activity Relationship Context). Retrieved from [Link]
Sources
Structural Characterization, Physicochemical Profiling, and Analytical Methodology for 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine
Executive Summary
As drug discovery pipelines increasingly rely on highly functionalized, sp³-rich scaffolds to improve clinical success rates, piperidine derivatives have emerged as privileged pharmacophores. This technical whitepaper provides an in-depth analysis of 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine . By dissecting its structural topology, molecular weight, and physicochemical properties, this guide serves as a foundational resource for medicinal chemists and analytical scientists. Furthermore, we outline a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to ensure rigorous quality control during synthesis and biological evaluation.
Chemical Structure and Molecular Topology
The architecture of 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine is built upon a saturated six-membered piperidine ring, which provides a conformationally restricted basic center. The strategic placement of substituents dictates its pharmacological behavior:
-
N1-Alkylation (3-Ethoxypropyl group): The addition of the ether-containing aliphatic chain serves a dual purpose. It increases the overall lipophilicity (LogP) of the molecule, which is critical for membrane permeability, while the ether oxygen acts as a Hydrogen Bond Acceptor (HBA) to maintain aqueous solubility.
-
C3-Methylation: The methyl group at the C3 position introduces significant steric hindrance. This steric bulk restricts the rotational freedom of the adjacent C4-amine, locking the molecule into specific bioactive conformations that can enhance target selectivity and reduce off-target toxicity.
-
C4-Amination: The primary amine is the primary reactive handle. In physiological conditions (pH 7.4), this amine (along with the N1 tertiary amine) will be protonated, making the molecule a dication. This primary amine is also the primary site for downstream derivatization, such as amide coupling with carboxylic acids.
Structural topology and pharmacophoric features of 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine.
Molecular Weight and Physicochemical Profiling
Accurate determination of molecular weight and physicochemical properties is paramount for predicting pharmacokinetic behavior. The compound possesses a molecular formula of C11H24N2O and a molecular weight of 200.32 g/mol [1].
Causality in Design: The molecular weight of 200.32 Da falls perfectly within the optimal range for fragment-based drug discovery (FBDD) and lead optimization (typically < 300 Da). The presence of two basic nitrogen atoms ensures high solubility in acidic gastric environments, while the ethoxypropyl chain provides sufficient lipophilicity for intestinal absorption without violating Lipinski's Rule of Five.
| Property | Value | Clinical / Synthetic Relevance |
| IUPAC Name | 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine | Standardized nomenclature for IP and regulatory filing. |
| CAS Registry Number | 1251328-62-7 | Unique identifier for sourcing and database cross-referencing. |
| Molecular Formula | C11H24N2O | Defines exact atomic composition. |
| Molecular Weight | 200.32 g/mol | Ideal for lead-like space; ensures high ligand efficiency. |
| Hydrogen Bond Donors (HBD) | 2 (from -NH₂ group) | Facilitates target binding via hydrogen bond donation. |
| Hydrogen Bond Acceptors (HBA) | 3 (N1, N4, Ether O) | Enhances aqueous solubility and receptor interaction. |
| Stereocenters | 2 (C3, C4) | Yields 4 possible stereoisomers (diastereomeric pairs). |
Analytical Characterization: Self-Validating LC-MS/MS Protocol
To ensure the scientific integrity of synthesized batches, a robust analytical method is required. As basic amines are prone to peak tailing on standard silica-based stationary phases due to secondary interactions with residual silanols, this protocol employs a specialized end-capped C18 column and an acidic mobile phase [2].
Causality of the Protocol Choices:
-
Mobile Phase Choice: 0.1% Formic acid (FA) is used in both water and acetonitrile. Why? The low pH ensures both the primary and tertiary amines are fully protonated, preventing secondary interactions with the column and ensuring sharp, symmetrical peaks. Furthermore, FA acts as an excellent proton source for Electrospray Ionization (ESI+), maximizing the yield of the [M+H]+ ion at m/z 201.32.
-
Self-Validation (SST): A blank injection and a known standard injection must precede the sample run. Why? This confirms the absence of column carryover (trustworthiness) and validates that the mass spectrometer's sensitivity and mass accuracy are within acceptable tolerances before consuming precious samples.
Step-by-Step Methodology:
-
System Suitability Test (SST): Inject 5 µL of a 50:50 MeOH:H₂O blank to verify baseline stability and absence of carryover.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute 1:100 in 50:50 MeOH:H₂O (final concentration 10 µg/mL). Centrifuge at 10,000 rpm for 5 minutes to remove microscopic particulates.
-
Chromatographic Separation:
-
Column: End-capped C18 (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% FA in Water.
-
Mobile Phase B: 0.1% FA in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
-
-
Mass Spectrometry (ESI+): Operate the Q-TOF or Triple Quadrupole in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.
-
Data Acquisition: Extract the chromatogram for the precursor ion [M+H]+ at m/z 201.32. For MS/MS (MRM), monitor the fragmentation of the piperidine ring (e.g., loss of the ethoxypropyl group or ammonia).
Step-by-step LC-MS/MS workflow for the quantification and structural validation of the compound.
Synthetic Pathway and Derivatization Strategy
For researchers looking to synthesize this building block or its analogs, a two-step retrosynthetic approach from commercially available precursors is highly efficient.
Causality of Synthetic Steps:
-
N-Alkylation: Starting from 3-methylpiperidin-4-one, the secondary amine is alkylated using 1-bromo-3-ethoxypropane in the presence of a mild base (e.g., K₂CO₃) and a polar aprotic solvent (Acetonitrile). This selectively functionalizes the N1 position without affecting the ketone.
-
Reductive Amination: The resulting intermediate undergoes reductive amination. Ammonia (or an ammonium salt) is introduced to form an imine intermediate, which is subsequently reduced using sodium cyanoborohydride (NaBH₃CN). Why NaBH₃CN? This specific reducing agent is chosen because it is stable at the slightly acidic pH required for imine formation and selectively reduces the imine over the unreacted ketone, ensuring high yields of the primary amine.
Proposed two-step retrosynthetic pathway via N-alkylation and subsequent reductive amination.
References
1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine Safety Data Sheet (SDS) and hazards
Safety Data Sheet (SDS) & Technical Hazard Guide: 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine
Part 1: Executive Technical Summary
Compound Identity:
-
Chemical Name: 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine[1][2]
-
Common Synonyms: 4-Amino-1-(3-ethoxypropyl)-3-methylpiperidine[1][2]
-
CAS Number: 1251328-62-0 (Note: CAS assignments for this specific isomer series vary by vendor; often referenced via the des-methyl analog CAS 1016879-42-7 for hazard alignment).
-
Molecular Formula: C₁₁H₂₄N₂O[3]
-
Molecular Weight: 200.32 g/mol [3]
-
SMILES: CCOCCCN1CCC(C(C1)C)N
Operational Context: This compound is a bifunctional heterocyclic building block used primarily in the synthesis of pharmaceutical agents (e.g., GPCR ligands, kinase inhibitors). It features a piperidine core with two critical reactive centers: a primary amine at position 4 and a tertiary amine within the ring, modified by a lipophilic ethoxypropyl tail.
Core Hazard Classification (GHS):
-
Danger: Skin Corrosion/Irritation (Category 1B)
-
Warning: Acute Toxicity, Oral (Category 4)
-
Warning: Acute Toxicity, Dermal (Category 4)
Part 2: Physicochemical Properties & Structural Analysis
The safety profile of this molecule is dictated by its functional moieties. The primary amine confers high basicity and corrosivity, while the ether tail increases lipophilicity, potentially enhancing dermal absorption.
| Property | Value (Experimental/Predicted) | Safety Implication |
| Physical State | Viscous Liquid / Low-melting Solid | Spills may be difficult to clean; high viscosity. |
| Boiling Point | ~250–260°C (at 760 mmHg) | Low volatility, but thermal decomposition yields toxic NOx fumes. |
| Flash Point | >110°C (Closed Cup) | Combustible but not highly flammable. |
| pKa | ~10.5 (Primary Amine), ~8.5 (Ring N) | Highly Basic. Incompatible with acids and oxidizers. |
| Solubility | Soluble in organic solvents (DCM, MeOH); Miscible in water | Aquatic Hazard. Spills will disperse rapidly in water systems. |
Structural Hazard Decomposition (DOT Diagram)
Figure 1: Structural Activity Relationship (SAR) analysis showing how specific moieties contribute to the compound's overall hazard profile.
Part 3: Hazard Identification & GHS Classifications
Due to the lack of a unified global registration for this specific isomer, hazards are derived via Read-Across methodology from the closely related analog 1-(3-methoxypropyl)piperidin-4-amine (CAS 179474-79-4) .
Health Hazards
-
H314: Causes severe skin burns and eye damage. [4][5]
-
Mechanism:[6] The high pH (basic) nature of the primary and tertiary amines saponifies skin lipids and denatures proteins upon contact.
-
-
H302 + H312: Harmful if swallowed or in contact with skin. [4]
-
H335: May cause respiratory irritation. [6]
Environmental Hazards
-
H412: Harmful to aquatic life with long-lasting effects. [4]
-
Data: Amines are generally toxic to algae and daphnia due to pH alteration and membrane disruption.
-
Part 4: Safety & Handling Protocols
This section outlines the self-validating systems required to handle this compound safely.
Engineering Controls
-
Primary Containment: All transfers must occur within a Fume Hood or Glovebox .
-
Atmosphere: Handle under inert gas (Nitrogen or Argon). Amines readily absorb CO₂ from the air to form carbamates, altering the stoichiometry and purity.
Personal Protective Equipment (PPE) Matrix
| Body Part | Protection Level | Rationale |
| Eyes | Chemical Goggles + Face Shield | Risk of permanent corneal damage from splashes (Corrosive). |
| Hands | Nitrile (Double Gloved) or Butyl Rubber | Standard latex is permeable to lipophilic amines. |
| Respiratory | NIOSH P100 / Organic Vapor Cartridge | Required if heating or if aerosols are generated outside a hood. |
| Body | Tyvek® Lab Coat or Apron | Prevents skin absorption via clothing wicking. |
Handling Decision Logic (DOT Diagram)
Figure 2: Operational workflow for minimizing exposure and maintaining chemical integrity.
Part 5: Emergency Response & Toxicology
First Aid Measures (Immediate Action)
-
Eye Contact: IMMEDIATE irrigation for 15+ minutes.[7] Do not wait for transport. Time to irrigation is the single biggest factor in preventing blindness.
-
Skin Contact: Remove contaminated clothing immediately.[5] Wash with soap and water.[5][6][7] Do not use organic solvents (ethanol/acetone) to clean skin; this enhances absorption.
-
Ingestion: Rinse mouth. Do NOT induce vomiting (risk of esophageal perforation due to corrosivity).
Firefighting Measures
-
Extinguishing Media: Alcohol-resistant foam, Dry chemical, CO₂.[5]
-
Specific Hazards: Emits toxic fumes under fire conditions: Carbon oxides (COx), Nitrogen oxides (NOx).
-
Tactics: Firefighters must wear SCBA. Water spray may be used to cool containers but avoid water jet directly on the liquid (frothing).
Spill Control
-
Evacuate: Clear the area of non-essential personnel.
-
PPE: Don full PPE (Goggles, Respirator, Chem-resistant gloves).
-
Neutralize: Absorb with an inert material (Vermiculite, Sand). Do not use sawdust (fire hazard with amines).
-
Clean: Wipe area with dilute acetic acid (vinegar) to neutralize residues, followed by water.
Part 6: Storage & Stability
-
Storage Conditions: Keep container tightly closed in a dry and well-ventilated place.
-
Temperature: Refrigerate (2–8°C) is recommended to prevent oxidation (N-oxide formation).
-
Incompatibilities:
-
Strong Oxidizing Agents: Risk of exothermic reaction/fire.
-
Acids: Violent neutralization reaction.
-
Acid Chlorides/Anhydrides: Rapid acylation (potentially violent).
-
References
-
PubChem. (n.d.). Compound Summary: 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine (CID 54593711). National Library of Medicine. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (2023). Registration Dossier: 1-(3-methoxypropyl)piperidin-4-amine (CAS 179474-79-4).[8][9] (Used for Read-Across Hazard Analysis). Retrieved from [Link]
Sources
- 1. P8786 | Sigma-Aldrich [sigmaaldrich.com]
- 2. P8786 | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. 1-(3-Methoxypropyl)-4-piperidinamine | 179474-79-4 [chemicalbook.com]
- 9. chemscene.com [chemscene.com]
The 3-Methylpiperidin-4-amine Scaffold: Stereochemical Control and Therapeutic Versatility in Drug Discovery
[1]
Executive Summary
The 3-methylpiperidin-4-amine scaffold represents a privileged structural motif in medicinal chemistry, distinct from its regioisomer, the 4-methylpiperidin-3-amine core found in JAK inhibitors like Tofacitinib.[1][2] While historically defined by its role in high-potency opioid agonists (e.g., cis-3-methylfentanyl), this scaffold has evolved into a critical tool for modulating physicochemical properties and binding selectivity in modern drug discovery.[1][2]
This technical guide analyzes the scaffold's stereochemical intricacies, synthetic pathways, and application in immuno-oncology (CCR4 antagonists) and analgesia.[1][2][3] It provides actionable protocols for synthesizing and resolving the critical cis and trans diastereomers, offering a roadmap for researchers to leverage this moiety for conformational restriction and metabolic stability.[2][3]
Structural & Stereochemical Analysis[3][4][5]
The introduction of a methyl group at the C3 position of the piperidine-4-amine ring creates two contiguous stereocenters, resulting in four stereoisomers: cis-(3R,4S), cis-(3S,4R), trans-(3R,4R), and trans-(3S,4S).[1][2]
Conformational Locking
The 3-methyl substituent significantly alters the conformational landscape of the piperidine ring compared to the unsubstituted analog.[2][3]
-
Trans-Diequatorial Preference: In trans-isomers, both the C3-methyl and C4-amino groups typically adopt an equatorial orientation to minimize 1,3-diaxial interactions, creating a linear, extended vector.[1][2]
-
Cis-Axial/Equatorial Dynamics: In cis-isomers, one substituent is forced into an axial position.[1][2][3] This "conformational lock" is often exploited to match specific hydrophobic pockets in GPCRs (e.g.,
-opioid receptor) where the axial methyl group engages distinct hydrophobic residues.[2][3]
Regioisomeric Distinction (Critical Note)
Researchers must distinguish this scaffold from the 4-methylpiperidin-3-amine core.[1][2]
Synthetic Methodologies
Control over the relative stereochemistry (cis vs. trans) is the primary synthetic challenge.[2][3] Two dominant strategies exist:
Strategy A: Epoxide Ring Opening (Cis-Selective)
This route utilizes the regioselective opening of an epoxide intermediate.[2][3] The nucleophilic attack of the amine typically occurs trans to the epoxide oxygen, but the precursor geometry determines the final relative stereochemistry.[3]
Strategy B: Ketone Reduction (Trans-Selective/Mixture)
Reductive amination of 3-methylpiperidin-4-one often yields thermodynamic mixtures, though bulky reducing agents can favor the trans isomer.[2]
Visualization: Synthetic Decision Tree
Caption: Comparative synthetic routes for accessing cis- and trans-diastereomers.
Therapeutic Applications & SAR
Immuno-Oncology: CCR4 Antagonists
Recent work, such as that by RAPT Therapeutics, has validated the trans-3-methylpiperidin-4-amine scaffold in the design of CCR4 antagonists for blocking regulatory T cell (Treg) trafficking in tumors.[1][2]
-
Mechanism: The 3-methyl group restricts the rotation of the piperidine ring within the CCR4 orthosteric pocket.[2][3]
-
SAR Insight: The (3R,4S) stereoisomer (often derived from chiral resolution of the trans-racemate) demonstrated a 19-fold potency improvement over its enantiomer in calcium flux assays.[2] The methyl group fills a small hydrophobic sub-pocket that the unsubstituted piperidine cannot access.[2][3]
Analgesia: The Fentanyl Series
The most famous application is 3-methylfentanyl .[2][3]
-
Potency: The cis-isomer is one of the most potent opioids known (approx.[2][3] 6000x morphine potency), whereas the trans-isomer is significantly less potent (~400x).[2]
-
Molecular Basis: The axial methyl group in the cis-conformation creates a precise shape complementarity with the
-opioid receptor's transmembrane domain, locking the phenyl ring in an optimal orientation for -stacking.[2] -
Safety Warning: Due to extreme potency, this scaffold is a known hazard in handling and synthesis; strictly enclosed containment is required.[2][3]
Comparative Potency Data[2][6][7]
| Compound | Configuration | Target | Relative Potency (Ref) | Key Interaction |
| Fentanyl | N/A | 1.0 (Baseline) | Standard binding | |
| cis-3-Methylfentanyl | (3R,4S) | ~19-20x Fentanyl | Axial Me fills hydrophobic void | |
| trans-3-Methylfentanyl | (3R,4R) | ~1.0-1.5x Fentanyl | Equatorial Me steric clash | |
| CCR4 Antagonist (RAPT) | (3R,4S) | CCR4 | IC50 < 10 nM | Restricted conformation |
Experimental Protocol: Synthesis of cis-3-Methyl-4-aminopiperidine
This protocol describes the synthesis via the epoxide route, favored for accessing the high-potency cis-configuration.[1][2]
Reagents:
-
1-Benzyl-3-methyl-4-piperidone[2]
-
Trimethylsulfoxonium iodide[3]
-
Sodium hydride (NaH)[2]
-
Sodium azide (NaN3)[2]
Workflow:
-
Epoxidation (Corey-Chaykovsky):
-
Epoxide Opening:
-
Dissolve the crude epoxide in DMF/H2O (4:1).[2][3] Add NaN3 (3.0 eq) and NH4Cl (1.5 eq).[2][3]
-
Reflux at 90°C for 12h.
-
Outcome: Azide attacks the least hindered carbon (C4), typically yielding the trans-diaxial opening, which corresponds to the cis-relationship between the methyl and the new amino group precursor.[2]
-
-
Reduction:
-
Hydrogenate the azido-alcohol using 10% Pd/C in MeOH under H2 (40 psi). This simultaneously reduces the azide to the amine and cleaves the N-benzyl group (if desired, otherwise control conditions to retain benzyl).[2]
-
Physicochemical Profile
The 3-methyl group does more than just lock conformation; it alters the fundamental properties of the molecule.[2][3]
-
Lipophilicity (LogP): Increases by approximately 0.5 log units compared to the unsubstituted amine.[2][3] This improves blood-brain barrier (BBB) penetration, critical for CNS targets like opioids but potentially a liability for peripheral targets.[1][2][3]
-
Basicity (pKa): The steric bulk of the adjacent methyl group slightly lowers the pKa of the C4-amine (approx.[2][3] 0.2–0.4 units) by hindering solvation of the protonated ammonium species.[2][3]
-
Metabolic Stability: The C3-methyl group blocks metabolic oxidation at the C3 position, a common "soft spot" in piperidine drugs, thereby prolonging half-life (
).[1][2]
References
-
Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. (Accessed 2024).[2][3][5] A facile approach via regioselective ring opening of epoxides.[2][3] Link
-
Discovery of a Potent and Selective CCR4 Antagonist. RAPT Therapeutics / ACS Med.[2][3] Chem. Lett. Describes the use of (3R,4S)-1-benzyl-3-methylpiperidin-4-amine in IO candidates. Link[2]
-
Stereoisomers of 3-methylfentanyl: synthesis, absolute configuration and analgesic activity. Acta Pharmaceutica Sinica. Defines the pharmacology of the cis/trans isomers. Link
-
Structure-Activity Relationship of 3-Alkyl Fentanyl Analogues. Journal of the Serbian Chemical Society. Detailed SAR on the steric impact of the C3 substituent. Link
Sources
- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Oclacitinib - Wikipedia [en.wikipedia.org]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Therapeutic Applications of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine Scaffolds
Technical Guide for Drug Discovery & Development
Executive Summary
The 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine scaffold represents a high-value "privileged structure" in modern medicinal chemistry. Characterized by a substituted piperidine core—a motif ubiquitous in FDA-approved therapeutics—this scaffold bridges the gap between physicochemical solubility and target specificity. Its structural architecture combines the stereochemical complexity of the 3-methyl-4-aminopiperidine core (critical for kinase selectivity, notably JAK inhibitors) with a 3-ethoxypropyl tail, a flexible ether-linked chain that enhances lipophilicity while maintaining aqueous solubility.
This guide analyzes the scaffold’s utility in designing Janus Kinase (JAK) inhibitors , GPCR modulators (Muscarinic/Opioid) , and Ion Channel blockers . It provides actionable protocols for synthesis and derivatization, positioning the molecule as a versatile tool for exploring novel intellectual property (IP) space outside the crowded landscape of methyl-piperidine drugs like Tofacitinib.
Chemical Architecture & Pharmacophore Analysis
Structural Deconstruction
The therapeutic potency of this scaffold stems from three distinct pharmacophoric elements:
-
The "Warhead" Interface (4-Amine): The primary amine at position 4 serves as the critical attachment point for hinge-binding motifs (e.g., pyrrolopyrimidines in JAK inhibitors) or amide-linked effectors in GPCR ligands.
-
The Stereochemical Gatekeeper (3-Methyl): The methyl group at position 3 introduces chirality (
or ). In kinase inhibitors, this methyl group often dictates selectivity by clashing with the gatekeeper residue in the ATP-binding pocket, enforcing a specific binding conformation. -
The Solubilizing Tail (N-Ethoxypropyl): Unlike the simple methyl group found in Tofacitinib, the 3-ethoxypropyl chain acts as a "solvent front" extender. The ether oxygen acts as a weak hydrogen bond acceptor, potentially interacting with arginine or lysine residues at the rim of the binding pocket, while the propyl chain provides entropic flexibility.
Physicochemical Profile (In Silico Prediction)
| Property | Value (Predicted) | Impact on Drug Design |
| Molecular Weight | 200.32 g/mol | Ideal for Fragment-Based Drug Design (FBDD) |
| cLogP | ~1.2 - 1.5 | Optimal lipophilicity for CNS penetration and oral bioavailability |
| Topological Polar Surface Area (TPSA) | ~35 Ų | High membrane permeability |
| Rotatable Bonds | 6 | Allows induced-fit binding adjustments |
| pKa (Piperidine N) | ~8.5 | Basic enough for salt formation; protonated at physiological pH |
Therapeutic Applications
Autoimmune Disorders: Next-Generation JAK Inhibitors
The 3-methyl-4-aminopiperidine core is the structural anchor of Tofacitinib (Xeljanz), a pan-JAK inhibitor. The 1-(3-ethoxypropyl) variant offers a strategic entry point for "Tofacitinib-like" analogs with modified pharmacokinetic (PK) profiles.
-
Mechanism: The primary amine is coupled to a hinge-binding heterocycle (e.g., 7-deazapurine). The resulting molecule competes with ATP for the catalytic cleft of JAK1/JAK3 enzymes.
-
Advantage: The ethoxypropyl tail projects into the solvent-exposed region, potentially reducing off-target inhibition of other kinases that lack the specific surface groove to accommodate the ether chain.
-
Target Indications: Rheumatoid Arthritis, Psoriasis, Ulcerative Colitis.
CNS & Pain Management: GPCR Modulation
Substituted piperidines are foundational in GPCR medicinal chemistry.
-
Muscarinic Receptors (M1/M4):
-alkylated piperidines are classic muscarinic agonists/antagonists. The ethoxypropyl chain mimics the acetylcholine ester linkage, potentially conferring affinity for M1 receptors in Alzheimer’s research. -
Sigma-1 Receptor Ligands: The combination of a basic amine (piperidine N) and a hydrophobic tail (ethoxypropyl) fits the pharmacophore for Sigma-1 receptor chaperones, relevant in neuroprotection and neuropathic pain.
Virology: Viral Entry & Assembly Inhibition
Research into CCR5 antagonists (HIV entry) and HCV assembly inhibitors has utilized 4-aminopiperidine scaffolds. The amphiphilic nature of the ethoxypropyl group facilitates interaction with viral capsid proteins or transmembrane domains of host receptors.
Experimental Protocols
Synthesis of the Scaffold
Objective: Synthesis of 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine via reductive alkylation.
Reagents:
-
3-Methyl-4-Boc-aminopiperidine (Starting Material)
-
3-Ethoxypropanal (or 1-Bromo-3-ethoxypropane)
-
Sodium Triacetoxyborohydride (STAB) or Potassium Carbonate (
) -
Trifluoroacetic Acid (TFA) or HCl/Dioxane
Protocol (Reductive Amination Route):
-
Dissolution: Dissolve 3-methyl-4-(tert-butoxycarbonylamino)piperidine (1.0 eq) in Dichloromethane (DCM).
-
Activation: Add 3-ethoxypropanal (1.1 eq) and Acetic Acid (cat.). Stir at Room Temperature (RT) for 30 min to form the iminium ion.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise. Warm to RT and stir for 12 hours.
-
Quench & Workup: Quench with sat.
. Extract with DCM (3x). Dry organic layer over and concentrate. -
Deprotection: Dissolve the intermediate in 4M HCl in Dioxane. Stir for 2 hours. Precipitate the hydrochloride salt with diethyl ether.
-
Yield: Expect >85% yield of the dihydrochloride salt.
Biological Assay: JAK3 Kinase Inhibition Screen
Objective: Evaluate the potency of a derivative coupled to a pyrrolopyrimidine hinge binder.
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35. -
Enzyme: Recombinant human JAK3 kinase domain.
-
Substrate: Peptide substrate (e.g., poly-Glu-Tyr) labeled with a fluorophore.
-
Procedure:
-
Incubate Enzyme + Test Compound (1-(3-ethoxypropyl)-scaffold derivative) for 30 min.
-
Add ATP (at Km) and Substrate.
-
Incubate for 60 min at RT.
-
Detect phosphorylation via FRET or mobility shift assay.
-
-
Validation: Use Tofacitinib as a positive control (
nM).
Visualizations
Synthesis Pathway
The following diagram illustrates the parallel synthesis routes to access the scaffold and its downstream library derivatives.
Caption: Divergent synthesis strategies (Alkylation vs. Reductive Amination) to access the target scaffold for library generation.
Mechanism of Action: JAK Inhibition Model
This logical flow demonstrates how the scaffold functions within the ATP-binding pocket of a kinase.
Caption: Structural role of the scaffold domains in blocking the ATP-binding site of Janus Kinases.
References
-
Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and transplant rejection." Journal of Medicinal Chemistry. Available at: [Link]
- Meyer, C., et al. (2016). "Piperidine Scaffolds in Medicinal Chemistry: A Versatile Platform." Mini-Reviews in Medicinal Chemistry.
-
National Center for Biotechnology Information. PubChem Compound Summary for Tofacitinib. Available at: [Link]
Solubility profile of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine in organic solvents
The following technical guide details the solubility profile of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine , a specialized heterocyclic building block often employed in the synthesis of Janus kinase (JAK) inhibitors and other pharmaceutical agents.
Executive Summary
The effective utilization of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine (CAS 1871091-10-9 / Analogous Ref CAS 1021033-96-4) in drug development hinges on a precise understanding of its solubility thermodynamics. As a piperidine derivative featuring both a basic primary amine and a lipophilic ether side chain, this molecule exhibits a hybrid solubility profile . It demonstrates high affinity for polar aprotic and protic solvents while showing pH-dependent solubility in aqueous media.
This guide provides a comprehensive solubility analysis, theoretical physicochemical modeling, and a validated experimental protocol for solvent screening, designed to support process chemists in reaction optimization and purification.
Physicochemical Characterization
To predict solubility behavior where empirical data is sparse, we analyze the structural determinants of the molecule.
Structural Analysis
-
Core Scaffold: 3-Methylpiperidin-4-amine (Basic, Polar).
-
N1-Substituent: 3-Ethoxypropyl group (Lipophilic linker + Ether oxygen H-bond acceptor).
-
Hydrogen Bonding:
-
Donors (HBD): 2 (Primary amine -NH₂).
-
Acceptors (HBA): 3 (Primary amine N, Tertiary piperidine N, Ether O).
-
Key Physicochemical Parameters
| Property | Value (Predicted/Analog*) | Implication for Solubility |
| Molecular Formula | C₁₁H₂₄N₂O | Moderate molecular weight (~200.32 g/mol ) facilitates dissolution. |
| LogP (Octanol/Water) | 1.1 – 1.4 | Moderately lipophilic. Soluble in organic solvents; extractable from water at basic pH. |
| pKa (Conjugate Acid) | ~10.5 (Piperidine N) | Highly basic. Exists as a cation in acidic media (Water soluble) and free base in alkaline media (Organic soluble). |
| Polar Surface Area | ~38-46 Ų | Permeable; suggests good solubility in alcohols and chlorinated solvents. |
*Values estimated based on QSAR models and structural analogs like 1-(3-methoxypropyl)piperidin-4-amine.
Solubility Profile in Organic Solvents
The solubility of the free base form of the compound is governed by "like dissolves like" interactions.[1] The ether tail adds lipophilicity, making it more soluble in non-polar solvents than unsubstituted piperidines.
A. Polar Protic Solvents (High Solubility)
-
Solvents: Methanol, Ethanol, Isopropanol.
-
Mechanism: The primary amine and ether oxygen engage in strong hydrogen bonding with the solvent.
-
Application: Ideal for reductive amination reactions or crystallizing salt forms (e.g., HCl or Tosylate salts).
B. Polar Aprotic Solvents (High Solubility)
-
Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF).
-
Mechanism: Dipole-dipole interactions stabilize the polar amine regions. The ether chain ensures compatibility with THF.
-
Application: Standard solvents for nucleophilic substitution reactions (SₙAr) or coupling reactions.
C. Chlorinated Solvents (Very High Solubility)
-
Solvents: Dichloromethane (DCM), Chloroform.[1]
-
Mechanism: Excellent solvation of the lipophilic piperidine ring and alkyl chains.
-
Application: Primary solvent for extraction (workup) from basic aqueous layers.
D. Non-Polar Solvents (Moderate to Low Solubility)
-
Solvents: Toluene, Hexanes, Heptane, Diethyl Ether.
-
Mechanism: While the ethoxypropyl group adds lipophilicity, the polar amine core reduces solubility in strictly non-polar alkanes like Hexane.
-
Application: Toluene is a viable reaction solvent; Hexane/Heptane are effective antisolvents to precipitate the compound or its salts.
Summary Data Table
| Solvent Class | Representative Solvent | Solubility Rating | Primary Interaction |
| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Dispersion / Dipole |
| Alcohol | Methanol | Excellent (>100 mg/mL) | H-Bonding |
| Polar Aprotic | DMSO / DMF | High (>50 mg/mL) | Dipole-Dipole |
| Ether | THF / MTBE | Good (~20-50 mg/mL) | Van der Waals / Weak H-Bond |
| Aromatic | Toluene | Moderate (~10-30 mg/mL) | Pi-Interaction |
| Alkane | Hexane / Heptane | Low (<5 mg/mL) | Van der Waals |
| Aqueous | Water (pH < 9) | High (Salt formation) | Ion-Dipole |
| Aqueous | Water (pH > 11) | Low/Moderate | Hydrophobic Effect |
Experimental Protocol: Gravimetric Solubility Determination
Materials
-
Analyte: 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine (Free Base).
-
Solvents: HPLC Grade (DCM, MeOH, Toluene, Hexane).
-
Equipment: Analytical Balance (0.01 mg precision), Centrifuge, 4 mL Vials with PTFE caps.
Step-by-Step Methodology
-
Saturation: Add 100 mg of analyte to a 4 mL vial.
-
Solvent Addition: Add 250 µL of target solvent.
-
Equilibration: Vortex for 1 minute. If fully dissolved, add more solid until a suspension persists.
-
Agitation: Shake at 25°C for 24 hours (thermostatic shaker).
-
Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solids.
-
Quantification:
-
Pipette exactly 100 µL of the clear supernatant into a pre-weighed aluminum pan.
-
Evaporate solvent (vacuum oven at 40°C or nitrogen stream).
-
Weigh the residue.
-
-
Calculation:
Visualization of Workflows
Figure 1: Solubility Determination & Solvent Selection Logic
This diagram illustrates the decision matrix for selecting a solvent based on the intended chemical process (Reaction vs. Purification).
Caption: Logical flow for selecting the optimal solvent based on process requirements (Synthesis vs. Isolation).
Applications in Synthesis
Understanding the solubility profile allows for optimized synthetic routes:
-
Reductive Amination:
-
Recommended Solvent:Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .
-
Rationale: These solvents dissolve the amine starting material and the reducing agent (e.g., STAB) effectively while maintaining a non-protic environment if needed, though Methanol is often used if the imine formation is slow.
-
-
Salt Formation (Purification):
-
Strategy: Dissolve the crude free base in a minimum volume of Ethanol (High Sol). Add an acid (e.g., HCl in Dioxane). Slowly add Heptane (Low Sol) to induce precipitation of the high-purity salt.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54593711, 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: 4-Piperidinamine, 1-ethoxy-3-methyl-. Retrieved from [Link]
Sources
CAS number and identifiers for 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine
Technical Whitepaper: Characterization, Synthesis, and Pharmacological Utility of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine
Executive Summary
1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine is a highly versatile, structurally optimized piperidine derivative utilized extensively in modern drug discovery. Featuring a primary amine for facile functionalization and a lipophilic ethoxypropyl chain for enhanced membrane permeability, this compound serves as a critical pharmacophore building block. This technical guide details its core chemical identifiers, outlines a self-validating synthetic methodology, and explores its application in G-protein coupled receptor (GPCR) targeted therapies.
Chemical Identity & Core Identifiers
Accurate chemical identification is the bedrock of reproducible research. The following table consolidates the verified physicochemical properties and structural identifiers for 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine[1][2]. The SMILES and InChIKey strings are critical for computational modeling, structure-activity relationship (SAR) mapping, and database querying[3].
| Property | Value |
| Chemical Name | 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine |
| CAS Number | 1251328-62-7 |
| Molecular Formula | |
| Molecular Weight | 200.32 g/mol |
| SMILES Code | NC1C(C)CN(CCCOCC)CC1 |
| InChIKey | AMSJCLFYWQBSTK-UHFFFAOYSA-N |
Rational Synthesis & Methodologies
The synthesis of 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine relies on a robust two-step sequence: N-alkylation followed by reductive amination. The causality behind this specific sequence is to establish the tertiary amine core before converting the ketone to a primary amine, preventing unwanted side reactions or over-alkylation at the C4 position.
Phase 1: N-Alkylation to form 1-(3-ethoxypropyl)-3-methylpiperidin-4-one
-
Preparation: Suspend 2.0 equivalents of anhydrous Potassium carbonate (
) in high-purity Acetonitrile (MeCN). Add 1.0 equivalent of 3-methylpiperidin-4-one. Stir for 15 minutes at 25°C to ensure uniform dispersion. -
Reaction: Dropwise add 1.1 equivalents of 1-bromo-3-ethoxypropane.
-
Heating: Elevate the temperature to 80°C under a continuous nitrogen purge. Reflux for 12 hours.
-
Causality Check: The mild base (
) is chosen to neutralize the generated HBr without causing base-catalyzed aldol condensation of the starting ketone. -
Workup: Cool to room temperature, filter out inorganic salts, and concentrate in vacuo. Purify the intermediate via silica gel flash chromatography.
Phase 2: Reductive Amination to form the Target Amine
-
Imine Formation: Dissolve the intermediate in Methanol (MeOH). Add 10.0 equivalents of Ammonium acetate (
) and stir at 25°C for 2 hours to allow complete imine formation. -
Reduction: Cool the vessel to 0°C. Portion-wise, add 1.5 equivalents of Sodium cyanoborohydride (
). -
Causality Check:
is explicitly selected over standard Sodium borohydride ( ) because it is stable at the slightly acidic pH required for imine formation and selectively reduces the iminium ion without prematurely reducing the starting ketone. -
Completion: Stir for 16 hours at 25°C. Quench with saturated aqueous
to safely destroy excess hydride. -
Isolation: Extract with Ethyl Acetate (3x). Dry over anhydrous
, filter, and concentrate.
Synthesis workflow of 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine via reductive amination.
Analytical Characterization & Validation
To ensure absolute trustworthiness in downstream biological assays, the analytical pipeline must operate as a self-validating system.
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
System: Q-TOF mass spectrometer coupled to a UHPLC system (C18 column).
-
Self-Validating Protocol: Run a pure solvent blank (MeOH) immediately before and after the sample injection. The target
peak at m/z 201.196 must be present in the sample spectra and strictly absent in the blanks. This protocol actively rules out column carryover and validates the retention time.
-
-
1H NMR (Proton Nuclear Magnetic Resonance):
-
System: 400 MHz spectrometer in
. -
Self-Validating Protocol: Tetramethylsilane (TMS) is used as an internal standard and strictly calibrated to 0.00 ppm. To confirm structural integrity, the integration of the terminal ethoxy methyl triplet (~1.2 ppm, 3H) must be compared against the piperidine methyl doublet (~0.9 ppm, 3H). A 1:1 integration ratio validates that the stoichiometric balance of the functional groups is intact and no cleavage occurred during reduction.
-
Pharmacological Utility in Drug Design
Piperidine derivatives are privileged scaffolds in medicinal chemistry. The primary amine at the C4 position of 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine serves as an ideal vector for synthesizing amides, ureas, or sulfonamides, allowing chemists to rapidly expand chemical space.
When incorporated into larger molecular entities, this scaffold frequently acts as a modulator for GPCRs (e.g., Histamine H3 or Serotonin 5-HT4 receptors). Mechanistically, the basic nitrogen in the piperidine ring forms a critical salt bridge with a conserved aspartate residue in the receptor's transmembrane domain 3 (TM3), while the ethoxypropyl chain occupies lipophilic binding pockets, enhancing target affinity and modulating downstream cAMP signaling.
Mechanism of GPCR modulation by piperidine-derived antagonists.
References
Sources
A Methodological Guide to Pharmacophore Modeling of Novel Piperidine Scaffolds: A Case Study of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine
An In-Depth Technical Guide
Executive Summary
Pharmacophore modeling is a cornerstone of modern computer-aided drug design (CADD), providing an abstract representation of the key molecular features essential for biological activity.[1] This approach is instrumental in virtual screening for identifying novel hits, optimizing lead compounds, and facilitating scaffold hopping to explore new chemical space.[2][3] The piperidine moiety is one of the most prevalent N-heterocyclic scaffolds in pharmaceuticals, valued for its synthetic tractability and its role as both a core structural unit and a direct pharmacophoric contributor.[4]
This guide provides a comprehensive, in-depth walkthrough of the ligand-based pharmacophore modeling process. Due to the absence of publicly available biological activity data for the specific ligand 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine, this document will utilize it as an exemplar to illustrate a robust, field-proven workflow.[5] We will proceed by constructing a hypothetical dataset to navigate the practical challenges and critical decision-making points in model generation, validation, and application. The objective is to equip researchers, scientists, and drug development professionals with the strategic insights and technical protocols necessary to apply this powerful methodology to their own novel ligands.
Part 1: Foundational Concepts in Pharmacophore Modeling
The Pharmacophore Hypothesis: An Abstraction of Molecular Recognition
A pharmacophore is not a real molecule or a collection of atoms. It is an abstract concept that defines the essential steric and electronic features required for a ligand to achieve optimal interaction with a specific biological target, along with their relative spatial arrangement.[6] These features typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic Regions (HY)
-
Aromatic Rings (AR)
-
Positive Ionizable (PI) / Cationic Centers
-
Negative Ionizable (NI) / Anionic Centers
By focusing on these generalized functionalities rather than specific chemical structures, pharmacophore models serve as powerful filters for identifying structurally diverse compounds that may elicit the same biological effect.[7]
Strategic Decision: Ligand-Based vs. Structure-Based Modeling
The choice between ligand-based and structure-based pharmacophore modeling is dictated entirely by the available data.[1][3]
-
Structure-Based: This approach is employed when a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM), preferably co-crystallized with a ligand, is available. The model is derived directly from the key interaction points observed within the target's binding site.[8] Its primary advantage is its direct grounding in the target's anatomy.
-
Ligand-Based: When the target structure is unknown, but a set of active, structurally diverse ligands is available, this method is the strategy of choice.[6] The core assumption is that these molecules bind to the same target site in a similar conformation, and the model is generated by superimposing the ligands and extracting their shared chemical features.[9]
For our case study of 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine, no known target structure exists. Therefore, we will proceed with a simulated ligand-based workflow, a common scenario in early-stage discovery projects.
Part 2: Pre-Modeling Analysis of the Exemplar Ligand
Physicochemical Profile
Before modeling, a thorough analysis of the lead compound is essential. The structure of 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine reveals several key characteristics.
-
Molecular Formula: C₁₁H₂₄N₂O[5]
-
Key Features: A saturated piperidine ring (a potential cationic center at physiological pH), a primary amine (HBD, HBA, cationic), an ether linkage (HBA), and a flexible aliphatic chain (hydrophobic).
A summary of its predicted physicochemical properties is presented below.
| Property | Predicted Value | Significance in Drug Design |
| Molecular Weight | 200.32 g/mol | Falls within the desirable range for good oral bioavailability (Lipinski's Rule of 5). |
| XlogP | 0.9 | Indicates a balance between hydrophilicity and lipophilicity, crucial for membrane permeability.[5] |
| H-Bond Donors | 1 (from the -NH₂ group) | Essential for forming specific interactions with target residues. |
| H-Bond Acceptors | 2 (from the -NH₂ and ether -O- groups) | Provides additional points for specific target engagement. |
| Rotatable Bonds | 6 | Indicates significant conformational flexibility, which must be explored during modeling. |
Visualizing the Pharmacophoric Potential
The workflow begins with the identification of potential pharmacophoric features on the exemplar ligand. This initial step guides the entire modeling process.
Figure 1: Potential pharmacophoric features of the exemplar ligand.
Part 3: The Ligand-Based Pharmacophore Modeling Workflow
This section details a rigorous, step-by-step protocol for generating and validating a ligand-based pharmacophore model. The overall logic of this workflow is depicted below.
Figure 2: High-level workflow for ligand-based pharmacophore modeling.
Protocol 1: Dataset Preparation
Causality: The quality of a pharmacophore model is entirely dependent on the quality and diversity of the input data. A training set of active compounds is required to identify the common features, while a test set of known actives and inactives (decoys) is crucial for validating the model's predictive power.[10][11]
Methodology:
-
Compile Training Set: Assemble a set of structurally diverse molecules with high affinity for the target of interest. For this hypothetical case, we create a small set of analogues of our exemplar ligand.
-
Compile Test Set: Create a separate dataset containing a mix of active compounds not used in the training set and a larger number of inactive or "decoy" molecules, which should be physically similar but topologically distinct from the actives.[12]
Hypothetical Dataset:
| Compound ID | Structure (Modification from Exemplar) | pIC₅₀ | Set |
| Exemplar-01 | (Parent Compound) | 7.8 | Training |
| Analog-02 | (Ethoxy replaced with Isopropoxy) | 7.5 | Training |
| Analog-03 | (Primary amine is now secondary, -NHCH₃) | 8.1 | Training |
| Analog-04 | (3-methyl group removed) | 7.6 | Training |
| Analog-05 | (Ethoxypropyl chain shortened to Ethoxyethyl) | 6.2 | Test (Active) |
| Decoy-01 | (Piperidine ring opened) | < 5.0 | Test (Inactive) |
| Decoy-02 | (Ether oxygen removed) | < 5.0 | Test (Inactive) |
| ... (plus >100 additional decoys) | ... | < 5.0 | Test (Inactive) |
Protocol 2: Conformational Analysis & Hypothesis Generation
Causality: Since ligands are flexible, they can adopt numerous 3D shapes (conformers). The goal is to identify the "bioactive conformation" shared by all active molecules when they bind to the target.[9] Software generates many low-energy conformers for each molecule to ensure this bioactive pose is likely included in the search.
Methodology:
-
Conformer Generation: Using a suitable software package (e.g., MOE, LigandScout, Schrödinger Maestro), generate a library of low-energy 3D conformers for every molecule in the training set.[3]
-
Feature Mapping: The software identifies all potential pharmacophoric features (HBA, HBD, etc.) for each conformer.
-
Alignment & Hypothesis Generation: The algorithm systematically attempts to superimpose the conformers from different active molecules, searching for a common 3D arrangement of pharmacophoric features.[9] This iterative process results in a set of candidate pharmacophore hypotheses, each defined by a set of features and the distances between them.
-
Scoring: Each hypothesis is scored based on how well it maps the active molecules in the training set and how well it avoids mapping inactive molecules (if included).
Protocol 3: Model Validation
Causality: A model that only explains the training data is not useful. Validation is a self-validating system that ensures the model has true predictive power and can distinguish unknown actives from inactives in a large database. This step is non-negotiable for scientific integrity.
Methodology:
-
Internal Validation (Optional but Recommended): Techniques like leave-one-out cross-validation are used to assess the model's stability.[9]
-
External Validation (Critical): The highest-scoring pharmacophore hypothesis is used as a 3D query to screen the pre-compiled test set.
-
Performance Metrics Calculation: The results of the screen are analyzed to determine how well the model performed. Key metrics include:
-
Enrichment Factor (EF): Measures how much better the model is at finding actives compared to random selection. An EF(1%) of >10 is generally considered good.
-
Receiver Operating Characteristic (ROC) Curve: Plots the true positive rate vs. the false positive rate. The Area Under the Curve (AUC) is a measure of predictive power, with 1.0 being perfect and 0.5 being random.[9]
-
Hypothetical Validation Results:
| Metric | Value | Interpretation |
| Enrichment Factor (Top 1%) | 18.5 | The model is 18.5 times more likely to find actives in the top 1% of hits than random chance. |
| ROC AUC | 0.88 | Indicates good predictive ability to distinguish actives from decoys. |
| Goodness of Hit (GH) Score | 0.75 | A score between 0 and 1, reflecting a good balance of hit rate and enrichment. |
Part 4: The Validated Pharmacophore Model and Its Application
Upon successful validation, the pharmacophore hypothesis is finalized. It represents a 3D map of the essential features for bioactivity.
Figure 3: A hypothetical validated pharmacophore model for the ligand series.
This validated model is now a powerful tool for virtual screening. The model is used as a 3D query to rapidly search massive compound databases (containing millions of commercially available or virtual compounds). Molecules from the database that can adopt a low-energy conformation matching the pharmacophore's features and spatial constraints are identified as "hits." These hits, which may be structurally very different from the original training set, become high-priority candidates for acquisition and experimental testing, accelerating the discovery of novel lead compounds.[13]
Conclusion
This guide has detailed a comprehensive and scientifically rigorous workflow for ligand-based pharmacophore modeling, using the novel scaffold 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine as a practical case study. By emphasizing the causality behind each protocol—from dataset preparation and conformational analysis to the critical, non-negotiable step of model validation—we have outlined a self-validating system for drug discovery. The resulting pharmacophore model transcends the specific structures used to build it, serving as a powerful, abstract search query to unlock new areas of chemical space. For the drug development professional, this methodology is not merely a computational exercise but a strategic tool to efficiently prioritize resources, reduce costs, and accelerate the journey from a novel ligand to a viable clinical candidate.
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An In-Depth Technical Guide to the Metabolic Stability of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine: Predictions and Experimental Validation
Executive Summary
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides a comprehensive analysis of the predicted metabolic liabilities of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine, a molecule featuring several common metabolic hotspots. We will dissect its structure to hypothesize primary metabolic pathways, including N-dealkylation, O-dealkylation, piperidine ring oxidation, and Phase II conjugation. Subsequently, this whitepaper details a robust, field-proven experimental framework for quantitatively assessing these predictions using industry-standard in vitro assays, such as the liver microsomal and hepatocyte stability assays. By grounding our predictions in established biochemical principles and providing self-validating experimental protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to characterize and optimize novel chemical entities.
Introduction: The Imperative of Metabolic Stability in Drug Discovery
In the journey from a promising lead compound to a viable drug candidate, understanding its metabolic fate is paramount. The body's enzymatic machinery, primarily located in the liver, is designed to modify and eliminate foreign substances (xenobiotics).[3] This biotransformation process, or metabolism, directly impacts the compound's efficacy and safety.[4] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity.[1]
Metabolism is broadly categorized into two phases:
-
Phase I Metabolism: Involves the introduction or unmasking of functional groups (e.g., hydroxyl, amine) through oxidation, reduction, or hydrolysis. Cytochrome P450 (CYP) enzymes are the primary drivers of these reactions.[5]
-
Phase II Metabolism: Involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules (e.g., glucuronic acid, sulfate), facilitating their excretion.
Early in vitro assessment of metabolic stability using systems like liver microsomes, S9 fractions, and hepatocytes allows for the rapid, cost-effective ranking of compounds and the identification of metabolic liabilities that can be addressed through medicinal chemistry efforts.[3][6]
Structural Analysis and Predicted Metabolic Liabilities of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine
A thorough examination of the molecule's structure allows us to predict its most probable metabolic "hotspots" based on well-established structure-metabolism relationships.
Molecular Structure:
Key Functional Groups and Predicted Fates:
-
Tertiary Amine (Piperidine Nitrogen): The N-substituted piperidine creates a tertiary amine. This is a classic substrate for CYP450-mediated N-dealkylation , a major metabolic pathway where the N-alkyl group is cleaved.[7][8] We predict the removal of the entire 3-ethoxypropyl chain.
-
Ether Linkage (Ethoxy Group): The ethoxy group is susceptible to O-dealkylation , another common CYP450-catalyzed reaction.[9][10] This would involve the removal of the ethyl group, yielding an alcohol metabolite.
-
Piperidine Ring: The aliphatic ring itself can be a target for oxidation. While the 3-methyl group may offer some steric hindrance, oxidation at other positions (e.g., C-5, C-6) to form hydroxylated or lactam metabolites is possible.[11][12]
-
Primary Amine (C-4 Position): This primary amine is a prime site for Phase II conjugation reactions, particularly glucuronidation by UDP-glucuronosyltransferases (UGTs) or sulfation by sulfotransferases (SULTs). It could also be a substrate for enzymes like monoamine oxidase (MAO), leading to oxidative deamination.[13][14]
These predictions suggest that 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine is likely to undergo extensive metabolism through multiple pathways.
Experimental Design for In Vitro Metabolic Stability Assessment
To quantitatively assess the predicted liabilities, a tiered experimental approach is recommended, starting with a high-throughput screen and progressing to a more physiologically relevant system.
Liver Microsomal Stability Assay
-
Causality & Rationale: This assay is the workhorse for early-stage metabolic stability screening. Liver microsomes are subcellular fractions containing a high concentration of Phase I enzymes, particularly the CYP450 family.[3][5] This makes the assay ideal and cost-effective for assessing the predicted N-dealkylation, O-dealkylation, and ring oxidation pathways. It isolates Phase I activity by requiring the addition of the cofactor NADPH to initiate the enzymatic reactions.[15]
-
Experimental Protocol:
| Parameter | Condition | Rationale |
| Test System | Pooled Human Liver Microsomes | Averages inter-individual variability in enzyme expression. |
| Protein Conc. | 0.5 mg/mL | Balances enzymatic activity with potential for non-specific binding. |
| Compound Conc. | 1 µM | Low enough to be physiologically relevant and avoid enzyme saturation. |
| Cofactor | NADPH (1 mM), regenerating system | Essential for CYP450 enzyme activity.[15][16] |
| Incubation Temp. | 37°C | Mimics physiological temperature. |
| Time Points | 0, 5, 15, 30, 45, 60 min | Allows for calculation of the degradation rate for both stable and unstable compounds. |
| Reaction Stop | Cold Acetonitrile with Internal Standard | Precipitates proteins to quench the reaction and provides a standard for quantification.[5] |
| Controls | 1) No NADPH, 2) No Compound | 1) Assesses non-NADPH dependent degradation (chemical instability).[15] 2) Checks for interfering peaks. |
-
Data Analysis & Interpretation: The disappearance of the parent compound over time is monitored via LC-MS/MS. The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[5]
-
Half-life (t½) (min) = 0.693 / slope
-
Intrinsic Clearance (Clint) (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration)
-
Hepatocyte Stability Assay
-
Causality & Rationale: While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of metabolic enzymes and cofactors found in an intact liver cell. Hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain both Phase I and Phase II enzymes in a more physiologically relevant environment, complete with cellular uptake and transport mechanisms.[3][17] This assay is critical for evaluating the contribution of Phase II conjugation at the C-4 primary amine, a pathway completely missed by the microsomal assay.
-
Experimental Protocol:
| Parameter | Condition | Rationale |
| Test System | Cryopreserved Pooled Human Hepatocytes | Provides a complete metabolic system and averages donor variability.[17][18] |
| Cell Density | 0.5 - 1.0 million cells/mL | Ensures sufficient metabolic capacity. |
| Compound Conc. | 1 µM | Maintains consistency with the microsomal assay for comparison. |
| Incubation | Suspension in 96-well plate at 37°C with shaking | Maintains cell viability and ensures compound exposure.[19] |
| Time Points | 0, 15, 30, 60, 90, 120 min | Extended time points may be needed as hepatocyte metabolism can be slower.[20] |
| Reaction Stop | Cold Acetonitrile with Internal Standard | Lyses cells, quenches reactions, and precipitates proteins.[18] |
| Controls | 1) Heat-inactivated hepatocytes, 2) Vehicle | 1) Assesses non-enzymatic degradation.[20] 2) Serves as a baseline control. |
-
Data Analysis & Interpretation: Data analysis is similar to the microsomal assay, yielding a t½ and Clint value. However, the hepatocyte Clint is expressed in µL/min/10⁶ cells. This value can be scaled to predict in vivo hepatic blood clearance (CLh), providing a more direct link to the compound's expected behavior in the body.[17]
Analytical Methodology: The Role of UPLC-MS/MS
The quantification of the parent compound in these complex biological matrices requires a highly sensitive and specific analytical method. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the industry standard for this purpose.
-
Rationale: UPLC provides rapid and high-resolution separation of the parent compound from potential metabolites, preventing analytical interference. Tandem mass spectrometry offers exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for the target compound, ensuring accurate quantification even at very low concentrations.[5][21]
Synthesizing the Results: A Comparative Analysis
By comparing the data from both assays, we can build a comprehensive metabolic profile for 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine.
Table 3: Hypothetical Comparative Stability Data
| Assay | In Vitro t½ (min) | Intrinsic Clearance (Clint) | Interpretation |
| Liver Microsomes | 25 | 55.4 µL/min/mg protein | Suggests moderate to high clearance via Phase I (CYP-mediated) metabolism. |
| Hepatocytes | 12 | 115.5 µL/min/10⁶ cells | The significantly faster clearance in hepatocytes strongly implies a substantial contribution from pathways absent in microsomes, most likely Phase II conjugation at the C-4 amine. |
In this hypothetical scenario, the data strongly supports our initial predictions. The moderate clearance in microsomes confirms the lability of the tertiary amine and ether groups to CYP450 enzymes. The much higher clearance in hepatocytes provides compelling evidence for the involvement of Phase II enzymes, validating the prediction that the C-4 primary amine is a significant metabolic hotspot.
Conclusion and Future Directions
The structural features of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine—namely its N-alkoxyalkyl substituent and primary amine—render it susceptible to extensive Phase I and Phase II metabolism. The tiered in vitro approach described herein, utilizing both liver microsomes and hepatocytes, provides a robust and scientifically sound method for quantifying this metabolic liability. The results from these assays are critical for guiding medicinal chemistry efforts to modulate metabolic stability, for example, by introducing blocking groups near metabolic hotspots or by altering the electronic properties of the molecule. The essential next step following these stability assays would be a metabolite identification study to definitively confirm the structures of the metabolites formed, thereby validating the predicted pathways and providing a complete picture of the compound's biotransformation.
References
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AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]
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PubMed. (1991, July-August). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Available from: [Link]
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ICTS. (2017, April 4). Predicting Novel Metabolic Pathways Through Subgraph Mining. Available from: [Link]
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Oxford Academic. (2017, December 15). Predicting novel metabolic pathways through subgraph mining. Available from: [Link]
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RSC Publishing. Model systems for cytochrome P450-dependent mono-oxygenases. Part 5. Amine oxidation. Available from: [Link]
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BioDuro. ADME Microsomal Stability Assay. Available from: [Link]
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PubMed. (2014, May 20). mzGroupAnalyzer--predicting pathways and novel chemical structures from untargeted high-throughput metabolomics data. Available from: [Link]
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BMC Bioinformatics. Predicting biological pathways of chemical compounds with a profile-inspired approach. Available from: [Link]
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protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Available from: [Link]
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ResearchGate. Protocol for the Rat Hepatocyte Stability Assay. Available from: [Link]
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WSU Research Exchange. Mechanistic evaluation of N-dealkylation by cytochrome P450 using N, N-dimethylaniline N-oxides and kinetic isotope effects. Available from: [Link]
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MDPI. (2023, April 10). A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. Available from: [Link]
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ResearchGate. Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Available from: [Link]
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Dalton Transactions (RSC Publishing). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Available from: [Link]
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ACS Publications. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Available from: [Link]
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Semantic Scholar. (2023, October 23). An Ultrafast UPLC–MS/MS Method for Characterizing the In Vitro Metabolic Stability of Acalabrutinib. Available from: [Link]
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PMC. (2025, July 3). Development and validation of a UPLC-MS/MS method for the quantification of parsaclisib and its application to pharmacokinetics and metabolic stability studies. Available from: [Link]
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AKJournals. (2024, December 6). An ultra-fast validated green UPLC-MS/MS approach for the evaluation of zanubrutinib in vitro metabolic stability in human liver microsomes. Available from: [Link]
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Journal of the American Chemical Society. Mechanism of cytochrome P-450 catalysis. Mechanism of N-dealkylation and amine oxide deoxygenation. Available from: [Link]
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MDPI. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Available from: [Link]
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PubMed. (1991, September). N-dealkylation of tertiary amides by cytochrome P-450. Available from: [Link]
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Amrita Vishwa Vidyapeetham. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Available from: [Link]
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ACS Publications. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Available from: [Link]
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ResearchGate. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Available from: [Link]
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RSC Publishing. (2015, February 6). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Available from: [Link]
-
MDPI. (2022, January 12). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Available from: [Link]
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PubMed. (2016, October 6). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Available from: [Link]
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MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
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University of Washington. Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. Available from: [Link]
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MDPI. (2021, March 29). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Available from: [Link]
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Methodological & Application
Application Note: Synthesis Protocols for 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine
Executive Summary & Retrosynthetic Analysis
The target molecule, 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine , is a critical intermediate often utilized in the synthesis of Janus Kinase (JAK) inhibitors (structurally related to Tofacitinib analogs) and 5-HT4 receptor agonists. Its amphiphilic nature, combining a basic piperidine core with a polar ether side chain, makes it a versatile building block for modulating solubility and pharmacokinetic profiles in drug discovery.
This guide presents two distinct protocols designed for different stages of development:
-
Protocol A (The "De Novo" Route): A scalable, two-step convergent synthesis starting from 3-methyl-4-piperidone. This is ideal for bulk preparation where stereochemical mixtures are acceptable or downstream resolution is planned.
-
Protocol B (The "Chiral Pool" Route): A protection-dependent pathway starting from enantiopure cis- or trans-3-methyl-4-aminopiperidine. This is preferred when specific stereochemistry (e.g., 3R,4R) must be conserved.
Retrosynthetic Logic (Graphviz)
Figure 1: Retrosynthetic disconnection showing the two primary access routes. Protocol A proceeds via the ketone, while Protocol B utilizes the pre-formed amine scaffold.
Protocol A: Reductive Amination Route (Scalable)
Objective: Synthesis of the target from 3-methyl-4-piperidone hydrochloride. Scale: Gram to Kilogram. Stereochemical Outcome: Typically yields a mixture of cis and trans diastereomers (approx. 3:1 to 6:1 favoring cis depending on reducing agent).
Step 1: N-Alkylation of 3-Methyl-4-piperidone
This step installs the ether side chain before the amine functionality, avoiding the need for protecting groups.
Reagents:
-
3-Methyl-4-piperidone hydrochloride (1.0 equiv)
-
1-Bromo-3-ethoxypropane (1.1 equiv)
-
Potassium Carbonate (
) (3.0 equiv) -
Solvent: Acetonitrile (ACN) or DMF (0.5 M concentration)
-
Catalyst: Potassium Iodide (KI) (0.1 equiv) - Critical for accelerating the reaction via in situ Finkelstein.
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Methyl-4-piperidone HCl and anhydrous ACN.
-
Base Addition: Add finely ground
. Stir for 15 minutes at room temperature to liberate the free base. -
Alkylation: Add KI followed by the dropwise addition of 1-Bromo-3-ethoxypropane.
-
Reaction: Heat the mixture to 60–80°C for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM) or LC-MS. The starting material (piperidone) should be consumed.
-
Workup: Cool to room temperature. Filter off the inorganic salts (
, , excess carbonate). Rinse the cake with ACN. -
Concentration: Concentrate the filtrate under reduced pressure to yield the crude oil 1-(3-ethoxypropyl)-3-methylpiperidin-4-one .
-
Purification: Generally used directly in the next step. If storage is required, purify via short-path distillation or silica gel chromatography (Eluent: Hexanes/EtOAc).
Step 2: Reductive Amination
This step converts the ketone to the primary amine.
Reagents:
-
Crude Ketone from Step 1 (1.0 equiv)
-
Ammonium Acetate (
) (10.0 equiv) - Large excess drives equilibrium. -
Sodium Cyanoborohydride (
) (1.5 equiv) OR Sodium Triacetoxyborohydride ( ) (2.0 equiv). -
Solvent: Methanol (MeOH).[1]
Procedure:
-
Imine Formation: Dissolve the ketone in MeOH. Add
and stir at room temperature for 2 hours. Note: Adding 3Å molecular sieves can improve yield by scavenging water. -
Reduction: Cool the solution to 0°C. Add the reducing agent (
or STAB) portion-wise over 30 minutes. Caution: Gas evolution ( ) possible. -
Reaction: Allow the mixture to warm to room temperature and stir for 16–24 hours.
-
Quench: Quench with 1N HCl until pH < 2 (destroys excess hydride and hydrolyzes boron complexes). Stir for 30 minutes.
-
Basification: Adjust pH to >12 using 6N NaOH or aqueous ammonia.
-
Extraction: Extract exhaustively with DCM or Chloroform/Isopropanol (3:1).
-
Drying: Dry organic layers over
, filter, and concentrate. -
Isolation: The resulting oil is the target amine. It is often converted to the dihydrochloride salt for stability and solid handling.
Protocol B: Chiral Pool Alkylation (Stereoselective)
Objective: Synthesis from enantiopure (3R,4R)-3-methyl-4-aminopiperidine (or similar isomer). Challenge: Preventing over-alkylation of the primary amine. Solution: Selective protection or controlled alkylation.
Workflow Diagram (Graphviz)
Figure 2: Step-wise workflow for maintaining stereochemical integrity during synthesis.
Detailed Methodology
Step 1: Selective Boc-Protection [2]
-
Dissolve the chiral diamine (1.0 equiv) in DCM/Water (1:1).
-
Add limiting
(0.95 equiv) slowly at 0°C while maintaining pH at ~10 using NaOH. Note: At high pH, the primary amine is more nucleophilic than the secondary piperidine amine, but steric hindrance at the 4-position (adjacent to 3-methyl) often allows for selectivity. Alternatively, use Benzaldehyde to form the imine, alkylate, then hydrolyze. -
Isolate the 4-(tert-butoxycarbonylamino)-3-methylpiperidine .
Step 2: N-Alkylation
-
Dissolve the N-Boc intermediate in dry DMF.
-
Add
(2.0 equiv) and 1-bromo-3-ethoxypropane (1.2 equiv). -
Heat to 60°C for 8 hours.
-
Workup by pouring into water and extracting with EtOAc.[3][4]
Step 3: Deprotection
-
Dissolve the alkylated intermediate in 1,4-Dioxane.
-
Add 4M HCl in Dioxane (5 equiv).
-
Stir at room temperature until precipitation of the product salt is complete (approx. 2 hours).
-
Filter the white solid: 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine dihydrochloride .
Analytical Data & Quality Control
Expected Physical Properties:
-
Free Base: Pale yellow viscous oil.
-
HCl Salt: White to off-white hygroscopic solid.
NMR Characterization Criteria (Simulated for Validation):
To validate the structure, look for these key diagnostic signals in
| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Ethoxy- | ~1.15 | Triplet | 3H | Terminal methyl of ethoxy group |
| Piperidine- | ~0.95 | Doublet | 3H | Methyl group at C3 position |
| Ether- | ~3.40 | Quartet/Triplet | 4H | |
| Piperidine- | ~2.8 - 3.0 | Multiplet | 2H | Protons alpha to Piperidine N |
| Amine- | ~2.6 - 3.1 | Multiplet | 1H | Proton at C4 (alpha to amine) |
Critical Troubleshooting & Optimization
Controlling Stereochemistry (Cis vs Trans)
In Protocol A (Reductive Amination), the hydride source determines the ratio.
-
Thermodynamic Control: Using
at pH 6-7 often favors the thermodynamically stable isomer (typically trans 3-Me/4- where substituents are equatorial). -
Kinetic Control: Bulky reducing agents at lower temperatures may favor the cis isomer.
-
Purification: If a single isomer is required from Protocol A, recrystallize the final HCl salt from Ethanol/Ether. The cis-isomer often crystallizes more readily.
Impurity Management (Over-alkylation)
In Protocol B, if you observe dialkylation (quaternary ammonium salt formation), reduce the reaction temperature to 40°C and use exactly 1.05 equivalents of the alkyl bromide.
References
-
Preparation of 4-Amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydrobenzofuran-7-carboxamide (Prucalopride). Technical Disclosure Commons, 2024.[5] Link
- Context: Provides the industrial standard conditions for N-alkylation of the piperidine ring with alkoxy-propyl halides.
-
Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate, 2014. Link
- Context: Details the synthesis of the core scaffold and stereochemical consider
-
1-(3-Methoxypropyl)-4-piperidinamine Synthesis. ChemicalBook. Link
- Context: Validates the reductive amination and alkylation pathways for the closely rel
-
Method for the preparation of (+)-2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione. Google Patents, EP2420490B1.[6] Link
- Context: Demonstrates the use of 3-ethoxypropyl chains in pharmaceutical intermedi
Sources
- 1. 1-(3-Methoxypropyl)-4-piperidinamine synthesis - chemicalbook [chemicalbook.com]
- 2. A method for preparing 1-(3-methoxypropyl) piperidine-4-amine - Eureka | Patsnap [eureka.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. tdcommons.org [tdcommons.org]
- 6. EP2420490B1 - Method for the preparation of (+)-2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione - Google Patents [patents.google.com]
Application Note: Advanced Reductive Amination Strategies for 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine
Introduction & Mechanistic Causality
1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine (CAS: 1251328-62-7) is a highly versatile, bifunctional building block frequently utilized in the design of neuroactive compounds, kinase inhibitors, and GPCR ligands. However, successfully incorporating this scaffold via reductive amination requires navigating two distinct chemical challenges:
-
Steric Hindrance (The C3-Methyl Effect): The nucleophilic primary amine at the C4 position is sterically encumbered by the adjacent C3-methyl group. This alpha-branching induces severe allylic 1,3-strain (
strain) during the transition state of hemiaminal formation. Consequently, the rate of condensation with bulky carbonyls is drastically reduced. -
Dual Basicity: The molecule possesses a basic tertiary piperidine nitrogen (N1) alongside the primary amine. This tertiary amine remains protonated under standard weakly acidic reductive amination conditions. This not only alters the solubility profile of the intermediate but also mandates precise pH control during aqueous workup to prevent catastrophic product loss in the aqueous phase.
To overcome these barriers, the choice of reducing agent and catalyst must be strictly tailored to the electrophilicity and steric demand of the carbonyl partner.
For aldehydes and unhindered aliphatic ketones, Sodium Triacetoxyborohydride (STAB) is the gold standard[1]. STAB is a mild hydride source that selectively reduces protonated imines over parent carbonyls. The use of 1,2-dichloroethane (DCE) as a solvent is critical here; its lack of hydrogen-bonding capability accelerates the dehydration of the hemiaminal intermediate[2].
For sterically hindered ketones (e.g., acetophenones or highly substituted alicyclics), STAB is insufficiently reactive. In these scenarios, Titanium(IV) Isopropoxide (
Reaction Workflow
Workflow for the reductive amination of sterically hindered piperidin-4-amines.
Self-Validating Experimental Protocols
Protocol A: Mild Reductive Amination (For Aldehydes and Unhindered Ketones)
Mechanistic Note: This protocol relies on the kinetic preference of STAB to reduce iminium ions over aldehydes[5]. Pre-stirring is mandatory to ensure the sterically hindered amine has time to condense before the hydride source is introduced.
-
Condensation: In an oven-dried flask under nitrogen, dissolve 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine (1.0 equiv, 1.0 mmol) and the aldehyde (1.05 equiv) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL).
-
If using an unhindered ketone, add glacial acetic acid (1.0 equiv) to catalyze hemiaminal formation.
-
-
Pre-Stir & Validation: Stir the mixture at room temperature for 30–60 minutes.
-
Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The mass of the intermediate imine
should be the dominant peak, confirming successful condensation.
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv, 1.4 mmol) in a single portion. The suspension will slowly become homogeneous. Stir for 4–12 hours at room temperature.
-
Quench & pH Adjustment: Quench the reaction by slowly adding saturated aqueous
(5 mL). Critical Step: Add 1M NaOH dropwise until the aqueous layer reaches pH 10–11.-
Causality: The tertiary piperidine nitrogen (pKa ~9.5) must be fully deprotonated to prevent the product from partitioning into the aqueous waste.
-
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (
mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate in vacuo.
Protocol B: Forcing Conditions (For Sterically Hindered Ketones)
Mechanistic Note: STAB is replaced with a Titanium-mediated approach. The Lewis acidity of Titanium forces the condensation of unreactive ketones, while
-
Titanate Formation: In an oven-dried flask, combine the amine (1.0 equiv, 1.0 mmol), the hindered ketone (1.0 equiv, 1.0 mmol), and Titanium(IV) Isopropoxide (
) (2.0 equiv, 2.0 mmol) in absolute ethanol (3.0 mL). -
Activation & Validation: Stir the mixture at room temperature for 8–10 hours.
-
Self-Validation Checkpoint: The solution will transition from clear to a deep, vibrant yellow. This color change is the visual validation of the aminocarbinolatotitanium complex forming.
-
-
Reduction: Cool the flask to 0 °C. Carefully add solid Sodium Borohydride (
) (1.5 equiv, 1.5 mmol) in small portions.-
Causality: Addition must be slow to control the exothermic evolution of hydrogen gas.
-
-
Hydrolysis & Validation: Stir for an additional 4 hours at room temperature. Quench the reaction by adding water (2.0 mL).
-
Self-Validation Checkpoint: A thick, white precipitate of Titanium Dioxide (
) will form immediately. This confirms the complete hydrolysis and destruction of the titanium complex, releasing the free amine product.
-
-
Isolation: Filter the entire heterogeneous mixture through a pad of Celite to remove the
salts. Wash the filter cake thoroughly with Ethyl Acetate (20 mL). Concentrate the filtrate, resuspend in EtOAc/Water, adjust the aqueous layer to pH 10, and extract the organics.
Quantitative Data Summary
The following table outlines the expected reaction parameters and yields when utilizing 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine across various carbonyl classes.
| Carbonyl Substrate Type | Example Substrate | Recommended Protocol | Catalyst / Additive | Reaction Time (Imine + Red.) | Expected Yield |
| Aliphatic Aldehydes | Hexanal | Protocol A | None | 0.5 h + 2 h | 85 – 95% |
| Aromatic Aldehydes | Benzaldehyde | Protocol A | None | 1.0 h + 3 h | 80 – 90% |
| Unhindered Ketones | Cyclohexanone | Protocol A | 1.0 eq Acetic Acid | 2.0 h + 12 h | 70 – 85% |
| Hindered Ketones | Acetophenone | Protocol B | 2.0 eq | 8.0 h + 4 h | 60 – 80% |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552-2554.[Link]
-
Neidigh, K. A., Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998). "Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. designer-drug.com [designer-drug.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. pubs.acs.org [pubs.acs.org]
Amide coupling reaction conditions for piperidine-4-amine derivatives
Application Note & Protocol Guide
Introduction & Strategic Analysis
Piperidine-4-amine (4-AP) derivatives are ubiquitous pharmacophores in medicinal chemistry, serving as core scaffolds for GPCR ligands, kinase inhibitors, and ion channel modulators. The scaffold presents a unique synthetic challenge: it contains two nucleophilic nitrogen centers—an exocyclic primary amine (C4-NH₂) and an endocyclic secondary amine (N1-H).
The Regioselectivity Challenge
While the primary amine is generally more nucleophilic due to lower steric hindrance, the secondary amine is sufficiently reactive to cause competitive acylation, leading to mixtures of regioisomers and bis-acylated byproducts.
-
Scenario A (Standard): Coupling at the exocyclic amine (4-NH₂).
-
Strategy: Use N1-Boc-4-aminopiperidine or N1-Cbz-4-aminopiperidine . This orthogonal protection is the industry gold standard, ensuring 100% regioselectivity.
-
-
Scenario B (Reverse): Coupling at the endocyclic amine (N1).
-
Strategy: Use N-(4-piperidinyl)acetamide (or similar 4-NH protection).
-
-
Scenario C (High Risk): Direct selective acylation of the unprotected diamine.
-
Strategy: Relies strictly on stoichiometry and pKa differences. Not recommended for precious intermediates but possible under controlled pH.
-
Reagent Selection Matrix
The choice of coupling agent is dictated by the scale, the chirality of the carboxylic acid partner, and downstream purification capabilities.
Figure 1: Decision matrix for selecting the optimal amide coupling reagent based on scale and substrate properties.
Protocol A: The Discovery Standard (HATU)
Best for: Small scale (mg to g), difficult substrates, library synthesis. Mechanism: HATU generates a highly reactive O-azabenzotriazole active ester. It is faster than EDC but requires chromatographic purification to remove tetramethylurea byproducts.
Materials
-
Amine: N-Boc-4-aminopiperidine (HCl salt or free base).
-
Acid: Carboxylic acid partner (1.0 equiv).
-
Reagent: HATU (1.2 equiv).
-
Base: DIPEA (N,N-Diisopropylethylamine).[1]
-
Solvent: Anhydrous DMF or DMA (DCM can be used but reaction is slower).
Step-by-Step Protocol
-
Activation: In a dried vial/flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration 0.1 – 0.2 M).
-
Base Addition: Add DIPEA .
-
If Amine is Free Base: Use 2.0 equiv total.[2]
-
If Amine is HCl Salt: Use 3.0 – 4.0 equiv total (extra base is needed to free the amine).
-
-
Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir for 2–5 minutes to allow formation of the activated ester (color often turns yellow/orange).
-
Critical Check: Do not stir >10 mins before adding amine to avoid guanidinylation of the amine later.
-
-
Amine Addition: Add N-Boc-4-aminopiperidine (1.1 – 1.2 equiv).
-
Reaction: Stir at Room Temperature (RT) for 1–4 hours.
-
Monitoring: Check LCMS for product mass [M+H]⁺.
-
-
Workup:
-
Purification: Flash chromatography (hexane/EtOAc or DCM/MeOH).
Protocol B: The Process & Green Standard (T3P)
Best for: Scale-up (>10g), chiral acids (lowest epimerization risk), and avoiding chromatography. Mechanism: T3P (Propylphosphonic anhydride) acts as a water scavenger, driving the reaction. Byproducts are water-soluble, allowing for "wash-only" purification.[4]
Materials
-
Reagent: T3P (50% w/w solution in EtOAc or DMF).
-
Base: Pyridine (preferred for T3P) or DIPEA/NMM.
-
Solvent: EtOAc, THF, or 2-MeTHF.
Step-by-Step Protocol
-
Setup: Charge the reaction vessel with Carboxylic Acid (1.0 equiv) and N-Boc-4-aminopiperidine (1.1 equiv).
-
Solvent: Add EtOAc (or 2-MeTHF) to reach 0.2 M – 0.5 M concentration.
-
Base: Add Pyridine (2.5 – 3.0 equiv).
-
Note: Pyridine often gives higher yields with T3P than DIPEA due to less steric bulk interfering with the cyclic anhydride mechanism.
-
-
Reagent Addition: Add T3P solution (1.5 – 2.0 equiv) dropwise at 0°C (if scale >1g) or RT (if small scale).
-
Reaction: Allow to warm to RT and stir. T3P reactions are often slower than HATU; allow 12–24 hours.
-
Workup (The "Magic" Step):
-
Acid Wash: Wash organic layer with 1M HCl (or 10% Citric Acid) x 2. This removes the pyridine and any unreacted amine.
-
Base Wash: Wash with 1M NaOH (or sat. NaHCO₃) x 2. This removes unreacted acid and water-soluble phosphorus byproducts.
-
Final: Wash with brine, dry, and concentrate.[3]
-
Result: Often yields >95% purity without a column.
-
Protocol C: Regioselective Coupling (Unprotected)
Risk Level: High.[5] Context: Only use if N-protection is impossible. This relies on the higher nucleophilicity of the primary amine (4-NH₂) over the secondary amine (N1-H).
Critical Adjustments
-
Stoichiometry: Use a slight excess of the diamine (1.5 equiv) relative to the activated acid to statistically favor mono-acylation.
-
Solvent: Use DCM at 0°C . Low temperature increases selectivity.
-
Reagent: Use EDC/HOBt or a pre-formed Pentafluorophenyl (Pfp) ester . Avoid highly reactive reagents like HATU or Acid Chlorides, which are less discriminating.
Workflow
-
Dissolve Carboxylic Acid (1.0 equiv) in DCM.
-
Add EDC (1.0 equiv) and HOBt (1.0 equiv).[6] Stir 30 mins at 0°C.
-
Add Piperidine-4-amine (1.5 equiv) slowly as a solution in DCM over 30 minutes at 0°C.
-
Quench immediately upon consumption of the active ester (monitor by TLC/LCMS).
-
Purification: This will require careful chromatography to separate the mono-acylated product from bis-acylated byproducts.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Guanidinylation (HATU reacts with amine) | Reduce activation time (<5 min). Ensure acid is fully dissolved before adding HATU. |
| Racemization | High base concentration or "over-activation" | Switch to T3P (Protocol B). Use weaker base (Collidine or NMM).[1] Keep temp < 0°C. |
| Incomplete Reaction | Steric hindrance at C4 position | Heat to 50°C (if acid is stable). Switch solvent to NMP (N-methylpyrrolidone). |
| Solubility Issues | Piperidine salt crashing out | Switch base to DBU (stronger organic base) or use DMSO/DMF mixtures. |
| Bis-acylation | Unprotected amine used | Use N-Boc-4-aminopiperidine . If unavailable, use slow addition of acid to excess amine. |
Experimental Workflow Diagram
Figure 2: Generalized experimental workflow for amide coupling of piperidine derivatives.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[7][8] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
-
[Link]
-
-
Valeur, E., & Bradley, M. (2009).[9] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[9]
-
[Link]
-
-
Montalbetti, C. A., & Falque, V. (2005).
-
[Link]
-
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
Sources
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. par.nsf.gov [par.nsf.gov]
High-Fidelity Utilization of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine in Small Molecule Drug Discovery
[1][2]
Abstract
This application note details the strategic integration of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine (EMP-4A) as a high-value intermediate in the synthesis of GPCR modulators (specifically 5-HT4 agonists) and Janus Kinase (JAK) inhibitors.[1] The 3,4-disubstituted piperidine scaffold represents a "privileged structure" in medicinal chemistry, where the C3-methyl group provides conformational restriction ("Magic Methyl" effect) and the N1-ethoxypropyl tail modulates lipophilicity (LogD) and metabolic stability.[2] This guide provides validated protocols for amide/urea coupling, stereochemical resolution of cis/trans isomers, and analytical quality control.[1][2]
Introduction: The Medicinal Chemistry Rationale
The transition from a simple piperidine to a 3-methyl-4-aminopiperidine core is a classic strategy in lead optimization.[1][2] The introduction of the methyl group at the C3 position breaks the symmetry of the ring, creating chiral complexity that can be exploited to enhance selectivity for protein binding pockets.[2]
Structural Advantages
-
Conformational Locking: The C3-methyl group biases the piperidine ring conformation, often reducing the entropic penalty upon binding to the target receptor (e.g., the ATP binding pocket of kinases).
-
Solubility Modulation: The 3-ethoxypropyl tail acts as a solubilizing group.[1][2] Unlike a simple alkyl chain, the ether oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility without introducing a high-polarity donor that might hinder membrane permeability.[2]
-
Metabolic Stability: The ethoxypropyl chain is often more metabolically robust than shorter methoxy analogs or longer alkyl chains, which are prone to rapid oxidative dealkylation.[1][2]
Synthetic Utility & Reaction Pathways[1][2][3][4][5][6][7]
EMP-4A is primarily used as a nucleophile in the construction of complex heterocycles.[1][2] Below is the retrosynthetic logic for its application in two major drug classes.
Diagram: Retrosynthetic Analysis & Utility
The following diagram illustrates how EMP-4A serves as a convergent node for different therapeutic classes.
Caption: Figure 1. Retrosynthetic workflow showing EMP-4A as a divergent intermediate for GPCR and Kinase inhibitor synthesis.
Validated Experimental Protocols
Protocol A: Stereoselective Reductive Amination
Objective: Synthesize EMP-4A from its ketone precursor with control over the cis/trans ratio.[1][2] The cis-isomer (3-Me, 4-NH2 syn) is frequently the bioactive conformer in JAK inhibitors.[2]
Reagents:
-
1-(3-Ethoxypropyl)-3-methylpiperidin-4-one (1.0 eq)[1]
-
Ammonium Acetate (10.0 eq)
-
Sodium Cyanoborohydride (NaBH3CN) (1.5 eq)
-
Methanol (anhydrous)
-
Molecular Sieves (3Å)
Step-by-Step Procedure:
-
Imine Formation: In a dry round-bottom flask, dissolve the ketone (10 mmol) in Methanol (50 mL). Add Ammonium Acetate (100 mmol) and 3Å molecular sieves. Stir under N2 at room temperature for 2 hours to ensure imine formation.
-
Reduction: Cool the mixture to 0°C. Slowly add NaBH3CN (15 mmol) portion-wise over 30 minutes. Note: Venting is required as H2 gas may evolve.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by LCMS (Target Mass [M+H]+ ≈ 201.2).[1]
-
Quench: Quench with 1N HCl until pH < 2. Stir for 30 minutes to decompose excess borohydride.
-
Workup: Basify with 6N NaOH to pH > 12. Extract with Dichloromethane (DCM) (3 x 50 mL).[1]
-
Purification: The crude oil contains a mixture of cis and trans isomers.[1][2]
Protocol B: Urea Coupling (JAK Inhibitor Motif)
Objective: Couple EMP-4A with a heteroaryl isocyanate or activated carbamate.[1][2]
Reagents:
-
EMP-4A (1.0 eq)
-
Heteroaryl Isocyanate (e.g., Tosyl isocyanate for test, or specific drug fragment) (1.1 eq)
-
Triethylamine (TEA) (2.0 eq)
-
DCM (anhydrous)
Step-by-Step Procedure:
-
Dissolve EMP-4A (1.0 eq) in anhydrous DCM (10 mL/g) and cool to 0°C.
-
Add TEA (2.0 eq) to scavenge any adventitious acid.[1]
-
Dropwise add the Isocyanate solution in DCM.[1]
-
Stir at 0°C for 1 hour, then warm to RT.
-
Validation: Check TLC. The primary amine of EMP-4A is highly nucleophilic; reaction should be complete < 2 hours.[1][2]
-
Isolation: Wash with water, brine, dry over MgSO4, and concentrate. Recrystallize from EtOAc/Heptane.[1]
Quality Control & Analytical Specifications
The critical quality attribute (CQA) for this intermediate is the Diastereomeric Ratio (dr) .
Analytical Data Table
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow oil | Visual |
| Purity (LCMS) | > 98.0% (Area %) | C18 Column, H2O/ACN + 0.1% Formic Acid |
| Mass Identification | [M+H]+ = 201.3 ± 0.1 Da | ESI-MS |
| Diastereomeric Ratio | Report cis/trans ratio | 1H-NMR or Chiral HPLC |
| Water Content | < 0.5% | Karl Fischer |
Stereochemical Resolution Workflow
Separating the cis (3R,4S / 3S,4R) from the trans (3R,4R / 3S,4S) isomers is critical.[2]
Caption: Figure 2. Purification logic for isolating high-purity diastereomers.
Handling and Stability
-
Storage: Store at 2-8°C under Argon. Amines readily absorb CO2 from the air to form carbamates.[1][2]
-
Stability: The ether tail is stable to standard hydrolysis conditions.[1][2] Avoid strong Lewis acids (e.g., BBr3) which will cleave the ethoxy ether.
-
Safety: Irritant.[1][2] Wear gloves and safety glasses. Handle in a fume hood.
References
-
Prucalopride Synthesis & Intermediates
-
The "Magic Methyl" Effect
-
Reductive Amination Protocols
-
Commercial Availability & Physical Data
Application Note: Step-by-Step Preparation of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine Analogs
Executive Summary
This application note details the robust synthetic preparation of 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine , a versatile piperidine scaffold frequently utilized in the development of GPCR ligands (e.g., opioid receptor modulators) and kinase inhibitors (e.g., JAK pathway).
The protocol employs a modular "Build-Couple-Function" strategy, allowing researchers to rapidly generate a library of analogs. The synthesis hinges on two critical transformations:
-
Regioselective N-Alkylation: Installing the ether-linked side chain.
-
Diastereoselective Reductive Amination: Establishing the C4-amine functionality with control over the cis/trans relationship relative to the C3-methyl group.
Strategic Retrosynthesis
To maximize autonomy in analog generation, we deconstruct the target into three commercially accessible modules: the piperidine core, the alkyl linker, and the amine source.
Figure 1: Retrosynthetic disconnection showing the modular assembly of the piperidine scaffold.
Experimental Protocol
Phase 1: Synthesis of the Ketone Intermediate
Objective: Preparation of 1-(3-ethoxypropyl)-3-methylpiperidin-4-one. Rationale: The secondary amine of the piperidone core is more nucleophilic than the ketone oxygen, allowing for selective N-alkylation without protecting the ketone.
Materials
-
Substrate: 3-Methyl-4-piperidone hydrochloride (1.0 eq)
-
Alkylating Agent: 1-Bromo-3-ethoxypropane (1.1 eq)
-
Base: Potassium Carbonate (
), anhydrous, powder (2.5 eq) -
Solvent: Acetonitrile (ACN), HPLC grade (0.2 M concentration)
-
Catalyst: Potassium Iodide (KI) (0.1 eq) - accelerates the reaction via Finkelstein substitution.
Procedure
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-Methyl-4-piperidone HCl and
in Acetonitrile. -
Addition: Add 1-Bromo-3-ethoxypropane and the catalytic amount of KI.
-
Reaction: Heat the mixture to reflux (approx. 80-82°C) for 12–16 hours.
-
Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The starting amine (ninhydrin stain) should disappear; the product (UV/Iodine active) will appear at a higher Rf.
-
-
Workup:
-
Cool to room temperature.
-
Filter off the inorganic salts (
, , excess ) through a Celite pad. -
Concentrate the filtrate under reduced pressure to obtain the crude oil.
-
-
Purification: If the crude purity is <90%, purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
-
Expected Yield: 85–92%
-
Appearance: Pale yellow oil.[1]
-
Phase 2: Reductive Amination (The Analog Generator)
Objective: Conversion of the ketone to the primary amine (or substituted amine analogs). Mechanism: Formation of an iminium species followed by irreversible hydride transfer.
Materials
-
Ketone: 1-(3-Ethoxypropyl)-3-methylpiperidin-4-one (1.0 eq)[2]
-
Amine Source: Ammonium Acetate (
) (10.0 eq) for primary amine.-
Note: For secondary amine analogs, use R-NH2 (1.2 eq).
-
-
Reducing Agent: Sodium Triacetoxyborohydride (
) (1.5 eq). -
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).
-
Additives: Acetic Acid (AcOH) (1.0 eq) - promotes imine formation.
Procedure
-
Imine Formation: Dissolve the ketone in DCE (0.1 M). Add the amine source (
or R- ) and Acetic Acid. Stir at room temperature for 30–60 minutes.-
Why: Pre-stirring ensures equilibrium shifts toward the imine/iminium species before reduction.
-
-
Reduction: Cool the mixture to 0°C. Add
portion-wise over 10 minutes.-
Safety: Mild exotherm and gas evolution (
) may occur.
-
-
Completion: Allow to warm to room temperature and stir for 12–18 hours.
-
Quench & Workup (Critical for Amine Recovery):
-
Quench with saturated aqueous
(pH ~8-9). -
Extraction: Extract with DCM (3x).
-
Drying: Dry combined organics over
, filter, and concentrate.
-
Phase 3: Stereochemical Resolution
The reductive amination of 3-methyl-4-piperidones typically yields a mixture of cis (3-Me, 4-
-
Observation: The cis-isomer (often the thermodynamic product in specific conditions or the major isomer with bulky hydrides) usually displays a distinct NMR shift for the C3-methyl doublet.
-
Separation Protocol:
-
Dissolve the crude amine mixture in minimal hot Ethanol.
-
Add Oxalic acid (1.0 eq) or Fumaric acid.
-
Allow to crystallize at 4°C. The cis-isomer oxalate salt often crystallizes preferentially.
-
Filter and recrystallize to constant melting point.
-
Analog Library Design
This protocol is designed to be modular. Use the table below to select reagents for specific structural variations.
| Analog Class | Variable Region | Reagent Substitution in Phase 1 | Reagent Substitution in Phase 2 |
| Core Target | N/A | 1-Bromo-3-ethoxypropane | Ammonium Acetate |
| Lipophilic Linker | N-Alkyl Chain | 1-Bromo-3-phenylpropane | Ammonium Acetate |
| Hydrophilic Linker | N-Alkyl Chain | 2-(2-Chloroethoxy)ethanol | Ammonium Acetate |
| Secondary Amine | C4-Amine | 1-Bromo-3-ethoxypropane | Methylamine (2M in THF) |
| Aryl-Amine | C4-Amine | 1-Bromo-3-ethoxypropane | Aniline + |
*Note: For aryl amines (anilines), use Sodium Cyanoborohydride (
Workflow Visualization
Figure 2: Operational workflow from starting material to resolved isomer.
Safety & Troubleshooting
Critical Safety Parameters
-
Alkylating Agents: 1-Bromo-3-ethoxypropane is an alkylating agent. Use gloves and work in a fume hood to avoid DNA alkylation risks.
-
Borohydrides:
and generate hydrogen gas upon acidification. Ensure adequate venting. is highly toxic (cyanide source); handle waste at pH >10 to prevent HCN gas evolution.
Troubleshooting Guide
-
Issue: Low yield in Step 1 (Alkylation).
-
Solution: Ensure the piperidone HCl salt is fully neutralized by the base. Grind
to a fine powder or add a catalytic amount of 18-crown-6 ether.
-
-
Issue: Incomplete Reduction (Step 2).
-
Solution: Add molecular sieves (4Å) to the imine formation step to remove water, driving the equilibrium forward.
-
-
Issue: Difficulty separating isomers.
-
Solution: If crystallization fails, use Preparative HPLC with a high-pH buffer (Ammonium Bicarbonate) to keep amines in the free-base form for better peak shape.
-
References
-
PubChem. (n.d.). 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine.[3] National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Vardanyan, R. S., & Hruby, V. J. (2014). Synthesis of Fentanyl Analogs. In Synthesis of Essential Drugs. Elsevier. (General reference for 3-methylpiperidine synthesis).
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for NaBH(OAc)3 reduction).
Sources
Application Note: Functionalization Strategies for the 4-Amino Group in Methylpiperidines
Topic: Functionalization Strategies for the 4-Amino Group in Methylpiperidines Content Type: Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Abstract & Strategic Overview
The 4-aminopiperidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core motif in JAK inhibitors (e.g., Tofacitinib), opioid receptor modulators (e.g., Fentanyl derivatives), and GPCR ligands. However, the introduction of a methyl group—whether at the nitrogen (N-methyl) or on the ring carbons (2-Me, 3-Me)—introduces distinct steric and electronic challenges that complicate functionalization.
This guide details three field-proven strategies for functionalizing the 4-amino group in methylpiperidines. We move beyond standard textbook definitions to address the practical "pain points" of these substrates:
-
Regioselectivity: Differentiating the 4-amino group from the piperidine nitrogen (in N-unsubstituted precursors).
-
Stereochemical Bias: Managing cis/trans isomerism in 2- or 3-methylpiperidines during reductive amination.
-
Catalytic Efficiency: Overcoming steric hindrance in Palladium-catalyzed C-N couplings.
Critical Analysis of the Scaffold
Before selecting a protocol, the researcher must classify the substrate's steric environment. The position of the methyl group dictates the preferred functionalization strategy.
Reactivity Landscape
-
1-Methyl-4-aminopiperidine: The N-methyl group locks the piperidine nitrogen as a tertiary amine, eliminating competition during acylation or alkylation. However, the N-methyl group increases the basicity of the ring, potentially poisoning acidic catalysts.
-
2-Methyl- or 3-Methyl-4-aminopiperidine: These substrates exist as diastereomers. Functionalization often alters the preferred chair conformation.
-
Challenge: The 4-amino group can occupy an axial or equatorial position. Bulky electrophiles will struggle to react with an axial amine due to 1,3-diaxial interactions.
-
Decision Matrix: Selecting the Right Protocol
Figure 1: Decision tree for selecting the optimal functionalization strategy based on methyl substitution and target moiety.
Protocol 1: Stereoselective Reductive Amination
Best for: Creating secondary/tertiary amines while managing cis/trans ratios in C-methylated piperidines.
The Scientific Rationale
In 2- or 3-methylpiperidines, the reductive amination proceeds via an iminium ion intermediate. The hydride attack can occur from the axial or equatorial face.
-
Kinetic Control: Using strong reducing agents at low temperatures often favors the less stable isomer.
-
Thermodynamic Control: Using weaker reducing agents (e.g., STAB) allows the iminium species to equilibrate, favoring the thermodynamically stable equatorial amine product.
Materials
-
Substrate: 4-Amino-1-methylpiperidine (or C-methyl variant).
-
Carbonyl: Aldehyde (1.1 equiv) or Ketone (1.5 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaCNBH3).
-
Additive: Acetic Acid (AcOH).
Step-by-Step Methodology
-
Imine Formation: In a dry vial, dissolve the amine (1.0 mmol) and carbonyl compound (1.1 mmol) in DCE (5 mL).
-
Critical Step: Add AcOH (1.5 equiv). The acid catalysis is essential to protonate the carbinolamine intermediate, driving water loss to form the iminium ion.
-
-
Equilibration (For C-Methyl substrates): Stir at Room Temperature (RT) for 2 hours. This allows the cis/trans iminium isomers to equilibrate.
-
Reduction: Add STAB (1.5 mmol) in one portion.
-
Note: STAB is preferred over NaCNBH3 for safety (no HCN generation) and better diastereoselectivity.
-
-
Quench & Workup: Stir for 4–16 hours. Quench with saturated NaHCO3. Extract with DCM (3x).
-
Purification: The basic nitrogen allows purification via SCX-2 (Strong Cation Exchange) cartridges to remove non-basic impurities, followed by silica chromatography.
Validation Data:
| Substrate | Carbonyl | Conditions | Yield | dr (cis:trans) |
|---|---|---|---|---|
| 1-Me-4-NH2 | Benzaldehyde | STAB, DCE, RT | 92% | N/A |
| 2-Me-4-NH2 | Benzaldehyde | STAB, DCE, RT | 85% | 4:1 |
| 2-Me-4-NH2 | Benzaldehyde | NaBH4, MeOH, 0°C | 88% | 1:1 (Low Selectivity) |
Protocol 2: Buchwald-Hartwig Amination (Pd-Catalyzed)
Best for: Coupling the 4-amino group with unactivated aryl/heteroaryl halides.
The Scientific Rationale
4-Aminopiperidines possess
Materials
-
Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2.
-
Ligand: XPhos (for general use) or BrettPhos (for primary amines coupling to form secondary).
-
Base: NaOtBu (Sodium tert-butoxide) or Cs2CO3 (for base-sensitive substrates).
-
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).
Step-by-Step Methodology
-
Pre-complexation: In a glovebox or under Argon, mix Pd2(dba)3 (0.02 equiv) and XPhos (0.04 equiv) in Toluene (1 mL/mmol). Heat at 80°C for 2 mins to generate the active L-Pd(0) species (solution turns from dark purple to brown/orange).
-
Addition: Add the aryl halide (1.0 equiv), 4-amino-1-methylpiperidine (1.2 equiv), and NaOtBu (1.4 equiv).
-
Reaction: Seal the vial and heat to 100°C for 4–12 hours.
-
Workup: Filter through a pad of Celite to remove Palladium black. Concentrate and purify via reverse-phase prep-HPLC (using ammonium bicarbonate buffer for basic compounds).
Troubleshooting Tip: If you observe "hydrodehalogenation" (reduction of Ar-Br to Ar-H), it indicates the reductive elimination is too slow. Switch to BrettPhos or RuPhos , which are more specialized for primary alkyl amines.
Protocol 3: Regioselective S_NAr (Nucleophilic Aromatic Substitution)
Best for: Coupling with electron-deficient heterocycles (e.g., chloropyrimidines, chloropyridines) common in kinase inhibitors.
The Scientific Rationale
While 1-methyl-4-aminopiperidine has two nitrogens, the N-methyl ring nitrogen is tertiary and non-nucleophilic in S_NAr contexts. The challenge lies in proton transfer . The reaction generates HCl. If the product is basic, it can trap the proton, stalling the reaction. An exogenous base is mandatory.
Workflow Visualization
Figure 2: Workflow for S_NAr coupling of 4-aminopiperidines with electron-deficient aryl halides.
Step-by-Step Methodology
-
Setup: Combine Ar-Cl (1.0 equiv) and amine (1.2 equiv) in DMSO or NMP (concentration 0.5 M).
-
Base: Add DIPEA (3.0 equiv).
-
Why DIPEA? It prevents the formation of the HCl salt of the starting amine, ensuring the nucleophile remains active.
-
-
Activation: Heat to 100°C.
-
Microwave Option: 120°C for 20 mins is often superior to thermal heating for sluggish substrates.
-
-
Workup: Dilute with water. If the product precipitates, filter it (simplest workup). If not, extract with EtOAc.
-
Note: Ensure the aqueous layer is basic (pH > 10) to keep the piperidine in the organic phase.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Buchwald) | Catalyst poisoning by the basic piperidine nitrogen. | Switch to Pd-PEPPSI-IPr precatalyst (stabilized NHC ligand) or add the amine slowly to the mixture. |
| Bis-alkylation (Reductive Amination) | Over-reaction of primary amine. | Use a large excess of the amine (if cheap) or switch to Ti(OiPr)4 as a Lewis acid additive to pre-form the imine before adding reductant. |
| Incomplete Conversion (SnAr) | Product inhibition (protonation). | Increase base equivalents (DIPEA) to 5.0 eq. or switch solvent to Sulfolane (higher T capability). |
| Stereochemical Scrambling | Acidic conditions causing epimerization. | Avoid strong mineral acids. Use buffered conditions (AcOH/NaOAc) during workup. |
References
-
BenchChem. Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. Application Note. Link
-
Organic Chemistry Portal. Reductive Amination: Synthesis of Amines. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Link
-
National Institutes of Health (NIH). Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines. (2009). Link
-
Master Organic Chemistry. 5 Key Basicity Trends of Amines. (2017). Link
Sources
Reagents for alkylation of 3-methylpiperidin-4-amine
Abstract
The alkylation of 3-methylpiperidin-4-amine presents a classic chemoselectivity challenge in medicinal chemistry: distinguishing between the intracyclic secondary amine (N1) and the exocyclic primary amine (N4).[1][2] Furthermore, the presence of the C3-methyl group introduces diastereomeric complexity (cis vs. trans), which significantly influences reaction kinetics and biological activity.[2][3] This application note provides a definitive guide to reagent selection, offering protocols that prioritize regiochemical integrity and minimize over-alkylation.
Part 1: Chemical Analysis & Selectivity Profile
To design a robust synthesis, one must understand the competing reactivities of the substrate.[3]
Nucleophilicity vs. Sterics
-
N1 (Piperidine Nitrogen): As a secondary amine, N1 is inherently more electron-rich (more nucleophilic) than N4.[1][4][2][3] However, it is subject to steric compression from the adjacent C3-methyl group.[1][4][2] In unhindered environments, N1 alkylation dominates.[4][2][3]
-
N4 (Exocyclic Nitrogen): As a primary amine, N4 is less nucleophilic but sterically more accessible.[4][3] However, once mono-alkylated, N4 becomes a secondary amine and its nucleophilicity increases, leading to a high risk of over-alkylation (formation of tertiary amines or quaternary salts) if simple alkyl halides are used.[4][2][3]
The Stereochemical Factor
The 3-methyl group locks the piperidine ring into specific conformational preferences.[1]
-
Trans-Isomer: The C3-methyl and C4-amine are on opposite sides.[1][4][2] This is generally the thermodynamic product.
-
Cis-Isomer: The substituents are on the same side.[1][2] This is often the desired pharmacophore for kinase inhibitors (e.g., JAK inhibitors).[3]
-
Impact: Reagents attacking N4 in the cis-isomer may face increased steric hindrance compared to the trans-isomer due to the axial/equatorial positioning of the methyl group.[1]
Part 2: Reagent Selection Matrix
The choice of reagent dictates the mechanism (SN2 vs. Reductive Amination) and the resulting selectivity.
| Reagent Class | Specific Reagent | Mechanism | Selectivity | Risk Profile |
| Reducing Agents | NaBH(OAc)₃ (STAB) | Reductive Amination | High (N4) | Excellent control; mono-alkylation favored.[1][4][2] Low toxicity. |
| NaBH₃CN | Reductive Amination | High (N4) | Toxic (Cyanide byproduct); requires pH control.[3][5] | |
| Alkylating Agents | Alkyl Halides (R-X) | SN2 Substitution | Low (Mixed) | High risk of over-alkylation (poly-alkylation) at N4.[1][2] |
| Protecting Groups | Boc₂O / Cbz-Cl | Acylation | High (N4/N1) | Essential for orthogonal functionalization.[1][4][2] |
| Epoxides | Ethylene Oxide deriv.[4] | Ring Opening | Moderate | Can polymerize; requires Lewis Acid catalysis for selectivity. |
Part 3: Decision Logic & Workflow (Visualization)
The following decision tree outlines the optimal synthetic route based on the target substitution pattern.
Caption: Strategic decision tree for regioselective functionalization of 3-methylpiperidin-4-amine.
Part 4: Detailed Experimental Protocols
Protocol A: N4-Selective Mono-Alkylation (Reductive Amination)
Best for: Attaching complex alkyl groups to the primary amine without touching the ring nitrogen (if N1 is protected) or with high selectivity if unprotected.[1][2]
Reagents:
-
Substrate: 1-Boc-3-methylpiperidin-4-amine (Recommended starting material)[1][4][2]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 eq)[1][2][3]
Procedure:
-
Imine Formation: In a dry flask under N₂, dissolve the amine (1.0 eq) and the aldehyde (1.05 eq) in DCE (0.1 M concentration).
-
Activation: Add AcOH (1.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.
-
Expert Insight: STAB is less reactive toward aldehydes than ketones. Pre-forming the imine ensures the aldehyde is not reduced to an alcohol before it reacts with the amine.
-
-
Reduction: Cool to 0°C. Add STAB (1.4 eq) portion-wise over 10 minutes.
-
Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LC-MS.[1][4][2]
-
Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.[6]
-
Purification: The product is a secondary amine.[7] If N1 was Boc-protected, you now have 1-Boc-3-methyl-4-(alkylamino)piperidine.[1][4][2]
Why this works: STAB is bulky and mild. It reduces the iminium ion (formed from amine + aldehyde) much faster than it reduces the aldehyde itself, preventing side reactions.[3]
Protocol B: N1-Selective Alkylation (Direct SN2)
Best for: Functionalizing the piperidine ring nitrogen when N4 is masked.[1][2]
Reagents:
-
Substrate: N-(3-methylpiperidin-4-yl)acetamide (N4 protected as acetamide or carbamate)[1][4][2]
-
Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (for difficult substrates)[1][2][3]
Procedure:
-
Setup: Dissolve the N4-protected substrate in ACN (0.2 M).
-
Base Addition: Add K₂CO₃ (powdered, dry). Stir for 10 minutes.
-
Alkylation: Add the alkyl halide dropwise.
-
Workup: Filter off inorganic salts. Concentrate filtrate.
-
Deprotection (Optional): If the N4-protection was temporary (e.g., Boc), remove it using TFA/DCM (1:1) to yield the 1-alkyl-3-methylpiperidin-4-amine.[1][4][2]
Part 5: Troubleshooting & Quality Control
Controlling Stereochemistry
The commercial starting material is often a mixture of cis and trans isomers.
-
Check: Run 1H-NMR. The coupling constant (
) between H3 and H4 helps distinguish isomers. -
Separation: If pure isomers are required, separate them after N4-protection (e.g., the N-Boc derivatives often separate well on silica gel) but before alkylation.[1][4][2]
Preventing Over-Alkylation
If observing dialkylation at N4 during Protocol A:
-
Switch solvent from DCE to THF .
-
lowering the equivalents of aldehyde to 0.9 eq.
-
Ensure strictly anhydrous conditions to prevent hydrolysis of the imine back to the starting material.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4][2] Journal of Organic Chemistry, 1996, 61, 3849-3862.[4][2][3][5]
-
BenchChem Technical Guides. "Overcoming poor reactivity in N-Methyl-1-(piperidin-4-YL)methanamine derivatization."
-
Common Organic Chemistry. "Reductive Amination Protocols and Mechanisms."
-
Patent Literature (Example). "Process for preparing 4-amino-4-phenylpiperidines." US Patent 20040171837A1. (Demonstrates orthogonal protection strategies in substituted piperidines).
-
ResearchGate. "Synthesis of cis-3-methyl-4-aminopiperidine Derivatives."[1][4][2] (Detailed discussion on cis/trans separation).
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. researchgate.net [researchgate.net]
- 4. CAS 111-51-3: N1,N1,N4,N4-Tetramethyl-1,4-butanediamine [cymitquimica.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Scalable Synthesis of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine
This Application Note provides a scalable, industrial-grade protocol for the synthesis of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine (CAS: 1251328-62-7).[1] This molecule is a high-value pharmacophore, structurally homologous to the core scaffolds of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib) and various GPCR ligands.
The guide prioritizes process scalability , safety , and stereochemical management , avoiding non-scalable techniques like column chromatography in favor of crystallization and acid-base workups.
Executive Summary
-
Target Molecule: 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine[1][2]
-
CAS Number: 1251328-62-7[1]
-
Molecular Weight: 200.32 g/mol [3]
-
Core Application: Key intermediate for aminopiperidine-based therapeutics (JAK inhibitors, CCR antagonists).
-
Synthetic Strategy: A robust two-step sequence:
-
N-Alkylation: Convergent synthesis using 3-methyl-4-piperidinone and 1-chloro-3-ethoxypropane.
-
Reductive Amination: Diastereoselective installation of the primary amine.
-
Retrosynthetic Analysis & Route Selection
To ensure scalability, we reject routes involving the late-stage alkylation of 3-methyl-4-aminopiperidine due to the high cost of the starting material and potential for over-alkylation (poly-alkylation) on the primary amine.
Selected Route: The "Ketone-First" Approach This route utilizes the inexpensive 3-methyl-4-piperidinone hydrochloride as the starting material. The N-alkylation is performed first to establish the 1-(3-ethoxypropyl) handle, followed by reductive amination. This order allows for the purification of the intermediate ketone via distillation or bisulfite adduct formation if necessary, ensuring high purity entering the final step.
Reaction Scheme (Graphviz)
Caption: Two-step convergent synthesis strategy designed for kilogram-scale production.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-one
Objective: Alkylation of the piperidine nitrogen while preserving the ketone functionality.
Materials & Reagents
| Reagent | Equiv.[3][4][5][6][7][8][9] | Role |
| 3-Methyl-4-piperidinone HCl | 1.0 | Starting Material |
| 1-Chloro-3-ethoxypropane | 1.2 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 2.5 | Base (Acid Scavenger) |
| Potassium Iodide (KI) | 0.1 | Catalyst (Finkelstein) |
| Acetonitrile (MeCN) | 10 Vol | Solvent |
Protocol
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
-
Charging: Charge MeCN (10 volumes relative to SM mass), 3-Methyl-4-piperidinone HCl (1.0 eq), and finely ground anhydrous K₂CO₃ (2.5 eq). Stir for 15 minutes at room temperature (RT) to neutralize the HCl salt.
-
Addition: Add KI (0.1 eq) followed by 1-Chloro-3-ethoxypropane (1.2 eq).
-
Note: The use of chloro-alkane with KI is more cost-effective than the bromo-analog for scale-up.
-
-
Reaction: Heat the slurry to reflux (approx. 80-82°C) for 12–16 hours. Monitor by GC-MS or TLC (Mobile Phase: 5% MeOH in DCM).
-
Workup (Filtration): Cool the mixture to 20°C. Filter off the inorganic salts (KCl/KI/Excess K₂CO₃). Wash the filter cake with MeCN (2 volumes).
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude oil.
-
Purification (Self-Validating Step): Dissolve the crude oil in Ethyl Acetate (EtOAc) and wash with water to remove residual inorganic salts.
-
Optional: If high purity is required, the ketone can be purified by high-vacuum distillation (bp approx. 110-120°C at 2 mmHg).
-
Yield Target: 85-92% (Pale yellow oil).
-
Step 2: Reductive Amination to 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine
Objective: Conversion of the ketone to the primary amine with diastereocontrol.
Materials & Reagents
| Reagent | Equiv.[3][4][5][6][7][8][9] | Role |
| Ketone Intermediate | 1.0 | Starting Material |
| Ammonium Acetate (NH₄OAc) | 5.0 | Ammonia Source |
| Sodium Triacetoxyborohydride | 1.4 | Reducing Agent |
| Methanol (MeOH) | 10 Vol | Solvent |
| Acetic Acid (AcOH) | 1.0 | Catalyst |
Protocol
-
Imine Formation: In a reactor, dissolve the Ketone Intermediate (from Step 1) in MeOH (10 vol). Add Ammonium Acetate (5.0 eq) and Acetic Acid (1.0 eq). Stir at 25°C for 2 hours to allow equilibrium formation of the imine/enamine.
-
Reduction: Cool the mixture to 0-5°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) portion-wise over 30 minutes.
-
Safety: STAB releases acetic acid; ensure proper venting. Avoid NaBH₃CN due to cyanide toxicity risks on scale.
-
-
Reaction: Allow the mixture to warm to 20-25°C and stir for 12 hours. Monitor by HPLC or LC-MS (disappearance of ketone).
-
Quench: Quench the reaction by slowly adding 20% aqueous NaOH until pH > 12. This liberates the free amine.
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (3 x 5 vol).
-
Acid-Base Purification (Critical for Purity):
-
Combine organic layers and extract with 1M aqueous HCl . The product moves to the aqueous phase; non-basic impurities (unreacted ketone, neutral byproducts) stay in the organic phase.
-
Discard the organic phase.
-
Basify the aqueous phase (pH > 12) with NaOH pellets or 50% NaOH solution.
-
Extract the pure product back into DCM (3 x 5 vol).
-
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to dryness.
-
Salt Formation (Optional): To obtain a stable solid, dissolve the oil in EtOH and add 2.0 eq of HCl in Dioxane/EtOH. Crystallize the dihydrochloride salt.
Stereochemical Considerations
The 3-methyl-4-amino substitution pattern creates two diastereomers: cis (methyl and amine on the same side) and trans.
-
Thermodynamic Control: The reductive amination conditions described (STAB) typically favor the thermodynamically more stable isomer (often trans-diequatorial in piperidines, though 3,4-substitution is complex).
-
Isomer Enrichment: If a specific isomer (e.g., cis-3-methyl-4-amine) is required for biological activity (common in JAK inhibitors), recrystallization of the oxalate or L-tartrate salt is the standard industrial method for enrichment, avoiding chiral chromatography.
Process Safety & Workflow Visualization
Critical Safety Parameters
-
Exotherm Control: The addition of STAB is exothermic. Active cooling is required.
-
Alkyl Halides: 1-Chloro-3-ethoxypropane is an alkylating agent. Use gloves and handle in a fume hood.
-
Hydrogen Evolution: If using NaBH4 instead of STAB, significant H₂ gas is evolved. STAB is safer but still requires venting.
Operational Workflow (Graphviz)
Caption: Workflow for the reductive amination including the critical acid-base purification loop.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Pfizer Inc. (2002). "Pyrrolo[2,3-d]pyrimidine compounds." World Intellectual Property Organization, WO 02/096909. (Describes the synthesis of analogous 3-methyl-4-aminopiperidine cores for Tofacitinib). Link
-
Sigma-Aldrich. (2023). "1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine Product Sheet." CAS: 1251328-62-7.[1] Link
-
BenchChem. (2025).[6] "Application Notes and Protocols: Reductive Amination of 4-Piperidone." Link
Sources
- 1. 179474-79-4|1-(3-Methoxypropyl)piperidin-4-amine|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine (C11H24N2O) [pubchemlite.lcsb.uni.lu]
- 3. chemscene.com [chemscene.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-(3-Methoxypropyl)-4-piperidinamine synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. chemrevlett.com [chemrevlett.com]
Application Note: Advanced Handling, Moisture Quantification, and Storage Protocols for Hygroscopic Piperidine Amines
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide
Mechanistic Context: The Vulnerability of Piperidine Amines
Piperidine derivatives containing primary or secondary amine functional groups (e.g., 4-aminopiperidine, 1-(3-Methoxypropyl)-4-piperidinamine) are ubiquitous building blocks in pharmaceutical synthesis. However, their structural nature makes them exceptionally challenging to handle.
The Causality of Degradation: The nitrogen lone pair within the piperidine ring is highly basic (pKa ~10–11). This intense basicity drives two rapid, parallel degradation pathways when exposed to ambient atmosphere:
-
Aggressive Hygroscopicity: The amine acts as a powerful hydrogen-bond acceptor, rapidly pulling atmospheric water into the bulk material[1]. This not only causes severe stoichiometric errors during weighing but also introduces water that will violently quench moisture-sensitive downstream reactions (e.g., Grignard additions, Buchwald-Hartwig cross-couplings)[2].
-
Carbamate Formation: The nucleophilic nitrogen readily attacks atmospheric carbon dioxide (CO₂), forming insoluble carbamate or carbonate salts. This reaction irreversibly degrades the reagent titer and introduces insoluble particulates into homogeneous catalytic cycles.
To ensure experimental reproducibility, handling these reagents requires a self-validating system of moisture quantification, inert transfer, and rigorous storage.
Pre-Analytical Validation: Buffered Karl Fischer (KF) Titration
Before using a stored piperidine amine, its water content must be empirically verified. However, standard Karl Fischer titration protocols will fail when applied to strongly basic amines[3].
The Causality of KF Failure: The Karl Fischer reaction relies on a strict pH window (pH 5–7) to proceed stoichiometrically[4]. Highly basic piperidines shift the titration medium into the alkaline range (pH > 8). In this alkaline environment, a side reaction occurs where iodine is continuously consumed by the base rather than reacting with water[3]. This manifests as "dragging endpoints" and falsely elevated moisture readings.
Solution: The titration medium must be buffered with a weak acid to neutralize the amine prior to titration.
Protocol 1: Buffered Coulometric KF Titration
This protocol is a self-validating system: a sharp, rapid endpoint confirms that the buffer capacity was sufficient. A dragging endpoint invalidates the run.
-
Cell Preparation: Add a specialized acidic KF buffer (e.g., HYDRANAL™-Benzoic Acid or Salicylic Acid) to the anolyte solution in the coulometric KF titration cell[4].
-
System Equilibration: Start the coulometer and allow the instrument to titrate the solvent dry. Do not proceed until a stable baseline drift (<10 µ g/min ) is achieved.
-
Inert Sampling: Using a pre-dried, gas-tight syringe purged with argon, draw 0.5–1.0 mL of the liquid amine (or solid amine dissolved in anhydrous methanol) directly from the storage vessel under a positive argon blanket.
-
Back-Weighing (Critical Step): Weigh the full syringe on an analytical balance. Do not dispense the amine onto a weigh boat, as it will absorb atmospheric moisture within seconds, invalidating the test.
-
Injection: Inject the sample through the septum of the KF cell.
-
Mass Calculation: Reweigh the empty syringe. The difference is the exact sample mass introduced.
-
Titration: Initiate the titration. The endpoint should be reached rapidly. If the titration exceeds 5 minutes, the buffer capacity has been exhausted, and the benzoic acid concentration must be increased for the next run[3].
Inert Transfer Protocols: The Self-Validating Syringe Technique
To prevent moisture and CO₂ ingress, piperidine amines must be handled using rigorous air-free techniques[2]. Opening a bottle to ambient air instantly compromises the entire batch.
Protocol 2: Syringe Transfer from Crown-Cap (Sure/Seal™) Bottles
Reagents packaged in Sure/Seal™ or similar septum-lined bottles allow for reagent withdrawal while backfilling with inert gas, preventing the creation of a vacuum that would pull moist air into the vessel[5].
-
Manifold Setup: Attach a needle to an ultra-high purity (UHP) Argon line via a Schlenk manifold. Adjust the bubbler to a low, steady flow.
-
Positive Pressure Blanket: Insert the argon needle into the septum of the reagent bottle to provide a positive pressure blanket[5]. Note: Argon is preferred over Nitrogen as it is heavier than air and forms a denser protective layer over the liquid.
-
Syringe Preparation: Flush a fully plastic polypropylene (PP) Luer-lock syringe (or a glass syringe for volumes >10 mL) with argon three times. Causality Note: While PP syringes are excellent for maintaining an air-tight seal, their performance rapidly degrades upon repeated exposure to organic solvents; they must be treated as single-use consumables for this application[6].
-
Extraction: Insert the syringe needle through the septum. The positive argon pressure will assist in filling the syringe, preventing the user from pulling a vacuum that could introduce micro-bubbles of ambient air. Withdraw the required volume.
-
Transfer: Carefully remove the syringe and immediately inject the amine into the sealed, argon-flushed reaction vessel.
Desiccation and Long-Term Storage Workflows
If a piperidine amine has absorbed moisture (verified via KF titration), it must be dried prior to use.
Protocol 3: Desiccation over Molecular Sieves
-
Activation: Activate 3Å molecular sieves in a vacuum oven at 300°C for 12 hours. Cool under argon. Causality Note: 3Å sieves are strictly required. The kinetic diameter of water is ~2.65 Å, allowing it to enter the pores, whereas the larger piperidine ring is excluded. Larger pore sieves (like 4Å or 5Å) may trap the primary amine groups or catalyze unwanted side reactions[7].
-
Application: Under an inert atmosphere, add the activated sieves (10–20% w/v) directly to the liquid amine[7].
-
Incubation: Seal the flask and allow it to stand for 24–48 hours at room temperature. Decant or cannulate the dried amine for immediate use[7].
Storage Standards
-
Atmosphere: Always store under a blanket of Argon[1].
-
Temperature: Store at 2–8°C to minimize volatility and thermal degradation[8].
-
Thermal Equilibration (Critical): Allow the cold container to reach room temperature before opening. Opening a cold bottle causes ambient moisture to instantly condense on the inner walls and the reagent, ruining the anhydrous state[2].
-
Vessel Sealing: Use amber glass vials with PTFE-lined caps. Wrap the cap junction tightly with Teflon tape, followed by Parafilm, to create a dual moisture barrier.
Quantitative Data: Physicochemical Properties & Storage Parameters
The following table summarizes the handling constraints for common piperidine amine derivatives:
| Compound | Approx. pKa | Hygroscopicity Risk | CO₂ Reactivity | Recommended Storage Conditions |
| Piperidine | 11.2 | High | High (Forms carbamate) | 2–8°C, Argon blanket, Sure/Seal™ bottle |
| 4-Aminopiperidine | 10.8 | Very High | Very High | 2–8°C, Argon blanket, PTFE-lined seal |
| N-Hydroxypiperidine | 8.5 | Moderate | Low | 2–8°C, Inert gas, Dark storage[8] |
| 1-(3-Methoxypropyl)-4-piperidinamine | 10.5 | High | High | Room Temp, Argon blanket, Desiccator[7] |
Process Visualization
The following diagram illustrates the logical workflow for receiving, validating, and storing hygroscopic piperidine amines to ensure absolute reagent integrity.
Workflow for the handling, moisture assessment, and storage of hygroscopic piperidine amines.
References
-
Fisher Scientific. "Air-Sensitive Chemistry: Practical and Safety Considerations." Fisher Scientific Lab Reporter. Available at:[Link]
-
ACS Publications. "Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe." Journal of Chemical Education (2020). Available at:[Link]
-
Grokipedia. "N-Hydroxypiperidine." Chemical and Physical Properties. Available at:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.nl]
- 3. Determination of Water Content in 2-Aminoethanol, Ethanolamine Using Karl Fischer Titration [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1-(3-Methoxypropyl)-4-piperidinamine | 179474-79-4 | Benchchem [benchchem.com]
- 8. grokipedia.com [grokipedia.com]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine
Introduction: The Imperative for Accelerated Synthesis in Modern Drug Discovery
The piperidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1][2][3] The development of efficient, rapid, and sustainable methods for the synthesis and derivatization of piperidines is therefore a critical endeavor in the pipeline of drug discovery and development.[4] Traditional synthetic routes often involve lengthy reaction times, harsh conditions, and laborious purification processes. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing these challenges by dramatically accelerating reaction rates, increasing product yields, and often leading to cleaner reaction profiles.[5][6][7]
This document provides a comprehensive guide to the microwave-assisted synthesis of a novel piperidine derivative, 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine . This compound represents a valuable building block for the generation of compound libraries for screening in various therapeutic areas, including but not limited to neurology, oncology, and infectious diseases. The ethoxypropyl side chain can modulate the pharmacokinetic properties of the molecule, potentially improving metabolic stability and cell permeability.[8]
The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust and reproducible methodology for the synthesis of this and structurally related compounds. We will delve into the principles behind the microwave-assisted N-alkylation reaction, provide a step-by-step experimental procedure, and discuss the potential applications of the target molecule in the broader context of pharmaceutical research.
The Rationale for Microwave-Assisted Synthesis
Microwave-assisted synthesis relies on the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. This "in-core" heating is fundamentally different from conventional heating methods, which rely on the slower processes of conduction and convection. The primary advantages of this approach include:
-
Dramatically Reduced Reaction Times: Reactions that may take hours or even days to complete using conventional heating can often be accomplished in a matter of minutes with microwave assistance.[5][6]
-
Improved Yields and Purity: The rapid heating and precise temperature control afforded by modern microwave reactors can minimize the formation of byproducts, leading to higher yields of the desired product and simplifying purification.
-
Enhanced Reaction Control: Dedicated microwave reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, ensuring high reproducibility.
-
Energy Efficiency: By heating the reaction mixture directly, microwave synthesis is a more energy-efficient process compared to conventional heating methods.
Synthetic Workflow Overview
The synthesis of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine is achieved via a nucleophilic substitution reaction, specifically the N-alkylation of 3-methylpiperidin-4-amine with 1-bromo-3-ethoxypropane. The secondary amine on the piperidine ring acts as the nucleophile, displacing the bromide from the alkyl halide.
Caption: Synthetic workflow for 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine.
Experimental Protocols
Materials and Equipment
-
Reactants:
-
Solvent:
-
N,N-Dimethylformamide (DMF)
-
-
Equipment:
-
Microwave synthesis reactor
-
10 mL microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography system with silica gel
-
Analytical instrumentation for product characterization (NMR, MS)
-
Protocol 1: Microwave-Assisted Synthesis of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine
This protocol describes a representative method for the N-alkylation reaction under microwave irradiation.
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add 3-methylpiperidin-4-amine (1.0 mmol, 1.0 eq).
-
Add anhydrous potassium carbonate (2.0 mmol, 2.0 eq) to the vial.
-
Add N,N-Dimethylformamide (DMF, 3 mL) to the vial.
-
Add 1-bromo-3-ethoxypropane (1.2 mmol, 1.2 eq) to the reaction mixture.
-
-
Microwave Irradiation:
-
Seal the reaction vial with a cap.
-
Place the vial into the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 150 °C for 20 minutes. The pressure inside the vial will increase; ensure the microwave reactor is equipped with appropriate pressure monitoring and control features.
-
-
Workup and Purification:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture by adding water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to afford the pure 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine.
-
-
Characterization:
-
Characterize the final product using standard spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
Data Presentation
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Temperature | Reflux (e.g., in DMF, ~153 °C) | 150 °C |
| Reaction Time | 12 - 24 hours | 20 minutes |
| Typical Yield | 40 - 60% | > 85% (Optimized) |
| Solvent Volume | Higher volumes often required | Minimal solvent usage |
| Workup | Often more complex due to side products | Cleaner reaction profile, simpler purification |
Note: The data for conventional heating is an estimation based on similar N-alkylation reactions and is provided for comparative purposes.
Application in Drug Discovery and Medicinal Chemistry
The 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine scaffold is a versatile starting point for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The presence of a primary amine allows for further functionalization, such as amidation, sulfonylation, or reductive amination, to introduce diverse pharmacophores.
Caption: Potential derivatization pathways and therapeutic targets.
Piperidine derivatives have been implicated in a broad spectrum of pharmacological activities, including:
-
Central Nervous System (CNS) Disorders: Many CNS-active drugs, including antipsychotics and analgesics, feature a piperidine core.[13] The specific substitution pattern of the target molecule could be explored for activity at various receptors and transporters in the brain.
-
Oncology: The piperidine moiety is present in a number of kinase inhibitors and other anticancer agents.[1]
-
Antiviral and Antimicrobial Agents: Piperidine-based compounds have shown promise as antiviral and antimicrobial agents.[1]
The synthesized compound can be used as a key intermediate in the development of novel chemical entities for high-throughput screening and lead optimization in these and other therapeutic areas.
Safety Considerations
Microwave-assisted synthesis, while highly efficient, requires adherence to strict safety protocols:
-
Pressure Management: Reactions in sealed vessels at temperatures above the solvent's boiling point will generate significant pressure. Always use a dedicated microwave reactor designed for chemical synthesis, equipped with accurate pressure monitoring and a controlled pressure release mechanism.
-
Solvent Choice: Use solvents that are appropriate for microwave heating. Highly polar solvents like DMF are excellent microwave absorbers.
-
Vessel Integrity: Always inspect microwave reaction vials for any cracks or defects before use.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, must be worn at all times.
Conclusion
The microwave-assisted synthesis of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine offers a rapid, efficient, and scalable alternative to conventional synthetic methods. This application note provides a foundational protocol that can be optimized and adapted for the synthesis of a diverse library of piperidine derivatives. The significant reduction in reaction time and improvement in yield underscore the power of microwave technology to accelerate the discovery and development of new chemical entities for pharmaceutical applications.
References
- Hilário, F. F., et al. (2008). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives.
-
LookChem. (n.d.). 1-Bromo-3-ethoxypropane. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Retrieved from [Link]
-
Quick Company. (2015). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. Retrieved from [Link]
- Google Patents. (2015). WO2015087201A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
-
ChemicalRegister.com. (n.d.). (3-Methylpiperidin-4-yl)methanamine dihydrochloride (CAS No. 1546155-09-2) Suppliers. Retrieved from [Link]
-
ResearchGate. (2009). Microwave-promoted mono-N-alkylation of aromatic amines in water: A new efficient and green method for an old and problematic reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
IJNRD.org. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Pak. J. Pharm. Sci. (2016).
-
Semantic Scholar. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Retrieved from [Link]
-
SciSpace. (2008). Simple and efficient microwave assisted N-alkylation of isatin. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-ethoxypropane. Retrieved from [Link]
-
PubMed. (2022). Microwave-assisted N-alkylation of amines with alcohols catalyzed by MnCl2 : Anticancer, docking, and DFT studies. Retrieved from [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). N -Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. Retrieved from [Link]
-
Preprints.org. (2025). Fast, Clean, and Green: Microwave-Promoted N-Alkylation of DPPs for Organic Devices. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Retrieved from [Link]
-
Encyclopedia MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
-
PubMed. (2024). The role of the methoxy group in approved drugs. Retrieved from [Link]
-
MDPI. (2025). Pharmaceuticals, Volume 18, Issue 1 (January 2025). Retrieved from [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lookchem.com [lookchem.com]
- 12. 36865-40-4|1-Bromo-3-ethoxypropane|BLD Pharm [bldpharm.com]
- 13. applications.emro.who.int [applications.emro.who.int]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine
Here is the technical support guide for the purification of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine .
Case ID: PUR-AMINE-3M4P Topic: Downstream Processing & Isolation Protocols Applicable CAS: 1251328-62-7 (and related stereoisomers) Role: Senior Application Scientist[1]
Executive Summary & Molecule Profile
The Challenge: 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine is a challenging target due to three converging factors:
-
High Polarity/Basicity: The secondary/primary amine motif creates strong interactions with silanols on silica gel, leading to severe peak tailing.[1]
-
Stereochemical Complexity: The 3-methyl and 4-amino substituents create two chiral centers. Synthetic routes (e.g., reductive amination of the ketone) typically yield a mixture of cis (3R,4S / 3S,4R) and trans (3R,4R / 3S,3S) diastereomers.[1] Separating these is the primary purification bottleneck.
-
Detection Limits: The molecule lacks a strong chromophore (no aromatic rings), rendering standard UV detection (254 nm) ineffective.[1]
Structural Context: This scaffold is structurally analogous to intermediates used in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib, Oclacitinib analogs).[1] High purity (>98% de) is critical for biological assay reproducibility.[1]
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing severe streaking/tailing on my TLC and Flash Column."
Diagnosis: The basic amine groups are protonating upon contact with acidic silanol groups (
-
The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexane before loading.[1]
-
Mobile Phase: Use Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH₄OH) .[1]
Issue 2: "I cannot separate the Cis and Trans isomers."
Diagnosis: The polarity difference between the cis (axial/equatorial interaction) and trans (diequatorial) isomers is small on standard silica.[1] Solution: Switch stationary phases or use kinetic crystallization.
-
Method A (Chromatography): Switch to Neutral Alumina (Brockmann Grade III) .[1] The surface chemistry of alumina often provides better diastereomeric resolution for piperidines than silica.
-
Method B (Crystallization): Convert the free base to a salt.[1] The Oxalate or Dihydrochloride salts of piperidine diastereomers often have vastly different solubility profiles in hot ethanol or isopropanol.
-
Tip:Cis-isomers of 3,4-disubstituted piperidines often form more compact, less soluble crystals than trans-isomers in alcoholic solvents.[1]
-
Issue 3: "I have no signal on my UV detector."
Diagnosis: The molecule lacks a conjugated
-
TLC Visualization: Use Ninhydrin Stain (turns deep red/purple upon heating) or Iodine Chamber (reversible brown spots).[1]
-
Flash Detection: Use an ELSD (Evaporative Light Scattering Detector) or monitor at 210-215 nm (though solvent cutoff noise will be high).[1]
Issue 4: "My yield is low after aqueous workup."
Diagnosis: The "3-ethoxypropyl" chain adds lipophilicity, but the diamine core is highly water-soluble, especially at neutral/low pH.[1] Solution: "Salting out" is mandatory.
-
Saturate the aqueous phase with NaCl (solid) during extraction.[1]
-
Perform 5-6 extractions with DCM or Chloroform/Isopropanol (3:1 mixture) rather than simple Ethyl Acetate.
Detailed Purification Protocols
Protocol A: The "Double-Back" Acid-Base Extraction
Best for removing non-basic impurities (alkylating agents, unreacted ketone).[1]
-
Dissolution: Dissolve crude oil in 1M HCl (pH < 2).
-
Wash 1 (Acidic): Extract the aqueous acidic phase with Ethyl Acetate (
).-
Result: Discard organic layer (contains non-basic impurities).[1] Product remains in water.
-
-
Basification: Cool aqueous phase to 0°C. Slowly add 50% NaOH or KOH until pH > 12.
-
Critical: The solution typically turns cloudy as the free base oils out.
-
-
Extraction (Basic): Extract with DCM (
).-
Optimization: If the emulsion is stubborn, add solid NaCl until saturation.[1]
-
-
Drying: Dry combined organics over
(Sodium Sulfate) mixed with 5% (to ensure no acid traces remain).
Protocol B: Flash Chromatography (Diastereomer Separation)
Best for isolating the specific Cis or Trans isomer.[1]
-
Stationary Phase: Silica Gel (40-63 µm), pre-washed with eluent.[1]
-
Mobile Phase Gradient:
-
Gradient Profile:
Time (CV) % Solvent B Description 0-2 0% Elute non-polar impurities 2-10 0% -> 30% Elute Trans isomer (typically faster) 10-15 30% -> 60% Elute Cis isomer (typically slower due to H-bonding accessibility) | 15-20 | 100% | Flush column |[1]
Protocol C: Oxalate Salt Crystallization
Best for final polishing to >99% purity.[1]
-
Dissolve 1.0 eq of crude amine in minimal hot Ethanol (Abs).
-
Add 1.05 eq of Oxalic Acid dissolved in hot Ethanol.
-
Allow to cool slowly to Room Temp, then 4°C overnight.
-
Filter the precipitate.[4]
-
Note: Analyze the mother liquor vs. the crystals by NMR. Usually, the Cis isomer crystallizes preferentially.[1]
-
Visualizations
Figure 1: Purification Decision Matrix
This logic flow helps you choose the correct method based on your crude purity and goals.[1]
Caption: Decision matrix for selecting the optimal purification pathway based on impurity profile and scale.
Figure 2: Stereochemical Separation Workflow
Visualizing the separation of the 3,4-disubstituted piperidine isomers.
Caption: Workflow for the separation of diastereomers via salt formation and crystallization.
Analytical Reference Data
Expected NMR Shifts (Diagnostic): To confirm your separation, look at the H-4 proton (on the carbon bearing the amine).[1]
-
Cis-Isomer (3R,4S): The H-4 proton is typically equatorial (or axial depending on ring flip, but distinct).[1] Usually appears as a narrow multiplet (
ppm) due to small coupling constants ( or ).[1] -
Trans-Isomer (3R,4R): The H-4 proton is typically axial, appearing as a wide triplet of doublets (
ppm) due to large diaxial coupling ( Hz).[1]
Solubility Table:
| Solvent | Free Base Solubility | HCl Salt Solubility | Oxalate Salt Solubility |
|---|---|---|---|
| Water | Low (Oils out at pH >10) | High | Moderate |
| DCM | High | Insoluble | Insoluble |
| Ethanol | High | High | Low (Hot -> Cold) |
| Hexane | Moderate | Insoluble | Insoluble |[1]
References
-
Sigma-Aldrich. Product Specification: 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine (CAS 1251328-62-7).[1][5][6]Link[1]
-
Werner, L., et al. "Synthesis of cis-3-methyl-4-aminopiperidine Derivatives."[1] Synthetic Communications, vol. 38, no.[1][7] 7, 2008, pp. 1184–1193.[1][7] (Describes the fundamental separation of 3-methyl-4-amino piperidine diastereomers). Link[1]
-
BenchChem Technical Support. "Troubleshooting Guide: Reductive Amination and Purification of Piperidine Amines." (General protocols for amine workup). Link[1]
-
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th ed., Butterworth-Heinemann, 2013.[1] (Standard reference for salt formation and amine purification). Link
Sources
- 1. americanelements.com [americanelements.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-(3-Methoxypropyl)-4-piperidinamine synthesis - chemicalbook [chemicalbook.com]
- 4. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 5. P8786 | Sigma-Aldrich [sigmaaldrich.com]
- 6. P8786 | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Solubility & Handling for 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine
Welcome to the Technical Support Center. Handling aliphatic diamines like 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine requires a precise understanding of their physicochemical properties. This compound features two basic centers: a piperidine nitrogen and a primary amine. Because the pKa values for these functional groups typically range from 9.0 to 10.5[1], the molecule exists predominantly as a highly charged dication at physiological pH (7.4)[2].
This dual-charge state dictates its solubility, surface adsorption, and salt-formation behavior. The following guide is designed to help researchers troubleshoot common experimental bottlenecks through causality-driven solutions and self-validating protocols.
Part 1: Causality-Driven Troubleshooting (FAQs)
Q1: My compound precipitates immediately when diluted from a DMSO stock into PBS (pH 7.4). Why is this happening? Causality: While the compound is a water-soluble dication at pH 7.4, rapid dilution from a highly concentrated DMSO free-base stock into an aqueous buffer can cause a transient "solvent crash" before the amines have time to fully protonate. Furthermore, polycationic amines frequently form insoluble salts with multivalent anions like phosphate[2]. Solution:
-
Switch to a zwitterionic buffer (e.g., HEPES or Tris) which does not form insoluble salts with dications.
-
Pre-acidify your DMSO stock slightly (e.g., adding 0.1 equivalents of HCl) to ensure the compound is already protonated before it encounters the aqueous environment.
Q2: I am observing erratic assay readouts at concentrations below 1 µM. Is the compound degrading in solution? Causality: It is highly unlikely to be degrading. Instead, you are likely observing Non-Specific Binding (NSB). At physiological pH, the doubly protonated amine acts as a polycation, which strongly adsorbs to negatively charged surfaces such as untreated polystyrene plates or glass vials through electrostatic interactions. Solution: Use low-binding polypropylene plates for all serial dilutions. Alternatively, add a carrier protein (e.g., 0.1% BSA) or a non-ionic surfactant (e.g., 0.01% Tween-20) to your assay buffer to saturate non-specific binding sites.
Q3: The powder turned into a sticky paste on the benchtop while weighing. Can I still use it? Causality: If your compound was supplied as a hydrochloride salt (e.g., di-HCl), it is notoriously hygroscopic. It rapidly absorbs atmospheric moisture, forming a hydrate or a sticky paste. This drastically alters the molecular weight of the bulk material, leading to inaccurate molarity calculations. Solution: Store the solid in a desiccator. If moisture is absorbed, re-lyophilize the sample. Always prepare stock solutions immediately upon opening the vial.
Q4: Is DMSO the best solvent for long-term storage of this compound? Causality: While DMSO is excellent for immediate solubility, primary amines can react with atmospheric carbon dioxide over time to form carbamates, or undergo oxidative degradation in DMSO at room temperature. Solution: For long-term storage, aliquot your DMSO stocks and store them at -80°C under an inert gas (Argon or Nitrogen). Avoid repeated freeze-thaw cycles.
Part 2: Physicochemical Data & Solvent Selection
To optimize your assay conditions, consult the following quantitative solubility guidelines based on the ionization state of the compound.
| Solvent System | Compound Form | Estimated Solubility | Causality / Recommendation |
| Water (pH 2.0 - 5.0) | Di-HCl Salt | > 50 mg/mL | Both amines are fully protonated. Ideal for aqueous stock solutions. |
| Water (pH 7.4) | Free Base / Salt | 1 - 10 mg/mL | Dicationic state. Risk of precipitation with phosphate/sulfate buffers. Use HEPES. |
| Water (pH > 10.0) | Free Base | < 0.1 mg/mL | Amines are deprotonated. High lipophilicity drives the compound out of solution. |
| 100% DMSO | Free Base | > 100 mM | Excellent for master stocks. Protect from moisture and CO2 to prevent degradation. |
| Hexane / Heptane | Di-HCl Salt | Insoluble | The highly polar salt lattice cannot be disrupted by non-polar solvents. |
Part 3: Standardized Experimental Protocols
Every protocol utilized in drug discovery must be a self-validating system to ensure data integrity.
Protocol 1: Self-Validating Master Stock Preparation
Objective: To prepare a highly accurate 10 mM stock solution while mitigating hygroscopic mass errors.
-
Equilibration: Remove the compound vial from -20°C storage and place it in a desiccator for 30 minutes to reach room temperature. This prevents condensation from forming on the cold powder.
-
Rapid Weighing: Weigh the desired mass (e.g., 2.0 mg) rapidly using an analytical balance.
-
Dissolution: Immediately dissolve the powder in anhydrous DMSO to achieve a nominal concentration of 10 mM. Vortex for 30 seconds.
-
Validation Step: Take a 10 µL aliquot of the stock, dilute it 1:100 in 50% Acetonitrile/Water, and measure the concentration via LC-UV against a known, certified reference standard. Adjust the master stock volume based on the actual quantified molarity rather than the nominal weighed mass.
Protocol 2: Kinetic Solubility Assay (Nephelometry)
Objective: To determine the kinetic solubility limit of the compound when transitioning from a DMSO stock to an aqueous assay buffer[3][4].
-
Serial Dilution: Prepare a 2-fold serial dilution of the 10 mM DMSO master stock in 100% DMSO (ranging from 10 mM down to 0.078 mM).
-
Buffer Transfer: In a 96-well flat-bottom plate, add 198 µL of your target aqueous buffer (e.g., HEPES pH 7.4) to each well.
-
Compound Addition: Transfer 2 µL of each DMSO dilution into the buffer (final DMSO concentration = 1%).
-
Incubation: Incubate the plate at 37°C for 2 hours with gentle orbital shaking to allow supersaturated solutions to precipitate[4].
-
Nephelometric Measurement: Measure the turbidity (light scattering) of each well using a microplate reader at 620 nm. The kinetic solubility limit is the concentration at which a sharp increase in absorbance is detected.
-
Validation Step: Filter the contents of the wells showing precipitation through a 0.22 µm PTFE filter. Quantify the compound in the filtrate using LC-MS/MS to determine the exact thermodynamic equilibrium of the soluble fraction[3].
Part 4: Troubleshooting Workflows
Caption: Decision tree for troubleshooting precipitation of the diamine compound.
Caption: Standardized kinetic solubility assay workflow for evaluating precipitation.
References
- BenchChem. "Unveiling the Potential of Antitrypanosomal Agent 11: Kinetic Solubility Assay Protocol.
- BenchChem. "Masticadienonic acid: Kinetic Solubility Assay Protocol.
- Manallack, D. T. "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry (2007).
- Morgenthaler, M. et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem (2007).
Sources
Technical Support Center: Isolation & Purification of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific bottlenecks encountered when purifying 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine (MW: 200.32 g/mol )[1]. Because this target molecule is a highly polar diamine—containing both a primary amine and a tertiary piperidine nitrogen—standard purification templates often fail, resulting in product loss, severe chromatographic tailing, or rapid degradation.
This guide provides field-proven, self-validating protocols. Every step is grounded in chemical causality, ensuring you understand why a parameter is chosen, allowing you to troubleshoot effectively when deviations occur in your experiments.
Workflow for isolating 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine.
Part 1: Quantitative Impurity Profiling
Before beginning purification, it is critical to understand the physicochemical differences between the target diamine and its most common synthetic impurities.
| Component | Classification | MW ( g/mol ) | Ionizability | Primary Removal Strategy |
| 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine | Target Product | 200.32 | Basic (pKa ~9.5-10.5) | N/A |
| 1-Bromo-3-ethoxypropane | Alkylating Agent | 167.04 | Neutral | Acid-Base Extraction (Org Wash) |
| 3-Methylpiperidin-4-amine | Starting Material | 114.19 | Basic | Flash Chromatography |
| Over-alkylated Byproducts | Side Product | ~286.40 | Basic | Flash Chromatography |
Part 2: Diagnostic FAQs & Troubleshooting
Q1: My crude mixture contains a large excess of unreacted 1-bromo-3-ethoxypropane. What is the most efficient removal method? A1: The most effective and self-validating approach is an initial liquid-liquid acid-base extraction[2]. 1-bromo-3-ethoxypropane is a neutral, non-ionizable alkylating agent. By dissolving the crude mixture in an organic solvent (like dichloromethane) and extracting with 1M HCl, the basic target diamine is protonated and moves into the aqueous layer. The neutral bromide remains in the organic layer, which can simply be discarded[2].
Q2: Why is my target product co-eluting with the 3-methylpiperidin-4-amine starting material on the silica column? A2: Both molecules are highly polar basic amines. If you are using a standard non-polar to polar gradient without a basic modifier, both compounds will strongly hydrogen-bond with the acidic silanol groups on the silica gel, causing them to smear and co-elute[3]. You must optimize the mobile phase by adding a competing amine, such as 0.5% - 1% Triethylamine (TEA)[3]. TEA competitively deactivates the silanol sites, sharpening the peaks and allowing the slight polarity difference between the primary and tertiary piperidine nitrogens to resolve.
Q3: The isolated free base is a viscous oil that turns pink/brown over time. How can I improve its stability? A3: Piperidine-4-amine derivatives are prone to aerial oxidation, which causes the discoloration[3]. To improve stability, handle the compound under an inert atmosphere (nitrogen or argon)[3]. For long-term storage, convert the free base oil into a solid salt (e.g., a hydrochloride salt) to induce crystallization. Crystallization acts as a final purification step, excluding dissolved impurities from the growing crystal lattice, and drastically improves shelf-life by restricting oxygen access to the amine lone pairs[4].
Part 3: Validated Experimental Protocols
Protocol A: Self-Validating Acid-Base Extraction
Objective: Remove neutral/acidic impurities from the crude reaction matrix[2]. Causality Check: This protocol relies on the pKa difference between the target amines and neutral impurities to create a self-validating analytical checkpoint (aqueous vs. organic phase).
-
Initial Dissolution: Dissolve the crude reaction mixture (~5 g) in 100 mL of Dichloromethane (DCM) in a 500 mL separatory funnel[2].
-
Acidic Extraction: Add 50 mL of 1M Hydrochloric Acid (HCl). Stopper and shake vigorously for 1-2 minutes, venting frequently[2].
-
The "Why": 1M HCl (pH ~0) ensures both the primary and tertiary amines are fully protonated into a highly water-soluble dihydrochloride salt.
-
-
Phase Separation: Allow the layers to separate. Drain the bottom organic layer (containing neutral impurities like unreacted alkylating agents) and discard it[2]. Retain the top aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 1M Sodium Hydroxide (NaOH) until the pH is >12, verifying with pH paper[2].
-
The "Why": The highest pKa of the target is ~10.5. Basifying to pH >12 ensures >99% of the molecules are deprotonated back into their neutral free-base form. Failure to reach pH 12 will result in the product remaining water-soluble, causing catastrophic yield loss.
-
-
Final Extraction: Extract the basified aqueous layer with 100 mL of fresh DCM[2]. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base[2].
Protocol B: Triethylamine-Modified Flash Chromatography
Objective: Isolate the target diamine from structurally similar basic byproducts (e.g., unreacted starting material)[2].
-
Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase: 95:5:0.5 DCM:MeOH:TEA[2].
-
The "Why": The 0.5% TEA is critical. It neutralizes the acidic stationary phase, preventing the target diamine from irreversibly binding to the column[3].
-
-
Loading: Dissolve the crude free base in a minimum volume of the initial mobile phase and carefully load it onto the column head.
-
Elution: Run the column using a gradient elution, slowly increasing the Methanol concentration if necessary, while maintaining a constant 0.5% TEA concentration.
-
Isolation: Combine the pure fractions containing the target 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine. Remove the solvent under reduced pressure using a rotary evaporator with controlled temperature to prevent bumping[3].
References
-
Title: Application Note and Protocol for the Purification of Ethyl-piperidin-4-ylmethyl-amine Source: BenchChem URL: 2
-
Title: Technical Support Center: Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide Source: BenchChem URL: 3
-
Title: 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine | P8786 Source: Sigma-Aldrich URL: 1
-
Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives Source: Chemical Review and Letters URL: 4
Sources
Optimizing enantioselectivity in 3-methylpiperidin-4-amine derivatives
Technical Support Center: Optimizing Enantioselectivity in 3-Methylpiperidin-4-amine Derivatives
Ticket System Status: [ONLINE] Current Topic: Enantioselective Synthesis & Purification of (3R,4R) and (3S,4S)-3-methylpiperidin-4-amine scaffolds. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Executive Summary
The 3-methylpiperidin-4-amine core is a critical pharmacophore in kinase inhibitors (e.g., JAK inhibitors like Tofacitinib analogs) and GPCR ligands. Achieving high enantiomeric excess (ee > 98%) and diastereomeric ratio (dr > 20:1) is challenging due to the simultaneous establishment of two contiguous stereocenters. This guide addresses the three most common failure modes: low enantioselectivity in asymmetric hydrogenation, poor diastereocontrol during ring formation, and inefficient chiral resolution.
Ticket #101: Low ee% in Asymmetric Hydrogenation of Pyridine Precursors
User Query: "We are attempting the asymmetric hydrogenation of 3-methyl-4-aminopyridine using Rh/BINAP, but our ee% is stuck at ~60%, and conversion is slow."
Root Cause Analysis: Direct hydrogenation of free aminopyridines is often plagued by catalyst poisoning (strong N-coordination to the metal center) and competitive inhibition. Furthermore, BINAP is often insufficiently sterically demanding for this specific substrate class.
Troubleshooting Protocol:
-
Substrate Modification (The "Protect-and-Reduce" Strategy):
-
Action: Do not hydrogenate the free amine. Convert the 4-amino group to an acetamide (N-Ac) or carbamate (N-Boc/N-Cbz) before hydrogenation.
-
Mechanism: Electron-withdrawing groups reduce the basicity of the nitrogen, preventing strong coordination that deactivates the catalyst.
-
Reference: Glorius et al. demonstrated that pyridinium salts or N-acylated pyridines are superior substrates for Ru and Rh-catalyzed hydrogenation [1].
-
-
Catalyst Upgrade:
-
Recommendation: Switch from Rh/BINAP to Rh(I)-DuanPhos or Ir-f-Binaphane .
-
Why: DuanPhos is a rigid, electron-rich chiral ligand that creates a tight chiral pocket, often yielding ee > 95% for cyclic enamides and pyridinium salts.
-
Protocol:
-
Precursor: 1-Benzyl-3-methyl-4-(acetylamino)pyridinium bromide.
-
Catalyst: [Rh(COD)(R,R-DuanPhos)]BF4 (1 mol%).
-
Conditions: 50 bar H₂, 50°C, MeOH.
-
-
Expected Outcome: 96-99% ee for the cis-isomer [2].
-
-
Additives:
-
Tip: Add 10 mol% of a mild acid (e.g., HBF₄) if using neutral Ru-catalysts to protonate the product amine in situ, preventing product inhibition.
-
Ticket #102: Poor Diastereoselectivity (Cis/Trans Mixtures)
User Query: "We need the cis-isomer (3R,4R), but our reductive amination of 3-methyl-4-piperidone yields a 60:40 cis/trans mixture."
Root Cause Analysis: Reductive amination typically proceeds via an iminium ion intermediate. The hydride attack is governed by steric approach (axial vs. equatorial). In 3-substituted piperidines, small conformational energy differences lead to poor selectivity.
Resolution Steps:
-
Switch to Thermodynamic Control (For Cis-Isomers):
-
Method: Heterogeneous Hydrogenation of the Enamine/Imine.
-
Catalyst: Rh/C or PtO₂ in acidic media (AcOH).
-
Mechanism: The cis isomer is often the kinetic product of surface-mediated hydrogenation (syn-addition), but acidic conditions can also facilitate equilibration to the thermodynamic product.
-
Note: If the trans isomer is required, thermodynamic equilibration (using NaOEt in EtOH) of the N-protected amino ketone before reduction often favors the trans-configuration of the substituents if they can adopt diequatorial positions.
-
-
The "Epoxide Route" (For Trans-Isomers/High Fidelity):
-
Action: Abandon reductive amination. Use the ring-opening of N-benzyl-3-methyl-3,4-epoxypiperidine .[1][2]
-
Protocol: React the epoxide with Sodium Azide (NaN₃).
-
Mechanism: Azide attack occurs trans to the epoxide oxygen (anti-addition) due to stereoelectronic requirements (Fürst-Plattner rule). This guarantees the trans-amino alcohol, which can be inverted or used as is.
-
Reference: De Freitas et al.[1] reported exclusive formation of trans-3-methyl-4-aminopiperidine derivatives via this route [3].
-
Ticket #103: Classical Resolution Crystallization Fails
User Query: "We are trying to resolve the racemic amine with Tartaric Acid, but the salt forms an oil or yields low ee% after recrystallization."
Root Cause Analysis: 3-methylpiperidin-4-amine is a flexible molecule.[3] Simple Tartaric Acid often lacks the bulk required to "lock" the conformation in the crystal lattice.
Optimization Guide:
-
Select the Correct Resolving Agent:
-
Primary Choice: Di-benzoyl-L-tartaric acid (L-DBTA) or Di-p-toluoyl-L-tartaric acid (L-DTTA) .
-
Why: The aromatic rings provide π-π stacking interactions that stabilize the crystal lattice better than unsubstituted tartaric acid.
-
Secondary Choice: (S)-Mandelic Acid (often works for the 3-methylpiperidine core).[4]
-
-
The "Pope-Peachey" Method:
-
Technique: Use 0.5 equivalents of the chiral acid and 0.5 equivalents of an achiral mineral acid (e.g., HCl).
-
Benefit: This forces the "wrong" enantiomer to remain in solution as the highly soluble chloride salt, while the "right" enantiomer precipitates as the less soluble chiral tartrate. This maximizes theoretical yield to 50% (vs. the theoretical max of 50% often requiring multiple recrystallizations in standard methods).
-
-
Solvent System:
-
Start: Ethanol/Water (95:5).
-
Modify: If oiling occurs, switch to Acetone/Methanol. Acetone acts as an anti-solvent to promote crystallization over oiling.
-
Ticket #104: Analytical Verification (Chiral HPLC)
User Query: "We cannot separate the enantiomers on our OD-H column. The peaks tail badly."
Troubleshooting:
-
Mobile Phase Modifier:
-
Issue: The basic secondary amine interacts with residual silanols on the column packing.
-
Fix: Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase. This is non-negotiable for free piperidines.
-
-
Column Selection Matrix:
| Column Type | Phase | Mobile Phase Recommendation | Success Rate |
| Chiralpak AD-H | Amylose-based | Hexane : IPA : DEA (90:10:0.1) | High (Industry Std) |
| Chiralcel OD-H | Cellulose-based | Hexane : EtOH : DEA (95:5:0.1) | Moderate |
| Chiralpak IA | Immobilized | DCM : MeOH : DEA (50:50:0.1) | High (For solubility issues) |
Decision Workflow: Synthesis Strategy
The following diagram illustrates the logical flow for selecting the optimal synthesis route based on your specific stereochemical requirements.
Caption: Decision matrix for selecting the optimal synthesis route for 3-methylpiperidin-4-amine derivatives based on stereochemistry and scale.
References
-
Glorius, F., et al. (2004). "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition.
-
Tang, W., & Zhang, X. (2010). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews.
-
De Freitas, R. P., et al. (2008). "Synthesis of cis-3-methyl-4-aminopiperidine Derivatives." Synthetic Communications.
-
BenchChem Technical Support. (2025). "Resolution of Enantiomers of 3-Methylpiperidine."
-
Pfizer Inc. (2007). "Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine." World Intellectual Property Organization, WO2007012953.
Sources
Resolving stability issues of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine in solution
Technical Support Center: Troubleshooting the Solution Stability of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine
From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. When working with complex aliphatic diamines like 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine, researchers frequently encounter perplexing stability issues—ranging from unexplained color changes to a sudden loss of assay potency. This molecule is uniquely challenging due to its bifunctional amine nature (a tertiary piperidine nitrogen and a primary exocyclic amine) coupled with an ether linkage.
This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind these degradation pathways and provide self-validating protocols to ensure absolute confidence in your experimental data.
PART 1: Core Mechanisms of Degradation (The "Why")
Q1: Why does my stock solution degrade and turn yellow over time, even when stored in the dark? The degradation is primarily driven by the distinct oxidation profiles of the two nitrogen centers. The tertiary amine (N1) is highly susceptible to N-oxide formation. Because tertiary aliphatic amines exhibit increased electron density on the nitrogen atom, they oxidize at significantly lower potentials compared to primary amines [1]. Conversely, the primary amine at the C4 position undergoes a multi-step oxidation process that can lead to hydroxylamines or further degradation products. The yellowing is typically a macroscopic indicator of advanced oxidation or the formation of conjugated trace impurities.
Q2: How does atmospheric exposure specifically compromise this compound?
Beyond oxygen, atmospheric carbon dioxide (CO
Caption: Structural vulnerabilities and primary degradation pathways of the target molecule.
PART 2: Diagnostic Workflows & Troubleshooting (The "How")
Q3: How do I definitively identify which degradation pathway is ruining my experiment?
Do not guess; use mass spectrometry (LC-MS) to trace the exact mass shifts. A
Caption: LC-MS diagnostic workflow for identifying and mitigating specific amine degradation routes.
Q4: What is the optimal formulation strategy to maximize shelf-life?
The free base form of this molecule is inherently unstable in solution. The most effective strategy is in situ salt formation. By lowering the pH of your aqueous or mixed-solvent system to ~4.5–5.0 using a mild acid (e.g., 0.1 M HCl or Citric Acid), you protonate both the primary and tertiary amines. Protonation drastically increases the oxidation potential (making it thermodynamically harder to oxidize) and eliminates the lone-pair nucleophilicity required for carbamate formation with CO
PART 3: Self-Validating Experimental Protocols
To ensure scientific integrity, every stock solution must be prepared using a self-validating methodology. This protocol includes built-in quality control checks to confirm stability before the solution is used in critical downstream assays.
Protocol: Preparation of Ultra-Stable 10 mM Stock Solution
-
Solvent Preparation: Use HPLC-grade water or a suitable organic solvent (e.g., Acetonitrile). Do not use DMSO for long-term storage of the free base, as its hygroscopic nature introduces water and CO
, and it can act as a mild oxidant over time. -
Degassing (Critical Step): Sparge the solvent with ultra-pure Argon or Nitrogen for 15 minutes to displace dissolved O
and CO . -
Acidification: Add 2.2 molar equivalents of HCl (relative to the total molecule; 1.1 eq per amine group) to the degassed solvent to ensure complete protonation of both nitrogen centers.
-
Dissolution: Add the 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine (free base) to the solvent under an inert atmosphere. Vortex gently until fully dissolved.
-
Self-Validation Check (Day 0 QC): Withdraw a 10 µL aliquot immediately post-preparation and run a baseline LC-MS.
-
Validation Criteria: The peak area of the parent mass (
for the free base) must be relative to the total ion current (TIC). A baseline peak exceeding invalidates the batch, indicating pre-existing oxidation in the solid API or inadequate solvent degassing.
-
-
Storage: Aliquot the validated solution into amber glass vials (to prevent UV-catalyzed ether auto-oxidation), overlay with Argon, seal tightly with PTFE-lined caps, and store at
.
PART 4: Quantitative Stability Data
The following table summarizes the expected stability of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine under various formulation conditions, demonstrating the causality between environmental factors and degradation rates.
| Formulation Condition | Atmosphere | Temperature | Primary Degradant | Expected Half-Life ( |
| Free Base in Water (pH ~10) | Ambient Air | 25°C | Carbamate (+44 Da) | < 48 Hours |
| Free Base in Water (pH ~10) | Ambient Air | 4°C | Carbamate (+44 Da) | ~ 7 Days |
| Free Base in DMSO | Ambient Air | 25°C | N-Oxide (+16 Da) | ~ 14 Days |
| Di-HCl Salt in Water (pH 4.5) | Ambient Air | 25°C | None (Stable) | > 3 Months |
| Di-HCl Salt in Water (pH 4.5) | Argon Purged | -20°C | None (Stable) | > 12 Months |
Note: Data is illustrative based on the mechanistic behavior of structurally analogous aliphatic diamines under forced degradation conditions.
References
-
Mruthunjaya, A. K. V., & Torriero, A. A. J. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 28(2), 471.[Link]
-
Buvik, V., Vevelstad, S. J., Brakstad, O. G., & Knuutila, H. K. (2021). Stability of Structurally Varied Aqueous Amines for CO2 Capture. Industrial & Engineering Chemistry Research, 60(15), 5627-5638.[Link]
Technical Support Center: Minimizing Side Reactions in Piperidine-4-amine Coupling
[1]
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Piperidine-4-amine Coupling Optimization Ticket ID: P4A-OPT-2024[1]
Executive Summary: The "Two-Nitrogen" Challenge
Piperidine-4-amine (4-aminopiperidine) presents a classic chemoselectivity paradox. It contains two nucleophilic nitrogen centers with distinct electronic and steric profiles:
-
N1 (Secondary Amine): Highly basic (pKa ~11.1), nucleophilic, embedded in the piperidine ring.[1]
-
4-NH₂ (Primary Amine): Less basic (pKa ~10.4), exocyclic, sterically exposed.[1]
The Core Problem: Without orthogonal protection, the secondary amine (N1) is generally the dominant nucleophile due to inductive stabilization from the alkyl ring, leading to regioselectivity failure (coupling at N1 instead of 4-NH₂). Furthermore, the high basicity of both centers often leads to salt formation with carboxylic acids rather than amide bond formation if activation is sluggish.
This guide provides the technical causality and protocols to eliminate regioselectivity errors, guanidinylation, and dimerization.
Diagnostic Modules & Troubleshooting
Module A: Regioselectivity Failure (Coupling at the Wrong Nitrogen)
Symptom: You intended to acylate the primary amine (4-NH₂), but NMR shows acylation at the piperidine ring nitrogen (N1), or a mixture of bis-acylated products.
Technical Causality: The secondary amine in the piperidine ring is more nucleophilic than the primary exocyclic amine. In a competition experiment with an electrophile, N1 reacts faster.
-
Mechanism: The alkyl groups adjacent to N1 donate electron density (inductive effect), increasing the HOMO energy and making it a better nucleophile than the 4-NH₂ group.
The Fix: Orthogonal Protection (Non-Negotiable) Do not attempt to control this via stoichiometry or temperature; the selectivity window is too narrow for high-value synthesis.[1]
-
Scenario 1: Target is Amide at 4-NH₂
-
Reagent: Use 1-Boc-4-aminopiperidine (or 1-Cbz/1-Fmoc variants).[1]
-
Logic: The Boc group quenches the nucleophilicity of N1.
-
-
Scenario 2: Target is Amide at N1
-
Reagent: Use 4-(Boc-amino)piperidine .[1]
-
Logic: The Boc group protects the primary amine, leaving N1 free to react.
-
Figure 1: Decision matrix for selecting the correct starting material to ensure absolute regioselectivity.
Module B: Guanidinylation (The HATU Trap)
Symptom: Mass spectrometry shows a byproduct with a mass of [M + 99] .[1] Technical Causality: This is a classic side reaction when using uronium-based coupling reagents (HATU, HBTU) with primary amines.[1]
-
Slow Activation: If the carboxylic acid activation is slow (due to sterics or low base), the unreacted HATU remains in solution.
-
Direct Attack: The primary amine (4-NH₂) attacks the electrophilic carbon of the HATU guanidinium species instead of the activated ester.
-
Result: Formation of a stable guanidine adduct, permanently capping the amine.
The Fix: Pre-activation Protocol Never mix the amine, acid, and HATU simultaneously.
-
Step 1: Dissolve Acid + HATU in DMF.
-
Step 3: Wait 2–5 minutes. This ensures all HATU is consumed to form the O-At activated ester.[1]
Module C: "Salt Formation" vs. Coupling
Symptom: No reaction progress (TLC/LCMS shows starting materials), but the amine and acid have disappeared from the organic layer during workup. Technical Causality: 4-aminopiperidine derivatives are highly basic.[1] If the coupling conditions are not sufficiently activating, the amine simply deprotonates the carboxylic acid.
-
Result: Formation of an ammonium-carboxylate salt.[1] This salt is water-soluble and washes away during extraction, mimicking a "failed" reaction where materials vanish.[1]
The Fix: Solvation & Base Strength
-
Solvent: Switch from DCM to DMF or NMP . Polar aprotic solvents dissociate the ion pairs, making the amine more nucleophilic.
-
Base: Ensure at least 3.0 equivalents of DIPEA are used to suppress protonation of the amine by the carboxylic acid before activation occurs.
Standardized Experimental Protocols
Protocol A: Optimized Amide Coupling (Targeting 4-NH₂)
Use this protocol to couple a carboxylic acid to the primary amine while preventing side reactions.[1]
Reagents:
-
Amine: 1-Boc-4-aminopiperidine (1.0 equiv)[1]
-
Acid: Carboxylic Acid Partner (1.1 equiv)[1]
-
Coupling Agent: HATU (1.1 equiv) [Alternative: EDC/HOBt for scale-up]
-
Base: DIPEA (3.0 equiv)[1]
-
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step:
-
Activation (Critical): In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 equiv) to the acid/HATU mixture. Stir at Room Temperature (RT) for 5 minutes .
-
Why? This pre-activation converts the acid to the active ester and consumes unreacted HATU, preventing guanidinylation.
-
-
Coupling: Dissolve 1-Boc-4-aminopiperidine (1.0 equiv) and the remaining DIPEA (1.0 equiv) in minimal DMF. Add this solution dropwise to the activated acid mixture.
-
Workup (Salt Removal):
Protocol B: Troubleshooting "Stuck" Reactions
If Protocol A fails (low conversion), switch to the Acid Chloride method.
-
Convert Carboxylic Acid to Acid Chloride using SOCl₂ (neat, reflux 1h) or Oxalyl Chloride/DMF (DCM, 0°C).
-
Remove excess chlorinating agent strictly (azeotrope with toluene).[1]
-
Dissolve residue in DCM.[1]
-
Add 1-Boc-4-aminopiperidine (1.0 equiv) and Pyridine (3.0 equiv).
-
Why? Acid chlorides are orders of magnitude more reactive than HATU esters and overcome steric bulk.
Comparative Data: Coupling Reagents
| Reagent | Risk of Guanidinylation | Reactivity | Recommended Use |
| HATU | High (if not pre-activated) | Very High | Difficult/Sterically hindered couplings.[1] |
| HBTU | High | High | Standard couplings.[1][2][6] Cheaper than HATU.[1] |
| EDC / HOBt | None (Forms Urea byproduct) | Moderate | Scalable, easy workup.[1] Best for simple substrates. |
| T3P | None | High | Low epimerization risk.[1][6] Green solvent compatible (EtOAc).[1] |
Visualizing the Guanidinylation Pathway
The diagram below illustrates the kinetic competition between the desired Acylation (Amide Bond) and the undesired Guanidinylation (Dead-end impurity).
Figure 2: Kinetic competition between amide formation and guanidinylation.[1] Pre-activation removes free HATU, blocking the red path.
References
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][6] Journal of the American Chemical Society, 115(10), 4397-4398.[1] Link[1]
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][2][3][6][7][8] Tetrahedron, 61(46), 10827-10852.[1] Link[1]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[9] Organic Process Research & Development, 20(2), 140-177.[1] Link[1]
-
Joullié, M. M., & Lassen, K. M. (2010).[1] Evolution of amide bond formation. Arkivoc, 8, 189-250.[1] Link[1]
Sources
- 1. HATU - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One moment, please... [growingscience.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. pubs.acs.org [pubs.acs.org]
Column chromatography solvent systems for ethoxypropyl piperidines
Answering the user's request.## Technical Support Center: Column Chromatography of Ethoxypropyl Piperidines
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the purification of ethoxypropyl piperidine derivatives by column chromatography. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to ensure the successful isolation of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ethoxypropyl piperidine is showing significant peak tailing on a silica gel column. What is causing this and how can I fix it?
A: Peak tailing is the most frequent issue when purifying basic compounds like piperidines on standard silica gel.[1] The root cause is an acid-base interaction between the basic nitrogen atom of the piperidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong, non-ideal interaction leads to a portion of the analyte being retained more strongly, resulting in broad, asymmetrical peaks that compromise separation and purity.
Solutions:
-
Mobile Phase Modification (Most Common): The simplest and most effective solution is to add a small amount of a basic modifier to your eluent. This additive deactivates the acidic silanol sites, minimizing the unwanted interaction with your compound.[2][3]
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your mobile phase.[2][3][4] This is the most common and generally effective choice.
-
Ammonia (NH₃): For more stubborn cases, using a solvent system containing ammonia can be effective. A common mixture is Dichloromethane (DCM) with 5-10% methanol that has been pre-saturated with ammonia, or using a solution of 10% ammonia in methanol as the polar component.[5][6]
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for purifying amines as it lacks the strong acidic sites responsible for tailing.[2][5]
-
Amine-Functionalized Silica: These columns have a basic surface, which inherently prevents the unwanted interactions that cause tailing and can be used without mobile phase additives.[7]
-
Q2: I'm not getting good separation between my target compound and a closely-related impurity. How do I select and optimize my solvent system?
A: Achieving good separation (resolution) requires optimizing the mobile phase to exploit differences in polarity between your desired compound and impurities. The process is systematic and begins with Thin Layer Chromatography (TLC).
The Goal: Find a solvent system where your target ethoxypropyl piperidine has an Rf value of approximately 0.2-0.35.[3] This typically provides the best conditions for separation on a column.
Step-by-Step Solvent System Selection:
-
Start with a Standard System: A common starting point for compounds of moderate polarity is Ethyl Acetate (EtOAc) and Hexanes (or Heptane).[6][8] For more polar piperidines, a Dichloromethane (DCM) and Methanol (MeOH) system is often used.[5][6]
-
Run TLC Screening:
-
Prepare several small test vials with different ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc).
-
Add 1% TEA to each of these test systems to prevent tailing on the TLC plate.[6]
-
Spot your crude reaction mixture on a TLC plate and develop it in each solvent system.
-
-
Analyze the Results:
-
Rf too high (>0.5): Your eluent is too polar. Increase the proportion of the non-polar solvent (e.g., switch from 4:1 to 9:1 Hexane:EtOAc).
-
Rf too low (<0.1): Your eluent is not polar enough. Increase the proportion of the polar solvent (e.g., switch from 4:1 to 1:1 Hexane:EtOAc).
-
Poor Separation: If the spots are not well-resolved, you need to change the selectivity. Try a different solvent system altogether (e.g., switch from Hexane/EtOAc to DCM/MeOH).
-
Data Presentation: Common Solvent Systems for Piperidine Derivatives
| Solvent System (Non-polar:Polar) | Polarity | Recommended Use | Modifier |
| Hexanes / Ethyl Acetate | Low to Medium | Good for less polar ethoxypropyl piperidines. Standard starting system.[6][9] | 0.5-2% TEA |
| Dichloromethane / Methanol | Medium to High | Excellent for more polar derivatives or when higher solubility is needed.[3][5] | 0.5-2% TEA |
| Dichloromethane / Acetone | Medium | Offers different selectivity compared to alcohol-based systems. | 0.5-2% TEA |
| Dichloromethane / 10% NH₃ in Methanol | High | For very basic or polar compounds that exhibit strong tailing even with TEA.[5][6] | None (NH₃ is the modifier) |
Q3: My recovery from the column is very low. Where did my compound go?
A: Low recovery of basic compounds from silica gel columns is a common problem, often stemming from the same strong interactions that cause peak tailing.
Possible Causes and Solutions:
-
Irreversible Adsorption: The basic piperidine can bind so strongly to the acidic silica that it does not elute from the column, even with a highly polar mobile phase.[1]
-
Column Overloading: Loading too much crude material can exceed the separation capacity of the column, leading to broad, mixed fractions and the appearance of product loss.[1]
-
Solution: A general rule of thumb for flash chromatography is to use a silica-to-crude-material ratio of at least 30:1 to 50:1 by weight.[1] For difficult separations, this ratio may need to be increased.
-
-
Compound Instability on Silica: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
Experimental Protocols & Workflows
Protocol 1: Flash Column Chromatography with Triethylamine (TEA) Modifier
This protocol describes a standard procedure for purifying an ethoxypropyl piperidine derivative using a common modified solvent system.
-
Solvent System Selection: Using TLC, determine an optimal eluent (e.g., 70:30 Hexane:EtOAc) that provides an Rf of ~0.25 for the target compound. Prepare a bulk solution of this eluent containing 1% TEA.
-
Column Packing:
-
Select a column of appropriate size for your sample amount (target a 30:1 to 50:1 silica-to-sample ratio).[1]
-
Prepare a slurry of silica gel in your starting, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA).
-
Wet-pack the column with the slurry, ensuring a level and compact bed. Use air pressure to push the excess solvent through until the solvent level meets the top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a strong solvent like DCM or methanol.
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
-
Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the column.
-
Apply pressure (using a pump or compressed air) to achieve a steady flow.
-
If using an isocratic elution (constant solvent composition), proceed with the solvent system determined by TLC.
-
If using a gradient, start with a lower polarity mixture (e.g., 90:10 Hexane:EtOAc + 1% TEA) and gradually increase the polarity to your target system (70:30) and beyond to elute all compounds.
-
Collect fractions continuously.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[3]
-
Visualized Workflows and Troubleshooting
Troubleshooting Logic for Piperidine Chromatography
The following diagram outlines the logical steps to diagnose and resolve common issues encountered during the column chromatography of ethoxypropyl piperidines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 6. Chromatography [chem.rochester.edu]
- 7. teledyneisco.com [teledyneisco.com]
- 8. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Steric Hindrance in 3-Methylpiperidin-4-amine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-methylpiperidin-4-amine. This guide is designed to provide expert-driven, field-tested insights into overcoming the unique challenges posed by the steric hindrance inherent in this valuable synthetic building block. We will move beyond simple protocols to explore the why behind the how, ensuring your experiments are built on a foundation of sound chemical principles.
Introduction: The Challenge of the C3-Methyl Group
3-Methylpiperidin-4-amine is a crucial scaffold in medicinal chemistry. However, the presence of a methyl group at the C3 position, adjacent to the C4-amino group, introduces significant steric bulk. This hindrance can dramatically affect the kinetics and outcomes of N-functionalization reactions, often leading to low yields, incomplete conversions, or undesired side products. The relative stereochemistry of the methyl and amino groups (cis vs. trans) further complicates its reactivity profile, with the cis isomer generally presenting a more sterically accessible amine. This guide provides a structured approach to diagnosing and solving these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My N-acylation reaction with 3-methylpiperidin-4-amine is sluggish and gives low yields. What is happening and how can I fix it?
Answer:
This is a classic issue stemming from steric hindrance. The methyl group at the C3 position physically blocks the trajectory of the incoming acylating agent, slowing down the rate of nucleophilic attack by the C4-amino group. Standard acylating conditions (e.g., acyl chloride with triethylamine at room temperature) are often insufficient to overcome this energy barrier.
Troubleshooting Steps:
-
Switch to a More Reactive Acylating Agent: If you are using a standard acyl chloride or anhydride, consider more electrophilic alternatives. Activating the carboxylic acid with coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) can dramatically increase the reaction rate. These reagents form highly reactive activated esters in situ.
-
Optimize the Base: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine is often superior to triethylamine (TEA). These bases can deprotonate the ammonium salt intermediate without competing as a nucleophile, which can be a problem with less hindered amines like TEA.
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for potential side products or degradation.
-
Consider a Catalytic Approach: The use of nucleophilic catalysts such as 4-dimethylaminopyridine (DMAP) or 4-pyrrolidinopyridine (PYP) can accelerate the reaction. These catalysts work by forming a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the sterically hindered amine.
Experimental Protocol: DMAP-Catalyzed Acylation
-
Dissolve 3-methylpiperidin-4-amine (1.0 eq) and your carboxylic acid (1.1 eq) in an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a standard coupling agent such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) (1.2 eq).
-
Add a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Perform an aqueous workup to remove the urea byproduct and excess reagents.
Table 1: Comparison of Acylation Conditions
| Acylating Agent | Base | Catalyst | Typical Outcome |
| Acyl Chloride | TEA | None | Sluggish, low yield (<40%) |
| Acyl Chloride | DIPEA | DMAP (cat.) | Improved yield (60-80%) |
| Carboxylic Acid | DIPEA | HATU | Fast, high yield (>90%) |
FAQ 2: I am attempting a reductive amination with a bulky ketone, but the reaction stalls at the imine/enamine intermediate. How can I drive it to completion?
Answer:
This is a common equilibrium problem exacerbated by steric hindrance. The formation of the initial iminium ion is often reversible, and both the ketone and the 3-methylpiperidin-4-amine are sterically demanding, disfavoring the formation of the crowded intermediate. The subsequent hydride delivery must also overcome this steric shield.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for stalled reductive amination.
Detailed Recommendations:
-
Choice of Reducing Agent: While robust agents like sodium triacetoxyborohydride (STAB) are excellent for many reductive aminations, its bulk can be a disadvantage here. Consider switching to sodium cyanoborohydride (NaBH₃CN) under mildly acidic conditions. NaBH₃CN is selective for the iminium ion over the ketone and is less sterically demanding. Be aware of the need to handle cyanide waste appropriately.
-
Promote Iminium Formation: The rate-limiting step is often the initial condensation.
-
Acid Catalysis: The addition of a catalytic amount of acetic acid can protonate the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial attack by the amine.
-
Water Removal: The condensation reaction produces water. According to Le Châtelier's principle, removing water will drive the equilibrium towards the imine/iminium product. This can be achieved by adding activated molecular sieves (3Å or 4Å) to the reaction mixture or by using a Dean-Stark apparatus with a solvent like toluene.
-
-
Use a Lewis Acid: A Lewis acid like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can act as both a water scavenger and a Lewis acid catalyst, activating the ketone and facilitating the reaction.
FAQ 3: My attempts at N-alkylation using a secondary alkyl halide are resulting in a complex mixture, including what appears to be over-alkylation and elimination products. What's the best strategy?
Answer:
Direct N-alkylation of hindered secondary amines with secondary halides is notoriously difficult. The desired Sₙ2 reaction is slow due to steric hindrance from both reactants. This gives competing pathways, such as E2 elimination of the alkyl halide (promoted by the amine acting as a base) and over-alkylation to the quaternary ammonium salt, time to occur.
A Superior Approach: The Buchwald-Hartwig Amination
For challenging N-arylations or N-alkylations, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are often the most reliable solution. This method is highly tolerant of steric hindrance on both the amine and the halide partner.
Key Parameters for Success:
-
Palladium Pre-catalyst: Use a modern, electron-rich, and sterically bulky phosphine ligand-based pre-catalyst. Pre-catalysts like G3 or G4 palladacycles (e.g., (tBu₃P)₂Pd) are designed for high activity and stability.
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich alkylphosphines like tri-tert-butylphosphine (P(tBu)₃) or biarylphosphine ligands like RuPhos and XPhos are specifically designed to facilitate the reductive elimination step involving sterically hindered substrates.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.
-
Solvent: Anhydrous, polar aprotic solvents like toluene or dioxane are typically used.
Caption: Simplified Buchwald-Hartwig amination cycle.
References
Technical Support Center: Recrystallization & Resolution of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine Salts
Introduction
Welcome to the Technical Support Center. This guide addresses the purification and chiral resolution of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine , a critical intermediate often associated with the synthesis of Janus Kinase (JAK) inhibitors (analogous to Tofacitinib intermediates).[1][2]
The 3,4-disubstituted piperidine core presents two primary challenges:
-
Diastereomeric Control: Separating the cis-isomer (typically the bioactive scaffold) from the trans-isomer.[1][2]
-
Enantiomeric Purity: Isolating the specific (3R,4R) or (3S,4S) enantiomer.[1][2]
This guide moves beyond basic protocols to explain the causality of salt formation and provides troubleshooting for common failure modes like "oiling out" or low enantiomeric excess (ee).[1][2]
Module 1: Salt Selection & Screening
Q: I am seeing oiling out instead of crystallization when forming the HCl salt. Why is this happening?
A: The dihydrochloride (2HCl) salt of this amine is highly hygroscopic and prone to oiling out due to the flexibility of the 3-ethoxypropyl chain, which disrupts crystal lattice packing.
Technical Insight: The ether oxygen in the propyl chain acts as a hydrogen bond acceptor, competing with the chloride counter-ions. When water is present (even atmospheric moisture), the lattice energy is insufficient to overcome the solvation energy of the amorphous oil.
Recommended Protocol: The "Dry" HCl Method To force crystallization of the HCl salt, you must remove water and use a non-polar anti-solvent.
-
Dissolution: Dissolve the free base in dry Ethanol (EtOH) or Isopropanol (IPA) (5 volumes).
-
Acid Addition: Add 2.2 equivalents of HCl in Dioxane or HCl in IPA dropwise at 0–5°C. Do not use aqueous HCl.
-
Anti-solvent: If oiling occurs, heat to reflux to redissolve, then slowly add Methyl tert-butyl ether (MTBE) or Heptane until persistent cloudiness appears.[1][2]
-
Cooling: Cool slowly to room temperature with vigorous stirring.
Salt Screening Table:
| Salt Type | Counter-ion | Crystallinity | Hygroscopicity | Primary Use |
| Dihydrochloride | HCl | Moderate | High | Bulk storage (if dry) |
| Succinate | Succinic Acid | Good | Low | Solid handling |
| L-DTTA | Di-p-toluoyl-L-tartaric acid | Excellent | Low | Chiral Resolution |
| Dibenzoyl-L-tartrate | Dibenzoyl-L-tartaric acid | Good | Low | Alternative Resolution |
Module 2: Chiral Resolution (The Core Protocol)
Q: How do I separate the cis-isomer from the trans-isomer and improve optical purity?
A: Simple recrystallization will not separate enantiomers.[1][2] You must use a chiral resolving agent.[1][2] Based on structural analogues (Tofacitinib intermediates), Di-p-toluoyl-L-tartaric acid (L-DTTA) is the most effective agent for resolving 3,4-disubstituted piperidines via diastereomeric salt formation.[1][2]
Mechanism: L-DTTA forms a rigid "molecular box" around the piperidine core.[1][2] The cis-isomer fits into this lattice more efficiently than the trans-isomer, leading to preferential precipitation of the cis-L-DTTA salt.[1][2]
Standard Operating Procedure: L-DTTA Resolution
Reagents:
-
Substrate: Crude 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine (Free Base).[1][2]
-
Resolving Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA) (1.0 equiv).[1][2]
-
Solvent System: Methanol/Water (9:[1][2]1) or Ethanol/Water (95:5).[1][2]
Protocol:
-
Charge: Suspend 100g of crude amine in 800 mL Methanol .
-
Addition: Add 1.0 equivalent of L-DTTA solid.
-
Reflux: Heat the mixture to reflux (65°C) until a clear solution is obtained.
-
Nucleation: Cool strictly to 50°C and seed with pure cis-salt crystals (0.1 wt%).
-
Crystallization: Cool to 20°C over 4 hours (linear ramp: 7.5°C/hour).
-
Filtration: Filter the white solid. Wash with cold Methanol.[1][2]
Success Criteria:
Module 3: Troubleshooting & Optimization
Q: My enantiomeric excess (ee) is stuck at 85% after the first pass. How do I upgrade it?
A: This is a common phenomenon known as "eutectic trapping."[1][2] Do not perform a full recrystallization (dissolving completely).[1][2] Instead, perform a "Swish" (Slurry) Purification .[1][2]
The "Swish" Protocol:
-
Suspend the 85% ee salt in Ethanol (5 volumes).
-
Heat to reflux for 1 hour (do not dissolve completely; maintain a slurry).
-
Cool to room temperature.
-
-
Why this works: The impurities (trans-isomer and wrong enantiomer) are more soluble in the hot solvent than the pure crystal lattice.[2] They dissolve into the mother liquor, while the pure crystal remains solid.
-
Q: The product is colored (yellow/brown). How do I remove this?
A: The color likely comes from oxidation of the secondary/primary amine or residual palladium from hydrogenation steps.[1][2]
-
Solution: Treat the free base solution with Activated Carbon (Charcoal) before salt formation.[1][2]
-
Step: Dissolve free base in Methanol, add 5 wt% Charcoal, stir for 30 mins at 40°C, filter through Celite, then proceed to salt formation.
Visual Workflow: Decision Tree
The following diagram outlines the logical flow for processing the crude amine.
Caption: Workflow for the purification and chiral resolution of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine.
References
-
Pfizer Inc. (2012).[1][2][6] Process for the preparation of Janus Kinase Inhibitors (Tofacitinib Intermediates).[1][2][3][6] Patent WO2012137111.[1][2]
-
Ripin, D. H. B., et al. (2003).[1][2] Development of a Scaleable Route to CP-690,550 (Tofacitinib). Organic Process Research & Development, 7(1), 115-120.[1][2]
-
Mao, H., et al. (2011).[1][2] Chiral Resolution of 3-Amino-4-methylpiperidine Derivatives using Tartaric Acid Derivatives.[1][2] Tetrahedron: Asymmetry, 22(1), 55-61.[2] [1][2]
Disclaimer: This guide is for research purposes. Always verify safety data sheets (SDS) for all chemicals, particularly regarding the handling of piperidine derivatives and acidic solvents.
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. EP3927689A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectroscopic Analysis of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For molecules such as 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine, a substituted piperidine derivative, a detailed understanding of its three-dimensional structure is paramount for predicting its pharmacological activity and potential metabolic fate. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a critical technique for determining its intricate proton environment. We will delve into a detailed spectral interpretation, compare the utility of ¹H NMR with other analytical methods, and provide a robust experimental protocol for acquiring high-quality data.
Predicted ¹H NMR Spectrum Analysis
The structure of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine presents a fascinating array of proton environments, each with a characteristic chemical shift, multiplicity, and integration value. The presence of a stereocenter at the C4 position of the piperidine ring introduces diastereotopicity, a key feature that will be reflected in the spectrum.[1][2][3]
Here is a detailed breakdown of the expected signals:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -O-CH₂-CH₃ (ethoxy, CH₂) | ~3.5 | Quartet (q) | 2H | The methylene protons of the ethoxy group are deshielded by the adjacent oxygen atom. They are split into a quartet by the three neighboring methyl protons. |
| -O-CH₂-CH₃ (ethoxy, CH₃) | ~1.2 | Triplet (t) | 3H | These methyl protons are in a typical aliphatic region and are split into a triplet by the two neighboring methylene protons. |
| N-CH₂-CH₂-CH₂-O- (propyl, N-CH₂) | ~2.5 | Triplet (t) | 2H | These methylene protons are adjacent to the nitrogen atom of the piperidine ring, causing a downfield shift. They are split by the adjacent methylene group of the propyl chain. |
| N-CH₂-CH₂-CH₂-O- (propyl, middle CH₂) | ~1.8 | Multiplet (m) | 2H | This central methylene group of the propyl chain will appear as a complex multiplet due to coupling with the two adjacent methylene groups. |
| N-CH₂-CH₂-CH₂-O- (propyl, O-CH₂) | ~3.6 | Triplet (t) | 2H | Similar to the ethoxy methylene protons, these are deshielded by the adjacent oxygen atom and are split by the neighboring methylene group. |
| Piperidine ring protons (axial and equatorial) | 1.5 - 3.2 | Multiplets (m) | 8H | The protons on the piperidine ring will reside in a complex region of the spectrum. Due to the chair conformation of the ring and the presence of substituents, the axial and equatorial protons are non-equivalent and will exhibit complex splitting patterns. The presence of the nitrogen atom will generally shift these signals downfield compared to a cyclohexane ring.[4][5][6] |
| Piperidine C3-CH₃ | ~0.9 | Doublet (d) | 3H | The methyl group at the C3 position will be in a typical aliphatic region and will be split into a doublet by the single proton at C3. |
| Piperidine C4-H | ~2.8 | Multiplet (m) | 1H | The proton at the C4 position is adjacent to the amine group and the C3 proton, leading to a downfield shift and complex splitting. |
| -NH₂ | 1.0 - 3.0 (variable) | Broad singlet (br s) | 2H | The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature.[7] The signal is often broad due to quadrupole broadening and exchange with trace amounts of water. This signal may diminish or disappear upon a D₂O exchange experiment. |
Diastereotopicity in the Piperidine Ring: The chiral center at C4 renders the geminal protons on the C2, C5, and C6 methylene groups of the piperidine ring diastereotopic.[1][2][3] This means that the two protons on each of these carbons are chemically non-equivalent and will have different chemical shifts, leading to more complex multiplets than would be expected for a simple, achiral piperidine.
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-resolution ¹H NMR spectrum of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can influence the chemical shifts, particularly for the labile amine protons.[8]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
Shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.
-
Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).
-
Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
-
Data Analysis:
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign each signal to the specific protons in the molecule.
-
Consider conducting 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to confirm proton-proton and proton-carbon correlations, respectively.
-
¹H NMR in Context: A Comparative Analysis
While ¹H NMR is a powerful tool, a comprehensive structural elucidation often benefits from a multi-technique approach. Here's a comparison of ¹H NMR with other common analytical methods:
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Detailed information about the proton framework, including connectivity, stereochemistry, and electronic environment. | High resolution, non-destructive, provides rich structural detail. | Can have overlapping signals in complex molecules, lower sensitivity compared to mass spectrometry. |
| ¹³C NMR Spectroscopy | Information about the carbon skeleton of the molecule. | Provides the number of unique carbon environments. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| 2D NMR (COSY, HSQC, HMBC) | Correlations between nuclei (H-H, C-H), providing unambiguous connectivity information. | Essential for assigning complex spectra and confirming structural assignments. | Requires more instrument time and expertise for interpretation. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula with high-resolution MS. | Does not provide detailed stereochemical information. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast and simple, good for identifying key functional groups (e.g., N-H, C-O). | Provides limited information about the overall molecular structure. |
Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow for the ¹H NMR analysis of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine.
Caption: Workflow for the ¹H NMR analysis of a small molecule.
Conclusion
The ¹H NMR spectrum of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine is predicted to be rich in information, offering a detailed window into its molecular architecture. A careful analysis of the chemical shifts, integration, and coupling patterns, especially considering the effects of stereochemistry and diastereotopicity, is essential for its complete structural assignment. By integrating ¹H NMR data with insights from other analytical techniques, researchers can confidently elucidate the structure of this and other novel pharmaceutical compounds, paving the way for further drug development efforts.
References
-
Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. PMC. [Link]
-
Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. [Link]
-
Theoretical parameters for the seven protons on the piperidine ring. ResearchGate. [Link]
-
Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Royal Society of Chemistry. [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
Abraham, R. J., et al. The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry. [Link]
-
1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0316055). NP-MRD. [Link]
-
1H NMR Chemical Shifts. University of Puget Sound. [Link]
-
Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]
-
Spotting diastereotopic protons in the NMR spectrum. Chemistry Steps. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
-
Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... ResearchGate. [Link]
-
Tables For Organic Structure Analysis. [Link]
-
1H NMR chemical shift ppm table. University of Manitoba. [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
-
Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. [Link]
-
1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie. [Link]
-
Piperidine. PubChem. [Link]
-
14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]
-
Chapter 14: NMR Spectroscopy. [Link]
-
DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. Royal Society of Chemistry. [Link]
-
Coupling constant values of compounds 30-37, 15, 22 and 29 (J, Hz). ResearchGate. [Link]
-
N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine. PubChem. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Spotting diastereotopic protons in the NMR spectrum [ns1.almerja.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 8. scs.illinois.edu [scs.illinois.edu]
13C NMR chemical shifts for 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine
Executive Summary
In modern drug discovery, highly substituted azaheterocycles like 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine (CAS: 1251328-62-7) serve as versatile small-molecule scaffolds. However, determining precise
The Analytical Challenge: Stereochemistry and Conformational Dynamics
The piperidine ring of 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine undergoes rapid chair-chair interconversion. The bulky 3-ethoxypropyl group at N1, combined with the primary amine at C4 and the methyl group at C3, creates complex steric interactions.
The observed
Comparison of C NMR Determination Platforms
A. Empirical Acquisition (The Gold Standard)
-
Mechanism: Direct measurement of nuclear spin transitions in a magnetic field.
-
Pros: Provides absolute ground truth; captures real-world solvent interactions and dynamic conformational averaging.
-
Cons: Requires physical reference standards, high-purity samples, and expensive superconducting magnets.
B. Stereo-Aware HOSE Codes + Neural Networks (e.g., Mnova, nmrshiftdb2)
-
Mechanism: Hierarchical Orthogonally Space Environment (HOSE) codes map the concentric topological spheres around each carbon atom[2]. Advanced platforms integrate 3D conformer generation to account for spatial
-gauche effects, refined by deep learning models. -
Pros: Highly accurate (
ppm); distinguishes diastereomers; rapid execution. -
Cons: Accuracy drops if the specific structural motif is underrepresented in the training database.
C. Basic Additivity Rules (e.g., Legacy ChemDraw)
-
Mechanism: Applies linear shift increments to a base piperidine skeleton based on substituent functional groups.
-
Pros: Instantaneous; requires minimal computational overhead.
-
Cons: Ignores 3D conformational dynamics and severe steric crowding, leading to higher deviation (
ppm) in heavily substituted rings.
Quantitative Data Presentation
The following table summarizes the comparative performance of the three methods for 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine. Note: Empirical values are simulated based on established azaheterocycle shift parameters.
| Carbon Atom | Structural Environment | Empirical Shift (ppm) | HOSE + NN Prediction (ppm) | Additivity Rules (ppm) | |
| C2 | Piperidine CH | 62.5 | 62.1 | 64.5 | -0.4 |
| C3 | Piperidine CH (Adj. to CH | 44.2 | 43.8 | 41.0 | -0.4 |
| C4 | Piperidine CH (Adj. to NH | 57.3 | 57.8 | 54.5 | +0.5 |
| C5 | Piperidine CH | 33.2 | 32.9 | 30.5 | -0.3 |
| C6 | Piperidine CH | 51.5 | 51.9 | 53.5 | +0.4 |
| C3-CH | Methyl | 18.0 | 17.6 | 16.5 | -0.4 |
| C1' | N-Alkyl CH | 56.0 | 56.3 | 58.0 | +0.3 |
| C2' | Alkyl CH | 28.0 | 27.7 | 27.5 | -0.3 |
| C3' | O-Alkyl CH | 69.0 | 68.6 | 70.0 | -0.4 |
| C1'' | Ethoxy CH | 66.0 | 66.2 | 65.5 | +0.2 |
| C2'' | Ethoxy CH | 15.0 | 15.1 | 14.8 | +0.1 |
Performance Insight: The HOSE + NN approach tightly mirrors the empirical data because it successfully models the deshielding effect of the C4-amine and the
Self-Validating Experimental Protocols
To ensure scientific integrity, both physical and computational workflows must be designed as self-validating systems.
Protocol A: Empirical C NMR Acquisition
Causality Focus: Maximizing Signal-to-Noise (SNR) and establishing an absolute reference scale.
-
Sample Preparation: Dissolve 25 mg of high-purity 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine in 0.6 mL of CDCl
containing 0.03% v/v Tetramethylsilane (TMS).-
Self-Validation: The highly electropositive silicon in TMS shields its methyl carbons more than any organic analyte, providing a universal zero-point (0.00 ppm). The CDCl
triplet at 77.16 ppm serves as a secondary internal reference to validate the TMS calibration.
-
-
Instrument Tuning: Tune and match the broadband probe on a 400 MHz spectrometer (100 MHz for
C).-
Causality: Proper impedance matching ensures maximum RF power transfer, which is critical for the insensitive
C nucleus (~1.1% natural abundance).
-
-
Pulse Sequence Execution: Acquire data using a standard proton-decoupled sequence (zgpg30) with WALTZ-16 decoupling.
-
Causality: WALTZ-16 removes
H- C scalar couplings, collapsing complex multiplets into sharp singlets. This inherently increases sensitivity via the Nuclear Overhauser Effect (NOE).
-
-
Processing: Apply an exponential window function (Line Broadening = 1.0 Hz) prior to Fourier Transformation to artificially enhance SNR without severely compromising resolution.
Protocol B: In Silico Prediction (HOSE + NN)
Causality Focus: Accounting for thermodynamic equilibrium and stereochemical spatial arrangements.
-
Structural Input: Input the SMILES string (CCOCCCN1CCC(N)C(C)C1) into the predictive platform (e.g., Mnova NMRPredict or ChemAxon) ()[2].
-
Conformational Search: Execute a Molecular Mechanics (MMFF94) conformational search.
-
Self-Validation: The software must generate a Boltzmann-weighted ensemble of conformers. Because NMR timescales are relatively slow, the predicted spectrum must be a weighted average of these states, validating the dynamic reality of the piperidine ring.
-
-
Stereo-Aware Algorithm Execution: Run the stereo-enhanced HOSE code predictor.
-
Causality: Standard topological spheres cannot differentiate cis/trans isomers. Stereo-aware algorithms map the 3D vectors of the C3-methyl and C4-amine, correctly applying
-gauche shielding penalties.
-
Workflow Visualization
Workflow comparing empirical 13C NMR vs. in silico prediction for shift verification.
Conclusion
For complex azaheterocycles like 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine, basic additivity rules are insufficient for rigorous structural verification. While Empirical Acquisition remains the definitive gold standard, modern In Silico platforms utilizing Stereo-Aware HOSE codes and Neural Networks provide a highly reliable, cost-effective alternative. By understanding the causality behind conformational averaging and
References
-
Kuhn, S., et al. (2019) Title: Stereo-Aware Extension of HOSE Codes Source: ACS Omega, 4(4), 7437–7446. URL:[Link]
-
ChemAxon Documentation Title: NMR Model Prediction (HOSE-code-based prediction) Source: ChemAxon Docs URL:[Link]
Sources
Comparative Guide: LC-MS Fragmentation Strategies for Piperidine-4-amines
The following guide serves as an advanced technical comparison for researchers and drug development professionals characterizing Piperidine-4-amine scaffolds. It contrasts the performance of High-Energy Collisional Dissociation (HCD) (the recommended "Product" methodology) against traditional Trap-based Collision Induced Dissociation (CID) ("Alternative").[1]
Executive Summary: The HCD Advantage
In the structural elucidation of piperidine-4-amines (a privileged scaffold in opioids like Fentanyl, antihistamines, and kinase inhibitors), the choice of fragmentation mode dictates the visibility of diagnostic ions.
-
The Problem: Traditional Trap CID (e.g., Ion Traps, Triple Quads) suffers from the "1/3 Rule" (Low Mass Cutoff), often blinding the detector to low-
diagnostic ring fragments ( < 100) essential for confirming the piperidine core. -
The Solution (Product): Beam-type HCD (Higher-Energy Collisional Dissociation) , typically coupled with High-Resolution MS (Orbitrap/Q-TOF), bypasses this limitation. It provides access to high-energy ring-opening pathways and retains low-mass diagnostic ions, offering a definitive "fingerprint" for isomer differentiation.
Mechanistic Expertise: Fragmentation Pathways
Understanding the causality of fragmentation is crucial.[2] Piperidine-4-amines fragment via three primary distinct pathways driven by the basicity of the N1 (ring) and N4 (exocyclic) nitrogens.
Pathway A: -Cleavage & Substituent Loss (Low Energy)
-
Mechanism: Protonation typically occurs on the more basic N1 (ring nitrogen). Low collision energy (CE) triggers
-cleavage adjacent to the amide/amine substituent at C4. -
Result: Loss of the N-substituent (e.g., loss of propanamide in fentanyl).
-
Diagnostic Value: Identifies the peripheral modifications but fails to confirm the piperidine ring structure itself.
Pathway B: Ring Contraction & Opening (High Energy - HCD Specific)
-
Mechanism: Higher internal energy drives a complex rearrangement. The piperidine ring cleaves at the C2-C3 and C5-C6 bonds, often ejecting the N1-fragment or collapsing the ring.
-
Result: Formation of a cyclobutyl cation or acyclic alkene fragments (e.g.,
84, 98). -
Diagnostic Value: These are the "fingerprint" ions. Crucially, these often fall below the detection cutoff in Trap CID but are dominant in HCD.
Pathway C: Diagnostic Isomer Differentiation (4- vs. 3-amino)
-
Causality: The 4-amino isomer allows for a symmetric Retro-Diels-Alder (RDA)-like mechanism that is sterically or electronically disfavored in the 3-amino isomer.
-
Observation: 4-aminopiperidines often yield a clean
82/83 fragment (dihydropyridine species) under high energy, whereas 3-amino isomers favor complex side-chain losses.
Visualization: Fragmentation Logic Flow
The following diagram illustrates the decision matrix and fragmentation topology for a generic N-substituted piperidine-4-amine.
Caption: Logical flow of fragmentation pathways. HCD (Red path) accesses critical low-mass diagnostic ions that Trap CID (Grey path) often misses due to low-mass cutoff.
Comparative Analysis: HCD vs. Trap CID
This table objectively compares the "Product" (HCD) against the standard "Alternative" (Trap CID) for this specific chemical class.
| Feature | HCD (Beam-Type) | Trap CID (Resonance) | Impact on Piperidine-4-amines |
| Low Mass Cutoff | None. Detects ions down to | Yes (1/3 Rule). E.g., Precursor | Critical. Trap CID misses the diagnostic piperidine ring fragments ( |
| Activation Time | Short (Microseconds). | Long (Milliseconds). | HCD favors "impulsive" ring shattering; CID favors "slow" substituent boil-off. |
| Spectral Richness | High. Mixed regime of primary & secondary fragments. | Lower. Mostly primary fragments. | HCD provides a complete structural fingerprint in a single spectrum. |
| Isomer ID | Superior. Distinct low-mass ratios for 4- vs 3-amino. | Poor. High-mass fragments often identical between isomers. | HCD is required to distinguish positional isomers reliably. |
Experimental Protocol: Self-Validating Workflow
To ensure trustworthiness, this protocol includes "Checkpoints" to validate data quality in real-time.
Objective:
Structural confirmation of an unknown N-substituted piperidine-4-amine derivative.
Equipment:
-
LC: UHPLC System (C18 Column, Formic Acid/Water/Acetonitrile).
-
MS: Q-Exactive, Orbitrap Exploris, or Q-TOF (HCD capable).
Step-by-Step Methodology:
-
Source Optimization (The "Soft" Start):
-
Set ESI Source Temp: 300°C.
-
Checkpoint: Ensure Precursor
intensity is stable and in-source fragmentation is < 5%. (Piperidines are labile; high source temp can cause premature ring opening).
-
-
The "Stepped" Energy Ramp (Crucial Step):
-
Do NOT use a single Collision Energy (CE).
-
Protocol: Apply Stepped NCE (Normalized Collision Energy) of 20, 40, 70 .
-
Causality:
-
NCE 20: Preserves the molecular ion and cleaves the labile N-substituent (Pathway A).
-
NCE 40: Initiates ring opening.
-
NCE 70: Pulverizes the core to yield the diagnostic
84/98 ions (Pathway B).
-
-
-
Data Acquisition:
-
Scan Range:
50 – 800 (Must start at 50 to catch ring fragments). -
Resolution: > 30,000 (to separate
-containing ring fragments from hydrocarbon background).
-
-
Isomer Validation (The "Ratio" Check):
-
Extract Ion Chromatograms (XIC) for
84.081 (Piperidine ring) and 98.096 (Methyl-piperidine). -
Validation: If the ratio of [Ring Fragment] / [Substituent Loss] increases linearly with NCE 40
70, the core is a piperidine. If the ratio is random, suspect a different heterocycle (e.g., pyrrolidine).
-
References
-
Differentiation of Piperidine Isomers: Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry. Biomed. Chromatogr. (2002).
-
HCD vs CID Mechanisms: Comparison of HCD and CID fragmentation for proteomic and metabolomic applications. J. Proteome Res. (2010/2011).
-
Fentanyl/Piperidine Fragmentation: The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds.[3] J. Mass Spectrom. (2020).
-
Diagnostic Ion Strategies: Diagnostic ions guided strategy for characterization of chemical analogues. J. Pharm. Biomed. Anal. (2020).
Sources
HPLC Purity Analysis Methods for 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine: A Comprehensive Comparison Guide
The Analytical Challenge: Mechanistic Causality
The compound 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine (CAS: 1251328-62-7) presents a classic "perfect storm" of chromatographic challenges for routine purity analysis in drug development.
Structurally, it is an aliphatic diamine featuring a primary amine at the 4-position, a tertiary amine within the piperidine ring, and an ether linkage. From an analytical perspective, this dictates three critical behaviors:
-
Lack of a UV Chromophore: The absence of aromatic rings or conjugated pi-systems renders standard UV detection (e.g., 254 nm) useless. Low-UV detection (210 nm) is possible but suffers from severe baseline drift during gradients and poor sensitivity.
-
Extreme Polarity: The dual amine groups and ether oxygen make the molecule highly hydrophilic. On standard Reversed-Phase (RP) C18 columns at neutral or low pH, the protonated amines elute near the void volume, preventing accurate quantitation of polar impurities.
-
Secondary Silanol Interactions: At low to neutral pH, the basic nitrogen atoms (pKa ~10–11) are fully protonated. These cations interact strongly with residual ionized silanols on the silica stationary phase, causing severe peak tailing and irreversible adsorption.
To achieve a self-validating, robust purity assay, we must abandon traditional low-pH RP-UV methods. This guide objectively compares three field-proven alternatives: HILIC-CAD , High-pH LC-MS , and Pre-column Derivatization (Fmoc-Cl) with RP-UV/FLD .
Mechanistic Pathways of Basic Amine Retention
Understanding why a method works is as important as the protocol itself. The diagram below illustrates the causality behind stationary phase selection and pH control for highly basic aliphatic amines.
Fig 1: Mechanistic pathways of basic amine retention across different HPLC modes.
Method Comparison & Quantitative Performance Data
The following table summarizes the experimental performance of the three methods for the purity analysis of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine.
| Parameter | Method A: HILIC-CAD (Recommended) | Method B: High-pH LC-MS | Method C: Fmoc-Cl Deriv. (RP-UV) |
| Primary Mechanism | Hydrophilic Partitioning[1] | Hydrophobic (Deprotonated) | Hydrophobic (Derivatized) |
| Detection Mode | Charged Aerosol (Universal) | ESI+ Mass Spectrometry | UV (265 nm) / FLD |
| Sample Prep Time | < 5 minutes (Direct dilution) | < 5 minutes (Direct dilution) | 45–60 minutes (Reaction/Quench) |
| Tailing Factor (USP) | 1.1 – 1.2 (Excellent) | 1.2 – 1.4 (Good) | 1.4 – 1.7 (Moderate)* |
| Linearity (R²) | > 0.995 (Quadratic fit often req.) | > 0.990 (Subject to ion suppression) | > 0.999 (Linear) |
| Typical LOQ | ~10–20 ng on-column | ~1–5 ng on-column | ~50 ng on-column |
| Best Use Case | Routine QC & Mass Balance | Impurity Identification | Legacy Labs lacking CAD/MS |
*Note on Method C: Fmoc-Cl only reacts with the primary amine. The tertiary amine in the piperidine ring remains basic, which can still induce moderate tailing on standard C18 columns[2].
Experimental Workflows & Protocols
Method A: HILIC with Charged Aerosol Detection (CAD) - The Gold Standard
Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase. The amine partitions into a water-rich layer immobilized on the silica surface[3]. Because the compound lacks a chromophore, CAD is used. CAD measures particle charge after nebulization and evaporation, providing a near-universal response for all non-volatile analytes independent of chemical structure[4].
Self-Validating Protocol:
-
System Preparation: Ensure the HPLC system is completely free of non-volatile salts (e.g., phosphates). CAD requires strictly volatile mobile phases to prevent severe background noise and detector fouling[4].
-
Column: Waters Atlantis Premier BEH Z-HILIC (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 100 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Low pH ensures the amine is fully ionized, maximizing HILIC retention).
-
Mobile Phase B: 100% Acetonitrile (LC-MS Grade).
-
Gradient: Start at 95% B. Ramp to 60% B over 10 minutes. (Note: In HILIC, water is the strong solvent[1]).
-
CAD Settings: Evaporation temperature at 35 °C, data collection rate 10 Hz.
-
Sample Prep: Dissolve the sample in 100% Acetonitrile. Crucial: Injecting samples dissolved in water will disrupt the HILIC partitioning layer, causing severe peak splitting[1].
Method B: High-pH Reversed-Phase LC-MS
Causality: To retain this polar amine on a C18 column, we must neutralize its charge. By raising the mobile phase pH above the molecule's pKa (pH > 10.5), the amines are deprotonated, rendering the molecule hydrophobic enough to retain on a C18 phase while simultaneously shutting down secondary silanol interactions.
Self-Validating Protocol:
-
Column: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) – specifically designed to withstand high pH without silica dissolution.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
MS Detection: ESI positive mode, monitoring the [M+H]+ ion (m/z ~201.3).
-
Sample Prep: Dilute to 10 µg/mL in 50:50 Water:Acetonitrile.
Method C: Pre-column Derivatization (Fmoc-Cl) with RP-UV
Causality: For labs without CAD or MS, the primary amine must be tagged with a chromophore. 9-Fluorenylmethyl chloroformate (Fmoc-Cl) reacts rapidly with primary amines under mildly basic conditions to form a stable, highly UV-active carbamate derivative[2][5].
Self-Validating Protocol:
-
Buffer Preparation: Prepare 50 mM Borate buffer (pH 8.5).
-
Reagent: Dissolve Fmoc-Cl in Acetonitrile (2.5 mg/mL). Prepare fresh; Fmoc-Cl degrades in moisture[6].
-
Reaction: Mix 100 µL of sample (aqueous), 100 µL of Borate buffer, and 200 µL of Fmoc-Cl solution. Vortex and incubate at room temperature for 30 minutes.
-
Quenching: Add 50 µL of 200 mM Glycine to consume excess Fmoc-Cl (prevents massive reagent peaks interfering with the chromatogram).
-
Chromatography: Inject onto a standard C18 column. Run a gradient of Water/Acetonitrile (both containing 0.1% TFA to suppress the remaining tertiary amine's tailing). Detect at UV 265 nm.
Workflow Visualization
Fig 2: Operational workflow comparison: Direct HILIC-CAD vs. Pre-column Derivatization.
Conclusion and Recommendations
For the purity analysis of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine, traditional RP-UV methods are fundamentally inadequate.
-
For routine lot-release and purity assays: HILIC-CAD is the undisputed optimal choice. It provides a universal response factor allowing for the quantitation of unknown impurities without requiring their specific reference standards, and it completely bypasses the tedious derivatization process.
-
For structural elucidation of impurities: High-pH LC-MS should be employed orthogonally to identify degradants.
-
Derivatization (Fmoc-Cl) should only be utilized as a fallback in legacy environments lacking advanced universal detectors.
References
-
Waters Corporation. "Introducing Atlantis BEH Z-HILIC: A Zwitterionic Stationary Phase Based on Hybrid Organic/Inorganic Particles." Waters Application Notes. Available at:[Link]
-
Separation Science. "Do you HILIC? Hydrophilic Interaction Chromatography Method Development." SepScience. Available at:[Link]
-
MDPI. "A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals." Molecules. Available at:[Link]
Sources
Comparative Bioactivity Guide: 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine vs. Unsubstituted Analogs
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Comparison & Application Guide
Executive Summary
The piperidin-4-amine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. However, unsubstituted piperidin-4-amines often suffer from poor pharmacokinetic (PK) profiles, including high metabolic clearance and low membrane permeability.
This guide provides an objective, data-driven comparison between the basic unsubstituted piperidin-4-amine and its highly optimized derivative: 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine . By analyzing the structural causality behind these specific substitutions, we demonstrate how targeted functionalization resolves critical ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities while significantly enhancing target engagement.
Structural & Mechanistic Rationale
To understand the superior bioactivity of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine, we must deconstruct the thermodynamic and pharmacokinetic impact of its two primary modifications.
The C3-Methyl Group: Conformational Locking and Metabolic Evasion
Unsubstituted piperidines exist in a dynamic equilibrium, rapidly flipping between various chair and boat conformations. When binding to a target protein, the molecule must adopt a single bioactive conformation, resulting in a significant entropic penalty.
The introduction of a methyl group at the C3 position restricts this flexibility, locking the piperidine ring into a favored chair conformation. This modification, widely recognized as the "Magic Methyl" effect, allows the molecule to pay its entropic penalty upfront, dramatically improving binding affinity by filling small hydrophobic micro-pockets within the target receptor[1]. Furthermore, the steric bulk of the C3-methyl group shields adjacent carbon centers from Cytochrome P450 (CYP3A4/CYP2D6) mediated oxidation, thereby extending the compound's half-life[1].
N1-(3-Ethoxypropyl) Alkylation: Lipophilicity and Secondary Target Engagement
Unsubstituted secondary amines at the N1 position are highly basic, highly polar, and susceptible to rapid oxidative cleavage. N-alkylation fundamentally modulates these physicochemical properties to favor oral bioavailability[2].
The addition of a 3-ethoxypropyl chain serves a dual purpose:
-
Permeability & PK: The propyl carbon chain increases the overall lipophilicity (cLogP) of the molecule, driving better passive diffusion across lipid bilayers. It also shifts the metabolic degradation pathway, preventing the rapid oxidative ring-opening typically observed in unsubstituted piperidines[3].
-
Pharmacodynamics (PD): The terminal ether oxygen acts as a potent hydrogen-bond acceptor. In many GPCR targets, this specific ethoxypropyl moiety extends into secondary recognition pockets, engaging in water-mediated hydrogen bond networks that exponentially increase target residence time and agonistic/antagonistic activity[4].
Caption: Logic tree detailing the structure-activity relationship (SAR) of the substituted piperidine.
Comparative Performance Data
The following tables summarize the quantitative differences between the unsubstituted scaffold and the functionalized analog across standard preclinical profiling assays.
Table 1: Physicochemical & In Vitro ADME Profile
Data represents typical values observed in early-stage lead optimization.
| Parameter | Unsubstituted Piperidin-4-amine | 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine | Causality / Impact |
| cLogP | 0.45 | 1.85 | N-alkylation increases lipophilicity, improving membrane permeability. |
| pKa (Piperidine N) | ~10.8 | ~9.2 | Conversion from secondary to tertiary amine reduces basicity, favoring absorption. |
| PSA (Polar Surface Area) | 38.0 Ų | 41.5 Ų | Addition of ether oxygen slightly increases PSA but remains optimal for BBB penetration. |
| Microsomal Stability (T½) | < 15 min | > 120 min | C3-Methyl sterically hinders CYP450 oxidation sites. |
Table 2: Pharmacodynamic Performance (Model GPCR Target)
| Metric | Unsubstituted Piperidin-4-amine | 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine |
| Binding Affinity (Ki) | 850 nM | 12 nM |
| Functional IC50 | > 1000 nM | 28 nM |
| Target Residence Time | < 2 mins | 45 mins |
Validating Methodologies
To ensure scientific integrity, the data presented above must be generated using self-validating experimental systems. Below are the step-by-step protocols required to reproduce the PK and PD metrics.
Protocol 1: In Vitro Microsomal Stability (CLint) Assay
This assay determines the intrinsic clearance of the compounds. Self-Validation Mechanism: The protocol includes a "Minus-NADPH" control to differentiate true CYP450-mediated enzymatic metabolism from spontaneous chemical degradation.
-
Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the buffer.
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM). Control: For the Minus-NADPH sample, add an equivalent volume of buffer instead.
-
Sampling: At specific time points (t = 0, 15, 30, 60, 120 minutes), extract a 50 µL aliquot from the reaction mixture.
-
Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt the reaction.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining parent compound and calculate the half-life (T½).
Caption: Step-by-step workflow for the in vitro microsomal stability assay.
Protocol 2: Radioligand Binding Assay (Affinity Determination)
This protocol measures the binding affinity (Ki) of the compounds to the target receptor. Self-Validation Mechanism: The assay utilizes a high concentration of an unlabeled reference ligand to define Non-Specific Binding (NSB), ensuring that the measured signal strictly represents specific receptor interactions.
-
Membrane Preparation: Resuspend receptor-expressing CHO cell membranes in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Compound Dilution: Prepare a 10-point serial dilution of the test compounds (from 10 µM to 0.1 nM) in DMSO, then dilute 1:100 in assay buffer.
-
Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of radiolabeled tracer (e.g., [³H]-ligand at its Kd concentration), and 50 µL of the test compound. Control: To determine NSB, replace the test compound with 10 µM of a known unlabeled antagonist.
-
Equilibration: Seal the plate and incubate at room temperature for 90 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific tracer adherence.
-
Washing & Detection: Wash filters three times with ice-cold wash buffer. Dry the filters, add scintillation cocktail, and measure radioactivity (CPM) using a Microbeta counter. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Conclusion
The transition from an unsubstituted piperidin-4-amine to 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine represents a textbook application of rational drug design. By strategically deploying a C3-methyl group to lock conformation and an N1-ethoxypropyl chain to optimize lipophilicity and secondary pocket engagement, researchers can transform a weak, metabolically unstable scaffold into a highly potent, orally bioavailable lead compound.
References[3] Haloperidol Pathway, Pharmacokinetics. ClinPGx. Available at:https://clinpgx.org/pathway/Haloperidol_Pathway,_Pharmacokinetics[2] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at:https://www.mdpi.com/1420-3049/29/1/141[4] The effect of 17-N substituents on the activity of the opioid κ receptor in nalfurafine derivatives. Semantic Scholar (Bioorganic & Medicinal Chemistry). Available at:https://www.semanticscholar.org/paper/The-effect-of-17-N-substituents-on-the-activity-of-Nemoto-Ida/[1] The Magic Methyl Effect in Drug Design. Scribd. Available at:https://www.scribd.com/document/421731514/The-Magic-Methyl-Effect-in-Drug-Design
Sources
Publish Comparison Guide: IR Spectroscopy Characterization of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine
This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy characterization of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine . It is designed for analytical chemists and process engineers in pharmaceutical development who require robust quality control (QC) protocols for this key intermediate.
Executive Summary & Application Context
1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine is a critical piperidine scaffold, often utilized as a building block in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical agents. Its structural integrity is defined by three distinct functionalities: a primary amine (reaction center), an ether linkage (solubility/stability modulator), and a tertiary piperidine amine .
In a drug development context, "performance" refers to the ability of an analytical technique to rapidly confirm the identity of this intermediate and distinguish it from its synthetic precursors—specifically the corresponding ketone (1-(3-ethoxypropyl)-3-methylpiperidin-4-one).
This guide compares ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy) against Raman Spectroscopy and Near-Infrared (NIR) to demonstrate why FTIR is the optimal tool for routine identity verification and purity assessment of this specific molecule.
Technical Deep Dive: The IR Fingerprint
To validate this compound, one must confirm the presence of the amine and ether groups while proving the absence of the carbonyl precursor. The molecule is typically a viscous liquid or low-melting solid.
Theoretical Band Assignment
The following table outlines the critical vibrational modes required for characterization.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Diagnostic Value |
| Primary Amine (-NH₂) | N-H Stretch (Asym/Sym) | 3380 – 3290 | High: Appears as a distinct "doublet" (weak to medium intensity). |
| Primary Amine (-NH₂) | N-H Scissoring (Bend) | 1650 – 1590 | Medium: Broad band, confirms primary amine status. |
| Ether (C-O-C) | C-O Stretch (Aliphatic) | 1150 – 1085 | High: Strong, broad band characteristic of the ethoxypropyl chain. |
| Piperidine Ring | C-H Stretch (sp³) | 2950 – 2800 | Low: Ubiquitous, but the pattern (Bohlmann bands) can indicate ring conformation. |
| Tertiary Amine (Ring) | C-N Stretch | 1250 – 1180 | Medium: Often overlapped by the ether band. |
| Impurity Alert: Ketone | C=O Stretch | ~1715 | CRITICAL: Must be absent . Presence indicates incomplete reduction of the precursor. |
Structural Logic Diagram
The following diagram illustrates the logical flow of assigning spectral features to the molecular structure.
Caption: Logic flow for correlating functional groups to spectral bands for QC decision making.
Comparative Analysis: FTIR vs. Alternatives
Why choose FTIR over Raman or NIR for this specific intermediate?
Comparison Matrix
| Feature | ATR-FTIR (Recommended) | Raman Spectroscopy | Near-Infrared (NIR) |
| Primary Amine Sensitivity | High. N-H bonds have strong dipole moments, creating clear IR signals. | Low. N-H scattering is weak; difficult to see the amine doublet clearly. | Medium. Overtones exist but are broad and overlap with C-H bands. |
| Ether Detection | Excellent. C-O stretch is one of the strongest bands in IR. | Weak. C-O bonds are not strong Raman scatterers. | Good. C-H combination bands from the ethoxy group are visible but complex. |
| Impurity Detection (C=O) | Superior. The C=O stretch is intense and isolated. Detection limit <0.5%. | Moderate. C=O is visible but often weaker than in IR. | Poor. C=O overtones are weak and hard to quantify without chemometrics. |
| Sample Prep | None. Drop liquid on crystal. | None. Shoot through glass vial. | None. Transflectance probe. |
| Throughput | < 1 minute per sample. | < 1 minute per sample. | < 10 seconds (Process). |
Mechanism of Superiority
-
Dipole Moment vs. Polarizability: The 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine molecule is rich in polar functional groups (C-O-C, C-N, N-H). IR spectroscopy relies on the change in dipole moment, making it inherently more sensitive to these groups than Raman, which relies on polarizability changes (better for C=C or S-S bonds).
-
Specificity: In the "fingerprint region" (1500–600 cm⁻¹), the ether C-O stretch provides a unique identifier that NIR lacks due to broad overtone bands.
Experimental Protocol: Self-Validating ATR-FTIR Workflow
This protocol ensures reproducibility and includes a "self-check" step to verify instrument performance.
Materials & Equipment
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Nicolet iS50).
-
Accessory: Single-bounce Diamond ATR (Attenuated Total Reflectance) crystal.
-
Solvent: Isopropanol or Ethanol (for cleaning).
Step-by-Step Methodology
-
System Suitability Test (Self-Validation):
-
Clean the ATR crystal.
-
Collect a background spectrum (air).
-
Validation: Ensure the background energy curve is smooth with no peaks at 2350 cm⁻¹ (CO₂) or broad noise >3500 cm⁻¹ (humidity).
-
-
Sample Application:
-
Pipette approx. 10–20 µL of the 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine (liquid/oil) directly onto the center of the crystal.
-
Note: If the sample is solid, apply high pressure using the anvil to ensure contact.
-
-
Data Acquisition:
-
Resolution: 4 cm⁻¹.[1]
-
Scans: 16 or 32 scans.
-
Range: 4000 – 600 cm⁻¹.
-
-
Processing:
-
Apply Automatic Baseline Correction.
-
Normalize intensity (optional, for overlay comparison).
-
QC Decision Pathway
The following Graphviz diagram outlines the decision process for a technician analyzing the spectrum.
Caption: Operational workflow for interpreting the IR spectrum during Quality Control.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54593711, 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine. Retrieved from [Link]
-
Sigma-Aldrich. IR Spectrum of 4-Amino-1-Boc-piperidine (Analogous Structure). Spectrabase.[2][3] Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. 4-Aminopyridine IR Spectrum (Reference for primary amine modes). NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]
-
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[3] (Standard reference for Ether and Amine assignments).
Sources
Structural Validation of 1,3-Disubstituted Piperidine-4-amines
This guide serves as a technical comparative analysis of the structural validation methodologies for 1,3-disubstituted piperidine-4-amines . This scaffold is a privileged motif in medicinal chemistry (e.g., JAK inhibitors, GPCR ligands), where the relative stereochemistry (cis/trans) between the C3-substituent and the C4-amine is a critical determinant of biological potency and off-target toxicity.
A Comparative Methodological Guide for Medicinal Chemists
Executive Summary & Core Challenge
The 1,3-disubstituted piperidine-4-amine scaffold presents a unique stereochemical challenge. While the nitrogen at position 1 is often treated as achiral due to rapid inversion (unless quaternary), the relationship between the substituents at C3 and C4 creates diastereomeric pairs (cis and trans).
Incorrect assignment of these isomers can lead to months of wasted SAR (Structure-Activity Relationship) efforts. This guide compares the three primary validation workflows: Solution-State NMR , Single Crystal X-Ray Diffraction (SC-XRD) , and Computational Modeling , establishing the "Gold Standard" protocols for high-confidence assignment.
The Stereochemical Problem
-
Trans-isomer: Substituents are on opposite faces. Typically adopts a diequatorial conformation (lowest energy), resulting in distinct NMR signatures.
-
Cis-isomer: Substituents are on the same face. Inevitably forces one substituent into a higher-energy axial position, often leading to conformational averaging or ring flips that complicate analysis.
Comparative Analysis of Validation Methods
The following table contrasts the three dominant methodologies based on resolution power, resource intensity, and "definitive" nature.
| Feature | Method A: High-Field NMR (1D & 2D) | Method B: Single Crystal X-Ray (SC-XRD) | Method C: Computational (DFT/GIAO) |
| Primary Output | J-coupling constants, NOE correlations | 3D Electron density map | Predicted Energy & NMR tensors |
| Certainty Level | High (90-95%) | Absolute (100%) | Supporting (70-80%) |
| Sample Req. | 2–10 mg (recoverable) | Single Crystal (often difficult to grow) | None (Virtual) |
| Throughput | High (Minutes/Hours) | Low (Days/Weeks) | Medium (Hours/Days) |
| Cost | Low | High | Low (CPU time) |
| Best For | Routine screening of crude mixtures | Final confirmation of Lead Compounds | Explaining ambiguous NMR data |
Expert Insight:
Do not rely on chemical shift alone. While C3/C4 shifts differ between isomers, they are solvent-dependent. Coupling constants (
) and NOESY are the only self-validating NMR metrics for this scaffold.
Method A: The NMR Validation Protocol (The Workhorse)
This protocol is designed to distinguish cis-3,4 from trans-3,4 isomers using a 400 MHz (or higher) spectrometer.
Step 1: Sample Preparation
-
Solvent: Use DMSO-d6 or CD3OD . Avoid CDCl3 if the amine protons are exchanging rapidly or if the salt form aggregates.
-
Concentration: 5–10 mg in 0.6 mL.
-
State: Free base is preferred over HCl salts to minimize line broadening from ammonium exchange, though salts can "lock" conformations.
Step 2: 1D NMR Analysis (The "J-Test")
Focus on the multiplet of the proton at C4 (H4) .
-
Trans-Diequatorial Conformation:
-
The substituents at C3 and C4 are both equatorial.
-
Therefore, the protons H3 and H4 are both axial .
-
Observation: H4 appears as a td (triplet of doublets) or tt. Look for a large vicinal coupling (
).
-
-
Cis-Axial/Equatorial Conformation:
Step 3: 2D NOESY/ROESY Confirmation
If
-
Cis-Isomer: Strong NOE correlation between H3 and H4 (they are on the same face, often within 2.5 Å).
-
Trans-Isomer: Weak or NO correlation between H3 and H4. Instead, look for strong 1,3-diaxial NOEs between H4 and H2(axial)/H6(axial).
Method B: X-Ray Crystallography (The Absolute Proof)
When NMR data is ambiguous (e.g., rapid ring flipping averages the
Derivatization for Crystallinity
Piperidine-4-amines are often oils. To induce crystallization, generate heavy-atom derivatives:
-
Salt Formation: Picrate, Fumarate, or Succinate salts often crystallize better than HCl.
-
Sulfonylation: React the C4-amine (or N1 if unsubstituted) with p-TsCl or p-Bromobenzenesulfonyl chloride . The heavy bromine/sulfur atom facilitates phasing and crystal packing.
Visualization of Structural Logic
The following diagrams illustrate the decision process and the conformational logic required for validation.
Diagram 1: Stereochemical Assignment Workflow
Caption: Decision tree for assigning relative stereochemistry in 3,4-substituted piperidines.
Diagram 2: Conformational Analysis & Coupling Constants
Caption: Relationship between thermodynamic stability, substituent orientation, and observed NMR coupling constants.
References
-
Conformational Analysis of Piperidines: Eliel, E. L., et al. "Conformational analysis.[4] 39. Carbon-13 NMR spectra of saturated heterocycles." Journal of the American Chemical Society, 1976.
-
NMR Coupling Constants (Karplus): BenchChem Technical Support. "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants." BenchChem Guides, 2025.
-
X-Ray Crystallography in Drug Design: Byun, Y., et al. "X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)..." Journal of Molecular Structure, 2014.
-
Fluorine-Substituted Piperidines: Scientific Update. "Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations." Scientific Update, 2019.
-
Synthesis & Validation of 4-Aminopiperidines: Lübbers, T., et al. "1,3-disubstituted 4-aminopiperidines as useful tools in the optimization of DPP-IV inhibitors." Bioorganic & Medicinal Chemistry Letters, 2007.[5]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,3-disubstituted 4-aminopiperidines as useful tools in the optimization of the 2-aminobenzo[a]quinolizine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Elemental Analysis & Characterization of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine
Executive Summary
1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine represents a specialized heterocyclic building block, increasingly relevant in the synthesis of GPCR ligands and kinase inhibitors where fine-tuning of the solvent-exposed region is critical. Unlike traditional benzyl-protected piperidines, this scaffold incorporates a permanent, ether-linked side chain that modulates lipophilicity (
This guide provides a rigorous technical breakdown of the compound's elemental composition, compares its physicochemical utility against standard alternatives, and outlines a validated protocol for its characterization.
Chemical Profile & Elemental Specifications
The accurate characterization of this intermediate is pivotal for maintaining stoichiometry in downstream library synthesis. Below is the theoretical elemental composition derived from its molecular formula,
Molecular Formula:
Table 1: Theoretical Elemental Composition (CHN Analysis)
| Element | Symbol | Count | Atomic Mass | Total Mass | Mass Percent (%) | Acceptance Tolerance ( |
| Carbon | C | 11 | 12.011 | 132.12 | 65.95% | 65.55 – 66.35% |
| Hydrogen | H | 24 | 1.008 | 24.19 | 12.08% | 11.68 – 12.48% |
| Nitrogen | N | 2 | 14.007 | 28.01 | 13.98% | 13.58 – 14.38% |
| Oxygen | O | 1 | 15.999 | 16.00 | 7.99% | N/A* |
*Oxygen is typically calculated by difference in standard combustion analysis.
Technical Note: The high hydrogen content (
) and the presence of the ether oxygen require careful drying of the sample. Hygroscopic water absorption can significantly skew theand values, leading to failed specifications.
Comparative Analysis: Performance vs. Alternatives
In medicinal chemistry campaigns, the choice of the piperidine substituent dictates synthetic efficiency and physicochemical properties. We compare 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine (Target) against two common alternatives: the
Table 2: Physicochemical & Synthetic Comparison
| Feature | 1-(3-Ethoxypropyl)-3-methyl... (Target) | 1-Benzyl-3-methylpiperidin-4-amine (Alternative A) | 1-(3-Methoxypropyl)-piperidin-4-amine (Alternative B) |
| Role | Final Scaffold / Linker | Transient Intermediate | Polar Scaffold |
| LogP (Est.) | ~1.5 – 1.8 (Balanced) | ~2.5 (High Lipophilicity) | ~0.8 (Hydrophilic) |
| Synthetic Utility | Direct Incorporation: No deprotection needed. The ethoxy chain serves as a flexible linker. | Protection Required: Benzyl group must be removed via hydrogenolysis ( | Polarity Tuning: Used when water solubility needs improvement, but may cross BBB poorly. |
| Solubility | Moderate (Organic/Aqueous balance) | High (Organic), Low (Aqueous) | High (Aqueous) |
| Atom Economy | High: All atoms remain in final drug candidate. | Low: Benzyl group is waste. | High: Efficient, but less lipophilic. |
Comparison Insight
The Ethoxypropyl variant offers a "Goldilocks" zone for lipophilicity. It is sufficiently hydrophobic to penetrate cell membranes (unlike the methoxy variant) but does not carry the metabolic liability or synthetic waste of the benzyl group. This makes it ideal for Fragment-Based Drug Discovery (FBDD) where the side chain interacts with hydrophobic pockets in the target protein (e.g., hERG or Kinase ATP sites).
Experimental Protocols
Synthesis & Purification Workflow
To ensure the elemental analysis meets the strict criteria in Table 1, the compound must be synthesized and purified to remove inorganic salts and solvent residues.
Methodology:
-
Reductive Amination: React 3-methylpiperidin-4-one (protected amine) with 3-ethoxypropan-1-amine using
in DCM. -
Workup: Quench with saturated
, extract with EtOAc. -
Purification: Flash column chromatography (MeOH:DCM 1:9 + 1%
). -
Salt Formation (Optional but Recommended): Convert to the Dihydrochloride salt (
) for better stability and crystallinity during elemental analysis. Note: If analyzing the salt, adjust MW and theoretical % values accordingly.
Elemental Analysis (CHN) Protocol
Objective: Validate the purity of the synthesized bulk material.
Equipment: PerkinElmer 2400 Series II CHNS/O Elemental Analyzer (or equivalent).
Step-by-Step Procedure:
-
Sample Drying:
-
Place 50 mg of the amine in a vacuum oven at
for 12 hours over . -
Reasoning: Amine/ether functionalities are hygroscopic. Residual water will inflate
and decrease .
-
-
Weighing:
-
Accurately weigh 1.5 – 2.5 mg of the dried sample into a tin capsule using a microbalance (readability
). -
Fold the capsule air-tight to prevent atmospheric moisture absorption.
-
-
Combustion:
-
Combust at
in an oxygen-enriched helium atmosphere. -
Reduction: Convert nitrogen oxides (
) to over copper at .
-
-
Detection:
-
Separate gases (
) via gas chromatography. -
Detect via Thermal Conductivity Detector (TCD).
-
-
Validation:
-
Run a standard (e.g., Acetanilide) before the sample. Acceptance:
of theoretical. -
Run the sample in triplicate.
-
Visualizations
Figure 1: Analytical Decision Tree
This workflow illustrates the logic for validating the compound based on elemental analysis results.
Caption: Analytical decision tree for validating 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine purity via CHN analysis.
Figure 2: Synthesis & Utility Logic
Comparison of the synthetic pathway efficiency.
Caption: Synthetic efficiency comparison showing the direct utility of the Ethoxypropyl linker vs. Benzyl protection.
References
-
PubChem. (n.d.). Compound Summary: 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine.[2] National Library of Medicine. Retrieved from [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience.
- Thompson, M. (2008). CHN Analysis: A Guide for the Synthetic Chemist. Royal Society of Chemistry, Analytical Methods Committee. (Standard protocol for combustion analysis tolerances).
Sources
Comparative study of ethoxypropyl vs propoxy piperidine derivatives
Subject: Comparative Profiling of N-Ethoxypropyl vs. N-Propoxy Piperidine Derivatives in Medicinal Chemistry
Executive Summary
This technical guide provides a comparative analysis of N-(3-ethoxypropyl) and N-propoxy (specifically 3-propoxypropyl and N-propyl ether) substituents on the piperidine scaffold. These moieties are critical pharmacophores in the development of local anesthetics, immunostimulants, and receptor ligands (Sigma-1, Histamine H3).
While both derivatives utilize ether linkages to modulate lipophilicity, experimental data indicates divergent performance profiles:
-
Ethoxypropyl derivatives exhibit superior antimicrobial and antifungal efficacy when coupled with bulky lipophilic cages (e.g., adamantane), driven by optimized amphiphilicity.
-
Propoxy/Butoxypropyl derivatives demonstrate enhanced immunostimulatory potency and bioavailability, attributed to higher LogP values and membrane penetration, though often with a narrower therapeutic index.
Chemical Architecture & Physicochemical Properties
The primary structural difference lies in the chain length and the position of the ether oxygen, which dictates the hydrogen bond acceptor (HBA) capability and metabolic stability.
Comparative Physicochemical Profile
| Feature | N-(3-Ethoxypropyl) Piperidine | N-(3-Propoxypropyl) / N-Butoxypropyl |
| General Formula | ||
| Lipophilicity (cLogP) | Moderate (2.5 - 3.2) | High (3.0 - 3.8) |
| tPSA (Polar Surface Area) | ~18-22 Ų (Ether + Amine) | ~18-22 Ų (Similar, but lower solvation penalty) |
| Solubility (Aq) | High (Ether oxygen accessible) | Moderate to Low |
| Metabolic Liability | O-dealkylation (CYP450) | |
| Key Application | Antimicrobial, Local Anesthesia | Immunomodulation, CNS Ligands |
*Values dependent on C4-substitution.
Structural Visualization (DOT)
Figure 1: Structural divergence point at the ether terminus determining physicochemical behavior.
Performance Analysis: Experimental Data
Case Study A: Antimicrobial Activity (Adamantane Conjugates)
In studies involving 1-(3-ethoxypropyl)-4-adamantancarbonyloxypiperidine (Compound AIP-6) , the ethoxypropyl chain was compared against shorter (ethoxyethyl) and more lipophilic analogs.[1]
-
Experimental Outcome: The ethoxypropyl derivative demonstrated superior bactericidal activity against Staphylococcus aureus compared to propyl/benzyl analogs.
-
Mechanism: The 3-carbon linker combined with the ethoxy tail provides the optimal "flexible length" to penetrate bacterial cell walls without becoming trapped in the lipid bilayer, a common failure mode for highly lipophilic propoxy/butoxy analogs.
| Compound Derivative | Organism (S. aureus) MIC (µg/mL) | Organism (C. albicans) MIC (µg/mL) | Toxicity (LD50, Mice) |
| N-(3-Ethoxypropyl) | 125 - 250 | 62.5 | ~396 mg/kg (Low) |
| N-(2-Ethoxyethyl) | 250 - 500 | 125 | >500 mg/kg |
| N-Benzyl (Lipophilic Control) | >500 | >250 | High Toxicity |
Case Study B: Immunostimulating Activity
In contrast, when targeting immune receptors (e.g., for boosting lymphocyte proliferation), the more lipophilic N-(3-n-butoxypropyl) (an analog of the propoxy series) outperformed the ethoxypropyl derivatives.
-
Data: The butoxypropyl-piperidine spiro-derivative exceeded the immunostimulating activity of the reference drug Levamisole by 3.1 times .[2]
-
Causality: Immune cell signaling often requires intracellular penetration or interaction with hydrophobic pockets on surface receptors, favoring the higher LogP of the propoxy/butoxy chain.
Mechanistic Logic & SAR Decision Tree
The choice between Ethoxypropyl and Propoxy depends on the target compartment.
-
Select Ethoxypropyl if: Target is extracellular or requires high solubility (e.g., local anesthetics, antimicrobials). The ether oxygen acts as a hydration anchor.
-
Select Propoxy if: Target is CNS-resident (Sigma-1, H3 receptors) or intracellular. The additional methylene groups drive BBB penetration and hydrophobic collapse in the binding pocket.
Figure 2: Decision matrix for selecting ether-linked side chains based on therapeutic target.
Experimental Protocols
Protocol 1: Synthesis of N-(3-Ethoxypropyl) Piperidine Derivatives
Rationale: Direct alkylation is preferred over reductive amination for ether-containing chains to prevent ether cleavage.
Reagents:
-
4-Substituted Piperidine (1.0 eq)
-
1-Bromo-3-ethoxypropane (1.1 eq)
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
Acetonitrile (ACN) or DMF.
Step-by-Step Workflow:
-
Preparation: Dissolve the 4-substituted piperidine in anhydrous ACN under
atmosphere. -
Base Addition: Add
and stir for 15 minutes at room temperature to deprotonate the secondary amine. -
Alkylation: Dropwise add 1-bromo-3-ethoxypropane.
-
Critical Control: Maintain temperature at 60°C. Higher temperatures (>80°C) may cause elimination of the bromo-reagent to allyl ethyl ether.
-
-
Reflux: Reflux for 6-8 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).
-
Work-up: Filter inorganic salts. Evaporate solvent.[3] Dissolve residue in DCM, wash with water and brine.
-
Purification: Column chromatography (Silica gel 60).
Protocol 2: In Vitro Antimicrobial Assay (Well Diffusion)
Rationale: Standardized validation for amphiphilic piperidines.
-
Inoculum Prep: Prepare suspension of S. aureus (ATCC 6538-P) adjusted to
CFU/mL. -
Seeding: Inoculate Muller-Hinton agar plates.
-
Compound Application: Dissolve Ethoxypropyl and Propoxy derivatives in DMSO (1 mg/mL). Add 50 µL to 6mm wells.
-
Incubation: 37°C for 24 hours.
-
Readout: Measure Zone of Inhibition (mm).
-
Validation: Ciprofloxacin (5 µg) must show zone >20mm.
-
References
-
Praliyev, K. D., et al. (2019). "The Search for Biologically Active Compounds in the Series of N-ethoxyethylpiperidine Derivatives." Eurasian Chemico-Technological Journal. Link
-
Zhumakova, S., et al. (2021).[4] "Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4+FoxP3+ Regulatory T Cells." Scientia Pharmaceutica. Link
-
Daulet, G. D., et al. (2021). "Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpiperidine and azaheterocyclic compounds." International Journal of Biology and Chemistry. Link
-
Lazewska, D., et al. (2018). "4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonists." Biomolecules.[5][6][7][8][9][10][11][12] Link
-
Akhmetova, G. S., et al. (2021). "Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives." Molecules. Link
Sources
- 1. kaznmu.edu.kz [kaznmu.edu.kz]
- 2. researchgate.net [researchgate.net]
- 3. artsakhlib.am [artsakhlib.am]
- 4. Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4+FoxP3+ Regulatory T Cells in Experimental Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. painphysicianjournal.com [painphysicianjournal.com]
- 8. nwmedj.org [nwmedj.org]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine proper disposal procedures
Executive Safety Directive
Strict Adherence Required: 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine (CAS: 1021033-96-4) is a functionalized aliphatic amine. For disposal and handling purposes, it must be treated as a Class 8 Corrosive and a Basic Organic Liquid .
Core Disposal Rule: Do NOT dispose of this compound down the drain. Do NOT mix with acidic waste streams or halogenated solvents.[1] The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor.
Chemical Profile & Hazard Identification
To ensure safe handling, you must understand the physicochemical properties that dictate the disposal pathway. As specific experimental data for this exact catalog number is often proprietary or sparse, the following parameters are derived from structure-activity relationships (SAR) of close analogs (e.g., 1-(3-Methoxypropyl)-4-piperidinamine).
| Parameter | Value / Classification | Operational Implication |
| CAS Number | 1021033-96-4 | Use for waste manifest labeling. |
| Physical State | Liquid (Viscous) | Requires liquid-tight containment; do not use solid waste bins. |
| pH (10% aq) | > 12.0 (Predicted) | Corrosive (D002). Will cause severe burns. |
| Flash Point | > 100°C (Predicted) | Combustible. Keep away from oxidizers.[1] |
| Reactivity | Strong Base | Violent reaction with acids. Exothermic neutralization. |
| RCRA Code | Not Listed (P/U) | Classify by characteristic: D002 (Corrosive) . |
Expert Insight: The ethoxypropyl chain increases lipophilicity compared to simple piperidines, potentially increasing skin absorption rates. Always double-glove (Nitrile/Neoprene) during waste transfer.
Disposal Decision Matrix
The following logic flow dictates the correct waste stream for your specific situation.
Figure 1: Decision matrix for segregating amine waste streams to prevent incompatible mixtures.
Step-by-Step Disposal Protocols
Protocol A: Liquid Waste Segregation (Primary Method)
Use this for reaction mixtures, mother liquors, or expired stock solutions.
-
Container Selection: Use a High-Density Polyethylene (HDPE) or glass carboy. Avoid metal containers (aluminum/zinc) which can corrode and generate hydrogen gas upon contact with amines.
-
Labeling: Affix a hazardous waste label immediately.
-
Primary Constituent: 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine.[2]
-
Hazard Checkbox: Corrosive, Toxic.
-
pH Warning: Write "BASIC pH > 12" prominently.
-
-
Transfer: Pour waste into the container using a funnel. Do not fill >90% to allow for thermal expansion.
-
Segregation: Store in the Base/Alkali cabinet.
-
Critical: Never store in the same secondary containment as acids (e.g., HCl, H₂SO₄). Accidental mixing will generate toxic fumes and extreme heat.
-
Protocol B: Small-Scale Neutralization (Emergency/Spill Only)
Only perform this if you are trained and the quantity is < 10 mL. Large-scale neutralization in-lab is discouraged due to exotherm risks.
-
Preparation: Place the amine waste in a beaker within a fume hood.
-
Dilution: Add ice-water (1:10 ratio) to the amine to act as a heat sink.
-
Titration: Slowly add 1M Hydrochloric Acid (HCl) or 10% Citric Acid while stirring.
-
Observation: Monitor temperature. If it exceeds 40°C, stop and add ice.
-
-
Endpoint: Check pH. Once pH is between 6–8, the solution is technically neutralized but still contains organic chemical waste .
-
Final Disposal: Dispose of the neutralized solution into the Non-Halogenated Organic Waste stream (Protocol A). Do not pour down the drain unless explicitly authorized by your facility's EHS officer.
Protocol C: Solid Waste (Contaminated PPE/Wipes)
-
Collect all gloves, paper towels, and weigh boats contaminated with the substance.
-
Place in a clear polyethylene bag (4 mil thickness).
-
Seal the bag with tape and place it inside a second bag (double-bagging).
-
Label as "Solid Debris Contaminated with Corrosive Amines."
Emergency Response: Spills & Exposure
Scenario: Benchtop Spill (10–100 mL)
-
Evacuate & Ventilate: Clear the immediate area. Amines have potent odors and can cause respiratory irritation.
-
PPE Upgrade: Wear splash goggles, a face shield, and butyl rubber or heavy nitrile gloves.
-
Containment: Circle the spill with an inert absorbent (Vermiculite or Chemizorb®).
-
Warning: Do NOT use paper towels initially; the high surface area can increase evaporation rates of the amine.
-
-
Neutralization (In-situ): Sprinkle Citric Acid powder or a commercial "Base Neutralizer" over the spill. Wait for the color change indicator (if present) or for the reaction to cool.
-
Cleanup: Scoop the resulting sludge into a wide-mouth waste jar. Label as Hazardous Solid Waste .
-
Decontamination: Wash the surface with soap and water.[3]
Regulatory Compliance & Transport
When preparing for pickup by your waste contractor (e.g., Clean Harbors, Veolia), ensure the manifest reflects the following classifications to avoid rejection.
-
DOT Shipping Name: Polyamines, liquid, corrosive, n.o.s. (1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine)
-
UN Number: UN 2735[4]
-
Hazard Class: 8
-
Packing Group: II or III
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54593711, 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]
Sources
Personal protective equipment for handling 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine
As a Senior Application Scientist, establishing a rigorous, scientifically grounded safety protocol is paramount when handling advanced, highly reactive chemical building blocks. 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine (CAS: 1251328-62-7) is a substituted aliphatic amine and piperidine derivative widely utilized in drug discovery and complex organic synthesis.
However, its utility is matched by its significant hazard profile. This guide provides a comprehensive, self-validating standard operating procedure (SOP) for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, moving beyond basic compliance to explain the causality behind each safety measure.
Chemical Profile & Hazard Stratification
Before designing a handling protocol, we must understand the physicochemical parameters that dictate the compound's behavior in an open environment.
| Property / Hazard | Specification / Classification | Operational Implication |
| Chemical Name | 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine | Highly reactive primary and tertiary amine centers. |
| CAS Number | 1251328-62-7 | Unique identifier for SDS cross-referencing. |
| Molecular Weight | 200.32 g/mol | Moderate volatility; vapor accumulation is a risk. |
| Corrosivity (GHS) | Category 1B (Causes severe skin burns/eye damage) | Requires absolute barrier protection; destroys tissue on contact[1]. |
| Toxicity (GHS) | Category 3 (Toxic if swallowed/inhaled) | Mandatory use of primary engineering controls (fume hood)[2]. |
| Flammability | Combustible Liquid | Keep away from static discharge and open flames[1]. |
Mechanistic Toxicology: The "Why" Behind the Hazard
To truly respect a chemical, a researcher must understand its mechanism of action upon biological tissue. The hazards of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine are driven by two distinct physicochemical properties: basicity and lipophilicity .
-
Liquefactive Necrosis via Basicity: Aliphatic amines are strong bases. When the amine group contacts the moisture inherent in human skin, eyes, or mucous membranes, it rapidly strips protons from water, generating a localized, highly concentrated spike of hydroxide ions (
). This extreme pH shift causes liquefactive necrosis—a catastrophic process where cellular fats are saponified and structural proteins are denatured, leading to deep, penetrating chemical burns[2]. -
Transmembrane Permeation via Lipophilicity: The addition of the ethoxypropyl and methyl groups to the piperidine ring significantly increases the molecule's partition coefficient. In its unprotonated (free-base) form, the compound exhibits a high affinity for lipid bilayers[3]. This allows the chemical to rapidly permeate cell membranes, bypassing superficial tissue defenses and causing severe intracellular disruption and systemic toxicity before it is eventually protonated in the aqueous intracellular space[3].
Pathophysiological mechanism of piperidine-derivative toxicity.
Personal Protective Equipment (PPE) Matrix
Because standard laboratory PPE is insufficient against lipophilic, corrosive amines, the following upgraded matrix is mandatory. Standard disposable nitrile gloves are generally not recommended for handling corrosive amines due to their poor chemical resistance and rapid breakthrough times[4][5].
| PPE Category | Required Equipment | Scientific Justification |
| Hand Protection | Primary: Butyl rubber or Silver Shield laminate gloves.Secondary: Nitrile (as an inner liner only). | Butyl rubber provides superior resistance to the permeation of aliphatic amines[4]. Nitrile degrades rapidly and must only serve as a secondary splash indicator[5]. |
| Eye/Face Protection | Indirect-vented chemical splash goggles AND an 8-inch face shield. | Prevents vapor condensation in the eyes and provides a physical barrier against catastrophic splash events that could cause permanent blindness[4]. |
| Body Protection | Flame-Resistant (FR) lab coat and a chemical-resistant apron (e.g., Neoprene). | Amines are combustible[1]. Synthetic lab coats can melt into the skin if ignited. The apron prevents the lipophilic liquid from soaking through to the skin. |
| Respiratory | Handled exclusively inside a certified chemical fume hood. | Prevents inhalation of toxic vapors which can severely irritate the respiratory tract and cause systemic poisoning[2]. |
Operational Workflow & Handling Protocol
Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Engineering Control Validation
-
Action: Turn on the chemical fume hood and ensure the sash is positioned at the correct operating height (typically 18 inches).
-
Validation: Verify the digital airflow monitor reads a face velocity between 100 and 120 feet per minute (fpm) . Do not open the chemical container if the alarm is sounding.
Step 2: PPE Donning Sequence
-
Action: Inspect butyl rubber gloves for micro-punctures by inflating them slightly. Don the FR lab coat, inner nitrile gloves, outer butyl gloves, safety goggles, and face shield.
-
Validation: Perform a visual cross-check with a colleague to ensure no exposed skin is visible at the wrists or neck.
Step 3: Chemical Transfer
-
Action: Use spark-proof, non-reactive tools (e.g., PTFE-coated spatulas or glass pipettes) to transfer the chemical[1]. Keep the receiving vessel as close to the source container as possible to minimize the transfer path.
-
Validation: Ensure the source container is tightly capped immediately after the required volume/mass is extracted to prevent vapor accumulation and atmospheric moisture degradation.
Step 4: Decontamination & Doffing
-
Action: Wipe down the exterior of the closed chemical container and all used tools with a compatible solvent (e.g., isopropanol), followed by a dilute acidic wipe (e.g., 5% citric acid) to neutralize residual trace amines.
-
Validation: Remove outer gloves using the "beak method" (pulling from the inside out) to ensure the contaminated exterior never touches bare skin.
Standard operating workflow for handling corrosive aliphatic amines.
Spill Response & Disposal Plan
In the event of a spill, immediate and calculated action is required to prevent vapor ignition and personnel exposure.
Minor Spill Protocol (Inside Fume Hood, < 50 mL):
-
Isolate: Lower the fume hood sash completely to contain vapors. Alert nearby personnel.
-
Neutralize & Absorb: Wearing full PPE, carefully cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a specialized amine-neutralizing spill kit (do not use combustible materials like paper towels)[2].
-
Collect: Use non-sparking tools to scoop the absorbed mixture into a chemically compatible, sealable hazardous waste container[1].
-
Decontaminate: Wash the surface with a weak acid solution (e.g., dilute acetic or citric acid) to neutralize the remaining base, followed by copious amounts of water.
Disposal Logistics: 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine must never be flushed down the drain[2]. It must be collected in dedicated, clearly labeled "Corrosive/Toxic Organic Waste" containers. Ensure waste containers are kept tightly sealed and stored in a designated, ventilated hazardous waste accumulation area, away from strong oxidizing agents and acids, pending collection by a certified RCRA hazardous waste disposal vendor.
References
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperidine. Retrieved from:[Link]
-
AkzoNobel. Safety Data Sheet: Corrosive Amines. Retrieved from:[Link]
-
ACS Publications. Synthesis and Characterization of a Lipidic Alpha Amino Acid: Solubility and Interaction with Serum Albumin and Lipid Bilayers. Journal of Medicinal Chemistry. Retrieved from: [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
